molecular formula C8H9Br2NO3S B113445 6,6-Dibromopenicillanic acid CAS No. 24158-88-1

6,6-Dibromopenicillanic acid

Cat. No.: B113445
CAS No.: 24158-88-1
M. Wt: 359.04 g/mol
InChI Key: YLGIIVBDSLVWDR-BBIVZNJYSA-N
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Description

6,6-Dibromopenicillanic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9Br2NO3S and its molecular weight is 359.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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InChI

InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGIIVBDSLVWDR-BBIVZNJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70178861
Record name 6,6-Dibromopenicillanic acid
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Molecular Weight

359.04 g/mol
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CAS No.

24158-88-1
Record name (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Record name 6,6-Dibromopenicillanic acid
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Record name 6,6-Dibromopenicillanic acid
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Record name (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Record name 6,6-DIBROMOPENICILLANIC ACID
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 6,6-Dibromopenicillanic Acid as a Precursor to a Potent β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 6,6-Dibromopenicillanic acid, a key precursor to the potent β-lactamase inhibitor, 6-β-bromopenicillanic acid. The document elucidates the transformation of the precursor to its active form and details the subsequent molecular interactions leading to the irreversible inactivation of β-lactamase enzymes. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development, offering insights into the chemical biology of this important class of enzyme inhibitors. The guide includes a detailed experimental protocol for assessing β-lactamase inhibition and presents available quantitative data on the inhibitory activity of 6-β-bromopenicillanic acid.

Introduction: The Challenge of β-Lactamase-Mediated Resistance

β-Lactam antibiotics, including penicillins and cephalosporins, have long been a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. However, the emergence and spread of bacterial resistance, primarily through the production of β-lactamase enzymes, poses a significant threat to the continued efficacy of these life-saving drugs. β-Lactamases hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. To counter this resistance mechanism, β-lactamase inhibitors are often co-administered with β-lactam antibiotics. This guide focuses on this compound, a compound that serves as a prodrug for the active β-lactamase inhibitor, 6-β-bromopenicillanic acid.

From Precursor to Potent Inhibitor: The Role of this compound

This compound itself is not the direct inhibitor of β-lactamase. Instead, it functions as a stable precursor that can be chemically converted to the active inhibitor, 6-β-bromopenicillanic acid. This transformation is typically achieved through hydrogenation. This precursor-based approach can be advantageous in drug development, potentially offering improved stability or formulation characteristics.

Molecular Mechanism of Action of 6-β-Bromopenicillanic Acid

The active compound, 6-β-bromopenicillanic acid, is a powerful, irreversible, and active-site-directed inhibitor of several classes of β-lactamases.[1] Its mechanism of action can be described as a "suicide" or "mechanism-based" inhibition, where the enzyme's own catalytic activity on the inhibitor leads to its irreversible inactivation.

The key steps in the inactivation process are as follows:

  • Binding to the Active Site: 6-β-bromopenicillanic acid, structurally similar to penicillin, binds to the active site of the β-lactamase enzyme.

  • Acylation of the Active Site Serine: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of 6-β-bromopenicillanic acid. This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.

  • Rearrangement and Inactivation: Following acylation, a series of chemical rearrangements occur, which are facilitated by the bromine atom. This ultimately leads to the formation of a stable, inactive enzyme complex. Specifically, the inactivation of Bacillus cereus β-lactamase I by 6-β-bromopenicillanic acid is associated with the formation of a 2,3-dihydro-1,4-thiazine-3,6-dicarboxylic acid derivative. This process is accompanied by the appearance of a distinct ultraviolet absorption peak at 326 nm, which can be used to monitor the inactivation process.[2][3][4]

The following diagram illustrates the proposed signaling pathway for the inactivation of β-lactamase by 6-β-bromopenicillanic acid.

G Mechanism of β-Lactamase Inactivation by 6-β-Bromopenicillanic Acid cluster_0 Enzyme Active Site Active_Beta_Lactamase Active β-Lactamase (with catalytic Serine) Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate (Covalent Complex) Active_Beta_Lactamase->Acyl_Enzyme_Intermediate Acylation of Serine residue Inactive_Enzyme Irreversibly Inactivated Enzyme (Stable Adduct) Acyl_Enzyme_Intermediate->Inactive_Enzyme Chemical Rearrangement 6_beta_Bromo 6-β-Bromopenicillanic Acid 6_beta_Bromo->Active_Beta_Lactamase

Caption: Proposed mechanism of β-lactamase inactivation.

Quantitative Analysis of Inhibitory Activity

While 6-β-bromopenicillanic acid is recognized as a potent inhibitor, specific quantitative data such as IC50 and Ki values are not extensively tabulated in the readily available literature. However, studies have indicated that complete inhibition of certain β-lactamases can be achieved at concentrations of less than one micromolar.[1] The lack of a comprehensive quantitative dataset highlights an area for further research to fully characterize the inhibitory spectrum and potency of this compound against a wider range of clinically relevant β-lactamases.

Table 1: Summary of Available Quantitative Data for 6-β-bromopenicillanic acid

β-Lactamase TargetEnzyme SourceInhibition ParameterValueReference
β-Lactamase IBacillus cereusSecond-order rate constant of inactivation~1.3 x 10^4 M^-1s^-1--INVALID-LINK--
Typical β-lactamasesVariousGeneral ObservationComplete inhibition at < 1 µM--INVALID-LINK--

Experimental Protocols for Assessing β-Lactamase Inhibition

The inhibitory activity of compounds like 6-β-bromopenicillanic acid can be determined using a variety of biochemical assays. A common and reliable method involves the use of a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by β-lactamase. The rate of color change can be monitored spectrophotometrically to determine the enzyme's activity, and the reduction in this rate in the presence of an inhibitor allows for the calculation of inhibitory potency (e.g., IC50 value).

Detailed Protocol for Determination of IC50 Value using a Nitrocefin-Based Assay

This protocol provides a general framework for determining the IC50 value of a β-lactamase inhibitor. Specific concentrations and incubation times may need to be optimized depending on the specific β-lactamase and inhibitor being tested.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)

  • β-Lactamase inhibitor (e.g., 6-β-bromopenicillanic acid)

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • DMSO (for dissolving inhibitor and nitrocefin)

  • 96-well microtiter plate

  • Microplate spectrophotometer capable of reading absorbance at ~490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the β-lactamase enzyme in assay buffer to a known concentration.

    • Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations to be tested.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it in assay buffer to the desired final concentration (typically 50-100 µM).[2]

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the β-lactamase enzyme solution to each well.

    • Add varying concentrations of the inhibitor solution to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow for the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin solution to each well.

    • Immediately begin monitoring the change in absorbance at ~490 nm over time using a microplate reader in kinetic mode.[5][6][7][8]

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[9]

The following diagram illustrates a typical experimental workflow for determining the IC50 of a β-lactamase inhibitor.

G Experimental Workflow for IC50 Determination Reagent_Prep 1. Reagent Preparation (Enzyme, Inhibitor, Substrate) Assay_Setup 2. Assay Setup in 96-well Plate (Enzyme + Inhibitor) Reagent_Prep->Assay_Setup Pre_incubation 3. Pre-incubation Assay_Setup->Pre_incubation Reaction_Start 4. Add Nitrocefin (Start Reaction) Pre_incubation->Reaction_Start Kinetic_Measurement 5. Kinetic Measurement (Absorbance at 490 nm) Reaction_Start->Kinetic_Measurement Data_Analysis 6. Data Analysis (Calculate IC50) Kinetic_Measurement->Data_Analysis

Caption: Workflow for IC50 determination.

Conclusion and Future Directions

This compound serves as a valuable precursor to the potent β-lactamase inhibitor, 6-β-bromopenicillanic acid. The mechanism of action of the active compound involves a well-characterized suicide inhibition pathway, leading to the irreversible inactivation of the target enzyme. While its potency has been qualitatively described, a more comprehensive quantitative characterization against a broader panel of contemporary β-lactamases is warranted. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct such investigations. Further research into the structure-activity relationships of related penicillanic acid derivatives could lead to the development of novel and even more effective β-lactamase inhibitors, thereby helping to address the ongoing challenge of antibiotic resistance.

References

The Advent of Brominated Penicillanic Acids: A Technical Deep Dive into Their Discovery and Legacy as β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and mechanism of action of brominated penicillanic acids as β-lactamase inhibitors.

This whitepaper provides an in-depth exploration of the pivotal role brominated penicillanic acids have played in the ongoing battle against bacterial resistance. From the initial serendipitous discovery to the elucidation of their potent inhibitory mechanisms, this document serves as a core technical resource, replete with quantitative data, detailed experimental protocols, and visual representations of key processes.

A Landmark Discovery in the Fight Against Resistance

The emergence of bacterial resistance to penicillin, primarily through the enzymatic inactivation by β-lactamases, spurred a relentless search for compounds capable of neutralizing these enzymes. A significant breakthrough in this endeavor was the discovery of brominated penicillanic acids. Initial investigations into 6-α-bromopenicillanic acid revealed unexpected kinetic properties, leading to the seminal finding that its epimer, 6-β-bromopenicillanic acid, is the actual potent, irreversible inhibitor of a wide range of β-lactamases.[1][2][3][4] This discovery opened a new avenue in the development of β-lactamase inhibitors, fundamentally altering the landscape of antibiotic therapy.

6-β-bromopenicillanic acid can be synthesized through two primary routes: the epimerization of 6-α-bromopenicillanic acid in an aqueous solution or via the hydrogenation of 6,6-dibromopenicillanic acid.[1] This compound acts as an active-site-directed inhibitor, forming a covalent bond with the β-lactamase enzyme, thereby rendering it inactive.[1][5]

Quantitative Analysis of β-Lactamase Inhibition

β-Lactamase Enzyme SourceEnzyme ClassInhibition ConcentrationReference
Bacillus cereus β-lactamase IACompletely inhibited at <1 µM[1]
Bacillus licheniformis exoenzymeASimilarly susceptible to B. cereus I[1]
Staphylococcus aureus enzymeALess susceptible than B. cereus I[1]
Escherichia coli (R factor) enzymeALess susceptible than B. cereus I[1]
B. cereus β-lactamase IIBNot inhibited[1]

Experimental Protocols

Synthesis of this compound

A common precursor for brominated penicillanic acids is this compound. A general method for its synthesis is as follows:

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Hydrobromic acid (35%)

  • Bromine

  • Sodium nitrite

  • Sodium bisulfite solution (20%)

  • Purified water

  • Reaction vessel with cooling capabilities

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a reaction vessel, add 35% hydrobromic acid and cool to between -10°C and -5°C.

  • Add bromine to the cooled hydrobromic acid to form a bromine-hydrobromic acid solution.

  • Slowly add sodium nitrite while maintaining the temperature between -15°C and -5°C. Stir for 8-15 minutes.

  • Allow the mixture to stand and separate into layers. The lower layer, a black solution containing nitrosyl bromide, bromine, and sodium bromide, is collected and cooled to -15°C to -10°C for later use.

  • In a separate vessel, prepare a solution of 6-APA in 35% hydrobromic acid.

  • Instill the previously prepared black solution into the 6-APA solution while maintaining the temperature between 25°C and 5°C.

  • After the reaction is complete, filter the reaction liquid.

  • Wash the filter cake with a 20% aqueous solution of sodium bisulfite.

  • Dry the filter cake under vacuum to obtain the this compound product.

This protocol is a generalized representation based on described methods.

β-Lactamase Inhibition Assay using Nitrocefin

The inhibitory activity of brominated penicillanic acids can be determined using a chromogenic substrate such as nitrocefin.

Materials:

  • β-lactamase enzyme solution

  • Nitrocefin solution (in DMSO)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Brominated penicillanic acid inhibitor solution

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Prepare serial dilutions of the brominated penicillanic acid inhibitor in the assay buffer.

  • In the wells of a 96-well microplate, add the β-lactamase enzyme solution.

  • Add the different concentrations of the inhibitor solution to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

  • Initiate the reaction by adding the nitrocefin solution to all wells.

  • Immediately measure the absorbance at 490 nm in kinetic mode for a set duration (e.g., 10-30 minutes), taking readings at regular intervals.

  • The rate of nitrocefin hydrolysis is determined by the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the control well.

  • IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Molecular Interactions and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Pathway of 6-β-Bromopenicillanic Acid 6-APA 6-Aminopenicillanic Acid Dibromo This compound 6-APA->Dibromo Diazotization & Bromination 6-beta-Bromo 6-β-Bromopenicillanic Acid (Active Inhibitor) Dibromo->6-beta-Bromo Hydrogenation 6-alpha-Bromo 6-α-Bromopenicillanic Acid 6-alpha-Bromo->6-beta-Bromo Epimerization

Synthesis of 6-β-Bromopenicillanic Acid.

G cluster_inhibition Mechanism of Irreversible β-Lactamase Inhibition Enzyme Active β-Lactamase (Serine Active Site) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor 6-β-Bromopenicillanic Acid Inhibitor->Complex AcylEnzyme Covalent Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation Rearrangement Rearranged Stable Adduct AcylEnzyme->Rearrangement Ring Opening & Rearrangement InactiveEnzyme Inactive Enzyme Rearrangement->InactiveEnzyme

Mechanism of β-Lactamase Inactivation.

G cluster_workflow Experimental Workflow for IC50 Determination Start Start PrepareReagents Prepare Reagents: - β-Lactamase - Inhibitor Dilutions - Nitrocefin Start->PrepareReagents PlateSetup Set up 96-well Plate: - Add Enzyme - Add Inhibitor/Control PrepareReagents->PlateSetup PreIncubate Pre-incubate PlateSetup->PreIncubate AddSubstrate Add Nitrocefin (Start Reaction) PreIncubate->AddSubstrate MeasureAbs Measure Absorbance (490nm) Kinetic Reading AddSubstrate->MeasureAbs CalculateRate Calculate Reaction Rates MeasureAbs->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition PlotData Plot % Inhibition vs. [Inhibitor] CalculateInhibition->PlotData DetermineIC50 Determine IC50 Value PlotData->DetermineIC50

Workflow for IC50 Determination.

Conclusion

The discovery of brominated penicillanic acids, particularly 6-β-bromopenicillanic acid, marked a pivotal moment in the history of antibiotic research. Their potent and irreversible inhibition of a broad spectrum of β-lactamases provided a crucial strategy to overcome bacterial resistance. This technical guide has provided a comprehensive overview of their discovery, mechanism of action, and the experimental methodologies used to characterize them. The continued exploration of such inhibitory scaffolds remains a vital component of modern drug discovery efforts aimed at preserving the efficacy of our antibiotic arsenal.

References

Chemical and physical properties of 6,6-Dibromopenicillanic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6,6-Dibromopenicillanic Acid

Introduction

This compound is a key synthetic intermediate in the pharmaceutical industry, primarily recognized for its role in the production of β-lactamase inhibitors such as sulbactam.[1][2] β-lactamase inhibitors are crucial in overcoming bacterial resistance to β-lactam antibiotics.[3][4] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its place in antibacterial therapy.

Chemical and Physical Properties

This compound is a derivative of penicillanic acid, the core scaffold of penicillin antibiotics.[5] Its chemical structure and properties are well-defined, making it a reliable component in multi-step pharmaceutical syntheses.

Identifiers and Molecular Characteristics

The fundamental identifiers and computed properties of this compound are summarized below.

PropertyValueReference
IUPAC Name (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[5]
CAS Number 24158-88-1[5][6]
Molecular Formula C₈H₉Br₂NO₃S[5][6]
Molecular Weight 359.04 g/mol [5]
Monoisotopic Mass 356.86699 Da[5]
Synonyms Sulbactam EP Impurity F, (2S-cis)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[5][6][7]
Physicochemical Data

This table outlines the key physicochemical properties. While specific experimental values for properties like melting point and solubility are not consistently reported across public literature, typical characterization data is available from commercial suppliers.

PropertyValue / DescriptionReference
Physical Appearance Typically a solid powder.
XLogP3 1.8[5]
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2)[5]
Storage Temperature Recommended storage at 2-8°C.[8]

Spectral and Analytical Data

Characterization of this compound is routinely performed using a suite of analytical techniques to confirm its identity and purity.

Analytical MethodDescriptionReference
Proton NMR (¹H-NMR) Provides information on the structure and stereochemistry of the molecule. Key signals would correspond to the protons on the bicyclic core and the methyl groups.[6]
Mass Spectrometry (MS) Confirms the molecular weight and elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 125.4 Ų, have been calculated.[6][9]
Infrared Spectroscopy (IR) Identifies functional groups. Characteristic peaks would include a strong absorption for the β-lactam carbonyl (C=O) group, typically around 1780 cm⁻¹, and the carboxylic acid C=O and O-H stretches.[6]
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the compound.[6]
Thermogravimetric Analysis (TGA) Assesses thermal stability and solvent/water content.[6]

Experimental Protocols

Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)

The primary route for synthesizing this compound involves the diazotization of 6-aminopenicillanic acid (6-APA) followed by bromination.[2][10] This method avoids the use of organic solvents, simplifying processing and improving safety.[2]

Materials:

  • 6-Aminopenicillanic acid (6-APA)[11]

  • Hydrobromic acid (HBr), 35% solution[2]

  • Bromine (Br₂)[2]

  • Sodium nitrite (NaNO₂)[2]

  • Purified water[2]

Procedure:

  • Preparation of Nitrosyl Bromide Solution: A solution of bromine in 35% hydrobromic acid is prepared in a reaction vessel and cooled to between -10°C and -5°C.[2] Sodium nitrite is then slowly added while maintaining the temperature, leading to the formation of a black solution containing nitrosyl bromide, bromine, and sodium bromide.[2] The mixture is stirred and allowed to settle, after which the lower layer (Solution A) is separated and cooled to between -15°C and -10°C for later use.[2]

  • Reaction with 6-APA: A separate solution of 6-APA in hydrobromic acid is prepared and cooled to between 5°C and 25°C.[2]

  • Addition and Reaction: The previously prepared nitrosyl bromide solution (Solution A) is slowly added dropwise to the 6-APA solution.[2]

  • Isolation and Purification: Upon completion of the reaction, the resulting solid product is collected by filtration. The filter cake is washed and then dried under vacuum to yield this compound.[2] This process typically results in a high yield of ≥96.5%.[2]

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Process 6APA 6-Aminopenicillanic Acid (6-APA) Step2 Step 2: Diazotization-Bromination (5°C to 25°C) 6APA->Step2 HBr Hydrobromic Acid Step1 Step 1: Form Nitrosyl Bromide (-10°C to -5°C) HBr->Step1 Br2 Bromine Br2->Step1 NaNO2 Sodium Nitrite NaNO2->Step1 Step1->Step2 Add Nitrosyl Bromide Solution Product This compound Step2->Product Filter, Wash, Dry

Synthesis workflow for this compound.

Mechanism of Action and Biological Relevance

This compound itself is a precursor, but related compounds like 6-β-bromopenicillanic acid are potent, irreversible inhibitors of β-lactamase enzymes.[12][13] These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.[3]

The inhibitor functions as a "suicide substrate." It binds to the active site of the β-lactamase enzyme, which mistakes it for a typical penicillin substrate.[4] The enzyme attempts to hydrolyze the β-lactam ring of the inhibitor, but this process leads to the formation of a stable, covalent intermediate that deactivates the enzyme.[4] This inactivation allows the partner antibiotic to remain intact and carry out its function of disrupting bacterial cell wall synthesis.[3][4]

Mechanism_of_Action cluster_without Without Inhibitor cluster_with With Inhibitor Inhibitor Penicillanic Acid Inhibitor (e.g., Sulbactam Precursor) Enzyme Enzyme Inhibitor->Enzyme Irreversibly Binds & Inactivates Enzyme Antibiotic β-Lactam Antibiotic (e.g., Ampicillin) Success Therapeutic Outcome: Bacterial Cell Wall Synthesis Inhibited (Cell Death) Antibiotic->Success Remains Active Antibiotic->Enzyme Binds to Active Site InactiveComplex Inactive Covalent Complex Hydrolysis Bacterial Resistance: Antibiotic Hydrolyzed (Ineffective) Enzyme->Hydrolysis Causes

Role of a β-Lactamase Inhibitor.

Conclusion

This compound is a vital molecule in medicinal chemistry. Its well-characterized chemical and physical properties, coupled with established synthetic protocols, make it an indispensable starting material for producing β-lactamase inhibitors. The continued use and development of such inhibitors are central to strategies for combating the global challenge of antibiotic resistance.

References

The Core of Inhibition: A Technical Guide to the Structure-Activity Relationship of Penicillanic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) of penicillanic acid derivatives, focusing on their crucial role as β-lactamase inhibitors. By understanding the intricate interplay between molecular structure and biological function, researchers can rationally design more potent and effective antibacterial therapies to combat the growing threat of antibiotic resistance.

Introduction: The Enduring Legacy of Penicillin and the Rise of Resistance

The discovery of penicillin revolutionized modern medicine, offering a powerful weapon against bacterial infections. The core of its antibacterial prowess lies in the strained β-lactam ring, which mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, irreversibly acylating and inactivating penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[1][2] However, the widespread use of penicillins has been met with the evolution of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][3]

Penicillanic acid derivatives have emerged as a key strategy to overcome this resistance. While often possessing weak intrinsic antibacterial activity, these molecules act as potent inhibitors of β-lactamases, protecting co-administered β-lactam antibiotics from degradation.[3][4] This guide delves into the critical structural features that govern the efficacy of these inhibitors.

The Penicillanic Acid Nucleus: A Foundation for Inhibition

The fundamental scaffold of these inhibitors is the 6-aminopenicillanic acid nucleus, comprising a fused β-lactam and thiazolidine ring system.[5] The inherent strain of the bicyclic system is crucial for its reactivity. Modifications at various positions on this nucleus have profound effects on the molecule's stability, inhibitory potency, and spectrum of activity.

Key Structural Modifications and Their Impact

The general structure-activity relationships for penicillanic acid derivatives are summarized below:

  • Position 1 (Sulfur Atom): Oxidation of the sulfur atom to a sulfoxide or a sulfone can modulate the reactivity of the β-lactam ring. Penicillanic acid sulfones, such as sulbactam and tazobactam, are potent "suicide inhibitors" that irreversibly inactivate β-lactamases.[1][6]

  • Position 2 (Gem-dimethyl Group): The two methyl groups at the C-2 position are generally considered important for maintaining the conformational integrity of the thiazolidine ring, which in turn influences the strain and reactivity of the β-lactam ring.[5]

  • Position 3 (Carboxylic Acid): The free carboxylic acid at the C-3 position is essential for binding to the active site of both PBPs and β-lactamases.[5] Esterification of this group generally leads to a loss of activity, although it can be used to create prodrugs that are hydrolyzed in vivo to the active form.

  • Position 6 (Acylamino Side Chain): Variations in the acylamino side chain at the C-6 position are the primary determinant of the antibacterial spectrum and β-lactamase stability of penicillins. For penicillanic acid-based inhibitors, this position is often unsubstituted (as in sulbactam) or has a simple substituent that does not confer significant antibacterial activity but contributes to the interaction with the β-lactamase active site.

Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory activity of key penicillanic acid derivatives against various β-lactamases and their antibacterial activity when combined with a β-lactam antibiotic.

Table 1: Inhibitory Activity of Penicillanic Acid Derivatives against β-Lactamases (IC50 Values)

Derivativeβ-Lactamase TargetIC50 (µM)Reference(s)
Clavulanic AcidTEM-1 (Class A)0.17[7]
Clavulanic AcidP99 (Class C)>100[8]
SulbactamTEM-1 (Class A)~10-100x less active than clavulanate[6]
TazobactamTEM-1 (Class A)~10-100x less active than clavulanate[6]
JDB/LN-1-255OXA-1 (Class D)0.70 ± 0.14[5]
JDB/LN-III-26OXA-1 (Class D)1.60 ± 0.30[5]
JDB/ASR-II-292OXA-1 (Class D)0.90 ± 0.20[5]

Table 2: Antibacterial Activity of Penicillins in Combination with β-Lactamase Inhibitors (MIC Values)

Penicillinβ-Lactamase InhibitorOrganismMIC (µg/mL) of Penicillin AloneMIC (µg/mL) of Penicillin with InhibitorReference(s)
Penicillin G-S. aureus ATCC 259230.4N/A[9]
Penicillin G-S. aureus (resistant strains)24N/A[9]
Ampicillin-S. pyogenes (resistant)>6N/A[10]
Amoxicillin-S. pyogenes (resistant)>4N/A[10]
Piperacillin-S. pyogenes (susceptible)<4N/A[10]
Penicillin G-Gram-positive mastitis pathogens (MIC90)1N/A[11]
Penicillin-S. pneumoniae (resistant)0.12-2N/A[12]

Mechanism of β-Lactamase Inhibition

Penicillanic acid sulfones act as mechanism-based inhibitors. The process begins with the acylation of a serine residue in the active site of the β-lactamase, forming a transient acyl-enzyme intermediate. This is followed by a series of chemical rearrangements of the inhibitor, leading to a more stable, irreversibly inactivated enzyme.[1][13]

A key mechanism of inactivation by penicillanic acid sulfones like enmetazobactam and tazobactam against the extended-spectrum β-lactamase (ESBL) CTX-M-15 involves the formation of a cross-link between two critical active site residues, Ser70 and Lys73.[1][13] This covalent modification permanently deactivates the enzyme.

Signaling Pathway of β-Lactamase Inhibition

G cluster_0 β-Lactamase Active Site Ser70 Ser70-OH AcylEnzyme Acyl-Enzyme Intermediate Ser70->AcylEnzyme InactivatedEnzyme Inactivated Enzyme (Ser70-Lys73 Cross-link) Ser70->InactivatedEnzyme Lys73 Lys73-NH2 Lys73->InactivatedEnzyme Inhibitor Penicillanic Acid Sulfone Inhibitor Inhibitor->Ser70 Acylation Rearrangement Chemical Rearrangement AcylEnzyme->Rearrangement Tautomerization & Ring Opening Rearrangement->Lys73 Nucleophilic Attack

Caption: Mechanism of β-lactamase inactivation by a penicillanic acid sulfone inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of penicillanic acid derivatives.

β-Lactamase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and common literature methods for determining the inhibitory activity of compounds against β-lactamases.[14][15][16]

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Test inhibitor compound (penicillanic acid derivative)

  • Known β-lactamase inhibitor (e.g., clavulanic acid) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of β-lactamase in assay buffer.

    • Prepare a working solution of nitrocefin in assay buffer. The final concentration in the assay is typically 50-100 µM.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test inhibitor or control to the appropriate wells. Include a solvent control (no inhibitor).

    • Add 50 µL of the β-lactamase working solution to each well.

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 30 µL of the nitrocefin working solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 490 nm in a kinetic mode for 10-30 minutes. The rate of increase in absorbance is proportional to the β-lactamase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow for β-Lactamase Inhibition Assay

G Start Start PrepInhibitor Prepare Inhibitor and Control Solutions Start->PrepInhibitor PrepEnzyme Prepare β-Lactamase Solution Start->PrepEnzyme PrepSubstrate Prepare Nitrocefin Solution Start->PrepSubstrate AddToPlate Add Inhibitor/Control to 96-well Plate PrepInhibitor->AddToPlate AddEnzyme Add β-Lactamase to Plate PrepEnzyme->AddEnzyme AddSubstrate Add Nitrocefin to Initiate Reaction PrepSubstrate->AddSubstrate AddToPlate->AddEnzyme Incubate Incubate at 25°C for 10 min AddEnzyme->Incubate Incubate->AddSubstrate Measure Measure Absorbance at 490 nm (Kinetic) AddSubstrate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining β-lactamase inhibition using a colorimetric assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[4][17][18]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Antimicrobial agent (penicillin derivative alone or in combination with a β-lactamase inhibitor)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of two-fold serial dilutions of the antimicrobial agent in MHB directly in the wells of a 96-well microplate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Logical Relationship for MIC Determination

G cluster_0 Prepare PrepAbx Serial Dilution of Antimicrobial Agent Inoculate Inoculate Microplate Wells PrepAbx->Inoculate PrepInoculum Standardize Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Observe for Turbidity Incubate->Read DetermineMIC Determine Lowest Concentration with No Visible Growth (MIC) Read->DetermineMIC

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The structure-activity relationship of penicillanic acid derivatives is a well-established field that continues to yield clinically significant β-lactamase inhibitors. The core penam scaffold, particularly when oxidized to the sulfone, provides a reactive framework for the irreversible inactivation of these resistance enzymes. By systematically modifying peripheral functionalities, medicinal chemists can fine-tune the inhibitory profile and pharmacokinetic properties of these molecules.

Future research will likely focus on developing inhibitors with an even broader spectrum of activity against newly emerging and difficult-to-inhibit β-lactamases, such as metallo-β-lactamases. A deeper understanding of the dynamic interactions between inhibitors and the enzyme active site, aided by computational modeling and advanced structural biology techniques, will be instrumental in the rational design of the next generation of penicillanic acid-based therapies. The continued exploration of novel chemical space around this privileged scaffold holds immense promise in the ongoing battle against bacterial resistance.

References

An In-Depth Technical Guide to 6,6-Dibromopenicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dibromopenicillanic acid is a synthetic derivative of the core penicillin structure, penicillanic acid. While not an antibiotic itself, it serves as a crucial intermediate in the synthesis of potent β-lactamase inhibitors. The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring, has necessitated the development of compounds that can neutralize these enzymes. This compound is a key precursor to 6-β-bromopenicillanic acid, an active, irreversible inhibitor of several classes of β-lactamases. This guide provides a comprehensive overview of its chemical properties, synthesis, and the mechanism of action of its active derivative.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its synthesis, purification, and characterization.

PropertyValue
IUPAC Name (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
CAS Number 24158-88-1[1]
Molecular Formula C₈H₉Br₂NO₃S[1]
Molecular Weight 359.04 g/mol [1]
Monoisotopic Mass 356.867 Da
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as ethyl acetate and methylene chloride.

Biological Activity and Mechanism of Action

This compound itself is not the primary active agent. Its biological significance lies in its role as a precursor to 6-β-bromopenicillanic acid , a powerful, active-site-directed, irreversible inhibitor of a range of serine β-lactamases.[1] The 6-β epimer is formed via hydrogenation of the 6,6-dibromo compound.[1]

The inhibitory activity of 6-β-bromopenicillanic acid is potent, with complete inhibition of enzymes like Bacillus cereus β-lactamase I observed at less than micromolar concentrations.[1]

Mechanism of Irreversible Inhibition

The mechanism of action involves the covalent modification of the β-lactamase enzyme. The process can be summarized as follows:

  • Acylation: The inhibitor, 6-β-bromopenicillanic acid, acts as a "suicide substrate." It enters the active site of the β-lactamase, where the catalytic serine residue (specifically Ser-70 in B. cereus β-lactamase I) attacks the carbonyl carbon of the β-lactam ring.[2]

  • Ring Opening and Rearrangement: This acylation leads to the opening of the β-lactam ring. Concurrently, the molecule undergoes a rearrangement.

  • Covalent Adduct Formation: The opened and rearranged inhibitor forms a stable, covalent bond with the serine residue. This process involves the formation of a 2,3-dihydro-1,4-thiazine derivative, which is a chromophore that can be detected spectrophotometrically at 326 nm.[2][3]

  • Enzyme Inactivation: The formation of this stable covalent adduct effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

The following diagram illustrates the workflow of β-lactamase inhibition by a penicillanic acid-based inhibitor.

G cluster_0 β-Lactamase Active Site enzyme Active β-Lactamase (with Serine-OH) complex Enzyme-Inhibitor Complex enzyme->complex hydrolyzed Hydrolyzed (Inactive) Antibiotic enzyme->hydrolyzed Hydrolysis (Resistance) acylated Acyl-Enzyme Intermediate (β-Lactam Ring Opened) complex->acylated Serine Attack on β-Lactam Carbonyl rearranged Rearranged Intermediate acylated->rearranged Rearrangement & Thiazine Ring Formation inactivated Irreversibly Inactivated Enzyme (Covalent Adduct) rearranged->inactivated Stable Adduct Formation antibiotic β-Lactam Antibiotic (e.g., Penicillin) inactivated->antibiotic Hydrolysis Blocked inhibitor 6-β-Bromopenicillanic Acid (Inhibitor) inhibitor->complex Binds to Active Site antibiotic->enzyme Target for Hydrolysis

Workflow of β-Lactamase Inactivation.

Experimental Protocols

Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)

This protocol is adapted from established chemical synthesis methods.

Materials:

  • 6-Aminopenicillanic Acid (6-APA)

  • Hydrobromic acid (48%)

  • Bromine

  • Sodium nitrite

  • Sodium bisulfite solution (20% aqueous)

  • Purified water

  • Organic solvent (e.g., ethyl acetate or methylene chloride)

  • Ice bath

Procedure:

  • Preparation of Reagent Solution:

    • In a reaction vessel, cool a solution of hydrobromic acid to a temperature between -10°C and -5°C using an ice bath.

    • Carefully add bromine to the cooled hydrobromic acid and stir until it dissolves completely.

    • Slowly add sodium nitrite to this solution while maintaining the temperature between -15°C and -5°C. Stir for approximately 10-15 minutes. This generates a solution containing nitrosyl bromide.

  • Diazotization-Bromination Reaction:

    • In a separate reaction vessel, prepare a suspension of 6-APA in a mixture of hydrobromic acid and purified water. Cool this suspension to between 5°C and -5°C.

    • Slowly add the previously prepared nitrosyl bromide solution to the 6-APA suspension. Maintain the temperature of the reaction mixture between 5°C and -5°C throughout the addition.

    • Allow the reaction to proceed with stirring for 30-60 minutes after the addition is complete.

  • Product Isolation and Purification:

    • After the reaction is complete, filter the reaction mixture to collect the solid precipitate.

    • Wash the collected filter cake with a cold 20% aqueous solution of sodium bisulfite to remove any excess bromine.

    • Wash the filter cake again with cold purified water.

    • Dry the product, this compound, under a vacuum to yield a crystalline solid.

β-Lactamase Activity Assay using Nitrocefin

This protocol describes a standard method for determining β-lactamase activity, which is essential for evaluating the efficacy of inhibitors.

Materials:

  • Nitrocefin (chromogenic cephalosporin substrate)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0

  • β-lactamase enzyme solution (e.g., from bacterial cell lysate)

  • Inhibitor solution (e.g., 6-β-bromopenicillanic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Nitrocefin (e.g., 10 mg/mL) in DMSO.

    • Prepare a working solution by diluting the Nitrocefin stock solution in PBS (e.g., to a final concentration of 0.5-1.0 mg/mL). The working solution should be yellow.[4]

    • Prepare serial dilutions of the inhibitor compound in PBS to determine IC₅₀ values.

  • Assay Protocol:

    • To the wells of a 96-well plate, add a fixed volume of the β-lactamase enzyme solution.

    • Add varying concentrations of the inhibitor solution to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period to allow for interaction.

    • Initiate the reaction by adding the Nitrocefin working solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the change in absorbance at 482-490 nm using a microplate reader in kinetic mode.[4][5] Hydrolysis of Nitrocefin by β-lactamase results in a color change from yellow to red.

    • The rate of hydrolysis is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a pivotal molecule in the ongoing battle against antibiotic resistance. As a stable precursor to the potent β-lactamase inhibitor 6-β-bromopenicillanic acid, it enables the synthesis of compounds that can restore the efficacy of β-lactam antibiotics. A thorough understanding of its synthesis, properties, and the mechanism of its active derivatives is fundamental for researchers in medicinal chemistry and drug development aiming to create next-generation antibiotic therapies.

References

An In-Depth Technical Guide to 6,6-Dibromopenicillanic Acid: Synthesis, Properties, and β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,6-Dibromopenicillanic acid, a key intermediate in the synthesis of β-lactamase inhibitors. This document details its chemical and physical properties, provides an experimental protocol for its synthesis from 6-aminopenicillanic acid (6-APA), and outlines methods for its purification and analytical characterization. Furthermore, this guide explores its mechanism of action as a β-lactamase inhibitor, supported by a detailed experimental workflow for assessing its inhibitory activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

Bacterial resistance to β-lactam antibiotics, primarily mediated by the production of β-lactamase enzymes, poses a significant threat to global health. β-Lactamase inhibitors are crucial in overcoming this resistance by protecting β-lactam antibiotics from enzymatic degradation. This compound (CAS Number: 24158-88-1) is a pivotal synthetic intermediate in the production of potent β-lactamase inhibitors, such as sulbactam. A thorough understanding of its synthesis, properties, and biological activity is essential for the development of new and effective antibacterial therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 24158-88-1N/A
Molecular Formula C₈H₉Br₂NO₃S--INVALID-LINK--
Molecular Weight 359.04 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 128-130 °C--INVALID-LINK--
Boiling Point 476.6 °C at 760 mmHg--INVALID-LINK--
Density 2.17 g/cm³--INVALID-LINK--
Flash Point 242 °C--INVALID-LINK--
Solubility The solubility in water is minimal, and it is known to crystallize from aqueous solutions.[1]N/A

Experimental Protocols

Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)

This protocol is based on the general principles of diazotization-bromination of 6-APA.[1]

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Hydrobromic acid (48%)

  • Bromine

  • Sodium nitrite

  • Ethyl acetate

  • Sodium bisulfite solution (20% aqueous)

  • Purified water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath to -10°C to -5°C, add a solution of hydrobromic acid.

  • Slowly add bromine to the cooled hydrobromic acid with continuous stirring until it dissolves completely.

  • In a separate vessel, prepare a solution of 6-APA in hydrobromic acid and cool it to 5°C.

  • Slowly add a solution of sodium nitrite to the bromine-hydrobromic acid mixture while maintaining the temperature between -15°C and -5°C to generate a solution containing nitrosyl bromide.

  • Instill the freshly prepared nitrosyl bromide solution into the 6-APA solution, keeping the temperature between 5°C and 25°C.

  • After the addition is complete, allow the reaction to proceed for an appropriate amount of time (typically monitored by TLC or HPLC).

  • Upon completion of the reaction, quench any excess bromine by the dropwise addition of a 20% sodium bisulfite solution until the reddish-brown color disappears.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 6-APA in HBr D Diazotization-Bromination A->D B Bromine in HBr B->D C Sodium Nitrite Solution C->D E Quenching D->E Reaction Completion F Extraction E->F G Drying & Evaporation F->G H Crude Product G->H

Caption: Mechanism of β-lactamase inactivation.

Experimental Workflow for β-Lactamase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Materials:

  • β-Lactamase enzyme

  • This compound (or its active derivative)

  • Chromogenic β-lactamase substrate (e.g., nitrocefin)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

  • Add the β-lactamase enzyme to each well of a 96-well plate.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiate the reaction by adding the chromogenic substrate (nitrocefin) to all wells.

  • Monitor the absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis) over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Workflow for IC₅₀ Determination:

IC50_Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Serial Dilution of Inhibitor A->B C Plate Setup (Enzyme + Inhibitor) A->C B->C D Pre-incubation C->D E Add Substrate & Measure Absorbance D->E F Data Analysis (Calculate Rates & % Inhibition) E->F G Plot Dose-Response Curve F->G H Determine IC50 G->H

Caption: Workflow for determining the IC₅₀ of a β-lactamase inhibitor.

Conclusion

This compound is a fundamentally important molecule in the ongoing battle against antibiotic resistance. This technical guide has provided a detailed overview of its chemical properties, a practical protocol for its synthesis, and methods for its purification and analysis. Furthermore, the mechanism of its action as a precursor to potent β-lactamase inhibitors and a clear workflow for evaluating its inhibitory potential have been presented. It is hoped that this comprehensive resource will aid researchers and drug development professionals in their efforts to design and synthesize novel β-lactamase inhibitors and contribute to the development of next-generation antibacterial therapies.

References

Molecular formula and weight of 6,6-Dibromopenicillanic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 6,6-Dibromopenicillanic acid, a key intermediate in the synthesis of β-lactamase inhibitors. The document details its chemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a derivative of penicillanic acid, the core chemical structure of penicillin antibiotics.[1] Its key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C8H9Br2NO3S[2][3]
Molecular Weight 359.04 g/mol [2]
Monoisotopic Mass 356.867 Da[4]
CAS Number 24158-88-1[3]
IUPAC Name (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2]

Synthesis of this compound

The primary route for the synthesis of this compound involves the diazotisation-bromination of 6-aminopenicillanic acid (6-APA).[5] 6-APA is the fundamental precursor for the production of numerous semi-synthetic penicillins.[1]

This protocol is based on established methods for the synthesis of this compound from 6-APA.[5][6]

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • Hydrobromic acid (HBr)

  • Bromine (Br2)

  • Sodium nitrite (NaNO2)

  • Aqueous sodium bisulfite solution

Procedure:

  • A solution of bromine in hydrobromic acid is prepared and cooled to a temperature between -20°C and 0°C.[5][7]

  • Sodium nitrite is slowly added to this solution to generate a solution containing nitrosyl bromide.[5]

  • This prepared solution is then added dropwise to a cooled solution of 6-APA in hydrobromic acid, maintaining the temperature between -5°C and 25°C.[5]

  • The reaction mixture is stirred for a period of 5 minutes to 1 hour.[7]

  • Upon completion of the reaction, the precipitated product is collected by filtration.[5]

  • The filter cake is washed with an aqueous solution of sodium bisulfite to remove any excess bromine.[5][7]

  • The resulting solid is then dried under a vacuum to yield this compound.[5]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from 6-aminopenicillanic acid.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Main Reaction cluster_purification Product Isolation and Purification Reagent_Prep Preparation of Nitrosyl Bromide Solution (Bromine, Hydrobromic Acid, Sodium Nitrite) Reaction Diazotisation-Bromination Reaction Reagent_Prep->Reaction APA_Solution 6-Aminopenicillanic Acid in Hydrobromic Acid APA_Solution->Reaction Filtration Filtration Reaction->Filtration Precipitate Formation Washing Washing with Sodium Bisulfite Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of β-lactamase inhibitors.[8] β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Inhibitors of these enzymes are often co-administered with β-lactam antibiotics to overcome this resistance. For instance, this compound can be a precursor for compounds like sulbactam.[8] It is also a starting material for the synthesis of other brominated penicillanic acid derivatives that have been investigated for their β-lactamase inhibitory activity.[9][10] The debromination of this compound can yield monobromo derivatives which also exhibit β-lactamase inhibitory properties.[11][12]

References

An In-Depth Technical Guide to 6,6-Dibromopenicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 6,6-Dibromopenicillanic acid, a pivotal molecule in the field of antibiotic research and development. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, synthesis, analytical characterization, and its significant role as a β-lactamase inhibitor.

Chemical Identity and Synonyms

This compound is a synthetic derivative of penicillanic acid, the core chemical scaffold of penicillin antibiotics. Its unique dibrominated structure at the 6-position confers upon it distinct chemical properties and biological activities. The compound is widely recognized in the pharmaceutical industry, often as a reference standard for impurities in the synthesis of β-lactamase inhibitors like sulbactam.

A comprehensive list of its synonyms and identifiers is provided in the table below, facilitating its unambiguous identification in scientific literature and chemical databases.

Identifier TypeValue
IUPAC Name (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS Number 24158-88-1
Molecular Formula C₈H₉Br₂NO₃S
Molecular Weight 359.03 g/mol
Synonyms Sulbactam USP Related Compound F, Sulbactam EP Impurity F, (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 6-aminopenicillanic acid (6-APA) followed by bromination. This process is a cornerstone in the production of many semi-synthetic penicillins and related compounds.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound from 6-aminopenicillanic acid.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 6-Aminopenicillanic Acid (6-APA) B Diazotization with Sodium Nitrite in Acidic Medium A->B  NaNO₂, HBr C Bromination with Bromine B->C  Br₂ D Crude this compound C->D E Extraction with Organic Solvent D->E F Washing and Drying E->F G Recrystallization or Column Chromatography F->G H Pure this compound G->H I HPLC Analysis H->I J NMR Spectroscopy (¹H, ¹³C) H->J K Mass Spectrometry H->K L FTIR Spectroscopy H->L M Elemental Analysis H->M

Synthesis and Characterization Workflow

Detailed Experimental Protocol: Synthesis from 6-Aminopenicillanic Acid

This protocol is a synthesized procedure based on established methods. Researchers should adapt and optimize the conditions based on their specific laboratory settings and safety protocols.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Bromine (Br₂)

  • Ethyl acetate

  • Sodium bisulfite solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 6-aminopenicillanic acid (1 equivalent) in a mixture of ethyl acetate and water at 0-5°C.

  • Acidification: Slowly add hydrobromic acid (approximately 4-5 equivalents) to the suspension while maintaining the temperature below 5°C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0°C and 5°C.

  • Bromination: In a separate container, dissolve bromine (2.2 equivalents) in ethyl acetate. Add this bromine solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously add a saturated solution of sodium bisulfite to quench the excess bromine until the reddish-brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization Data

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃)Signals corresponding to the penam core protons. The C3-methyl groups will appear as two distinct singlets. The C2 and C5 protons will show characteristic chemical shifts and coupling patterns.
¹³C NMR (CDCl₃)Resonances for the carbonyl carbon of the β-lactam and the carboxylic acid, the quaternary carbon at C3, the two methyl carbons, and the carbons of the bicyclic core. The carbon bearing the two bromine atoms (C6) will have a characteristic downfield shift.
Mass Spec. (ESI-MS)The mass spectrum will show the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms.
FTIR (KBr)Strong absorption bands for the C=O stretching of the β-lactam (around 1780-1800 cm⁻¹) and the carboxylic acid (around 1700-1720 cm⁻¹), as well as the O-H stretch of the carboxylic acid.
Chromatographic Data
TechniqueConditionsExpected Result
HPLC Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)Flow Rate: 1.0 mL/minDetection: UV at 210-230 nmA single major peak corresponding to this compound with a specific retention time. Purity is determined by the peak area percentage.

Biological Activity: β-Lactamase Inhibition

The primary biological significance of this compound and its derivatives lies in their ability to inhibit β-lactamase enzymes. These enzymes are produced by resistant bacteria and inactivate β-lactam antibiotics, rendering them ineffective.

Mechanism of Action

This compound acts as a mechanism-based inhibitor of serine β-lactamases. The strained β-lactam ring of the inhibitor is recognized by the active site of the enzyme. This leads to the acylation of the active site serine residue, forming a stable covalent adduct that inactivates the enzyme.

The following diagram illustrates the logical steps in the inhibition of a serine β-lactamase by this compound.

G A Active β-Lactamase (with Ser-OH in active site) C Formation of Michaelis Complex A->C B This compound B->C D Nucleophilic attack by Ser-OH on β-lactam carbonyl C->D E Opening of β-lactam ring and formation of acyl-enzyme intermediate D->E F Rearrangement and/or hydrolysis leading to a stable, inactivated enzyme E->F G Inactive Enzyme F->G

Mechanism of β-Lactamase Inhibition

Quantitative Assessment of Inhibition: IC₅₀ Determination

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of a specific β-lactamase by 50%.

β-Lactamase ClassRepresentative EnzymeReported IC₅₀ Range (µM)
Class A TEM-10.1 - 10
Class C P9910 - 100
Class D OXA-typeVariable, generally higher

Note: IC₅₀ values are highly dependent on the specific enzyme and assay conditions.

Detailed Experimental Protocol: β-Lactamase Inhibition Assay (Nitrocefin-based)

This protocol provides a general framework for determining the IC₅₀ of this compound against a serine β-lactamase using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1)

  • This compound (stock solution in DMSO)

  • Nitrocefin (stock solution in DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in phosphate buffer from the stock solution.

    • Dilute the β-lactamase enzyme to a working concentration in phosphate buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

    • Dilute the nitrocefin stock solution to a working concentration (e.g., 100 µM) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a fixed volume of the β-lactamase solution and varying concentrations of the this compound dilutions.

    • Positive control (no inhibitor): Add the β-lactamase solution and an equivalent volume of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).

    • Negative control (no enzyme): Add phosphate buffer and the nitrocefin solution.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add a fixed volume of the nitrocefin working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at a wavelength corresponding to the hydrolyzed nitrocefin product (typically 486 nm) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of this compound relative to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to determine the IC₅₀ value.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its role as a crucial intermediate in the synthesis of β-lactamase inhibitors and its own intrinsic inhibitory activity make it a valuable tool for researchers. This guide has provided a detailed overview of its chemical properties, synthesis, analytical characterization, and biological function, offering a solid foundation for further scientific inquiry and application.

The Role of 6,6-Dibromopenicillanic Acid in Antibiotic Resistance Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the continuous exploration of novel strategies to combat drug-resistant pathogens. A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a clinically successful strategy to overcome this resistance. This technical guide provides an in-depth overview of 6,6-dibromopenicillanic acid, a key precursor to the potent β-lactamase inhibitor 6β-bromopenicillanic acid. We will delve into its mechanism of action, synthesis, and its application as a research tool to study β-lactamase inhibition and antibiotic resistance. This guide consolidates quantitative data on its inhibitory activity, details experimental protocols for its synthesis and evaluation, and provides visual representations of key pathways and workflows to aid researchers in this critical field.

Introduction: The Challenge of β-Lactamase-Mediated Resistance

β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, have been a cornerstone of antibacterial therapy for decades. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. However, the efficacy of these life-saving drugs is severely compromised by the production of β-lactamase enzymes.[1] These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the antibiotic.[2]

To counteract this resistance mechanism, β-lactamase inhibitors have been developed. These compounds, which typically have weak intrinsic antibacterial activity, are co-administered with β-lactam antibiotics to protect them from degradation by β-lactamases.[3] This combination therapy effectively restores the activity of the β-lactam antibiotic against resistant bacterial strains.

This compound: A Precursor to a Potent Inhibitor

This compound itself is not a potent β-lactamase inhibitor. Its significance in antibiotic resistance research lies in its role as a stable precursor to the highly active inhibitor, 6β-bromopenicillanic acid.[4] The conversion of the 6,6-dibromo derivative to the 6β-bromo active form is a crucial step in harnessing its inhibitory potential.

Mechanism of Action of 6β-Bromopenicillanic Acid

6β-Bromopenicillanic acid is an irreversible, active-site-directed inhibitor of many Class A and some Class C serine β-lactamases.[4][5] The inactivation process involves a series of chemical reactions within the active site of the enzyme.

The proposed mechanism of inhibition is as follows:

  • Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the β-lactam ring of 6β-bromopenicillanic acid, forming a transient acyl-enzyme intermediate.

  • Rearrangement and Inactivation: Following acylation, a rearrangement occurs, leading to the formation of a stable, covalently bound dihydrothiazine derivative. This process is accompanied by the appearance of a characteristic chromophore.[6] This modified, inactive enzyme is incapable of hydrolyzing β-lactam antibiotics.

dot

G Mechanism of β-Lactamase Inactivation by 6β-Bromopenicillanic Acid cluster_1 Inhibition Process Active_Enzyme β-Lactamase (Active Serine Site) Inhibitor 6β-Bromopenicillanic Acid Acyl_Enzyme Transient Acyl-Enzyme Intermediate Inhibitor->Acyl_Enzyme Acylation of Active Site Serine Rearrangement Intramolecular Rearrangement Acyl_Enzyme->Rearrangement Spontaneous Inactive_Enzyme Stable Inactivated Enzyme Complex (Dihydrothiazine derivative) Rearrangement->Inactive_Enzyme Irreversible Covalent Modification

Mechanism of β-Lactamase Inactivation.

Quantitative Data on β-Lactamase Inhibition

Table 1: Inhibitory Activity of 6β-Bromopenicillanic Acid against Various β-Lactamases

β-Lactamase (Source Organism)Enzyme ClassIC50 (µM)Kinetic Parameters (Ki, k_inact)Reference
β-Lactamase I (Bacillus cereus)AData not availableSecond-order rate constant of inactivation: ~10^5 M⁻¹s⁻¹[6]
TEM-1 (Escherichia coli)AData not availableInactivates the enzyme[7]
Staphylococcus aureus PenicillinaseALess susceptible than B. licheniformis enzymePotent inhibitor[4]
Bacillus licheniformis ExoenzymeAHighly susceptiblePotent inhibitor[4]
P99 (Enterobacter cloacae)CLess effective inhibitor compared to Class A enzymesModerate inhibitor[8]

Note: Quantitative data for 6β-bromopenicillanic acid is limited in the public domain. Researchers are encouraged to perform their own kinetic studies for specific β-lactamases of interest.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting β-lactamase inhibition assays.

Synthesis of this compound from 6-Aminopenicillanic Acid

This protocol is adapted from established chemical synthesis methods.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Sodium nitrite

  • Hydrobromic acid (48%)

  • Bromine

  • Ethyl acetate

  • Sodium bicarbonate

  • Magnesium sulfate

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Diazotization: Suspend 6-aminopenicillanic acid in a mixture of ethyl acetate and water, and cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5°C. Stir the reaction mixture for 30-60 minutes.

  • Bromination: To the cold diazotized solution, slowly add a solution of bromine in hydrobromic acid. Continue stirring in the ice bath for 1-2 hours.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

β-Lactamase Inhibition Assay using Nitrocefin

This spectrophotometric assay is a standard method for determining β-lactamase activity and inhibition. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin solution (typically 100 µM in phosphate buffer, pH 7.0)

  • 6β-bromopenicillanic acid (prepared from this compound) at various concentrations

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add a fixed concentration of the β-lactamase enzyme to varying concentrations of the inhibitor (6β-bromopenicillanic acid) in phosphate buffer. Include control wells with enzyme only (no inhibitor) and wells with inhibitor only (no enzyme).

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period to allow for the interaction between the enzyme and the inhibitor.

  • Initiation of Reaction: To each well, add the nitrocefin substrate solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of nitrocefin hydrolysis) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For more detailed kinetic analysis, progress curves can be fitted to appropriate equations to determine Ki and k_inact values.

dot

G Experimental Workflow for β-Lactamase Inhibition Assay cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Acquisition cluster_3 Data Analysis Prepare_Reagents Prepare Solutions: - β-Lactamase - Inhibitor (6β-bromopenicillanic acid) - Nitrocefin Substrate - Buffer Pre_incubation Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Add Nitrocefin to Initiate Reaction Pre_incubation->Add_Substrate Measure_Absorbance Monitor Absorbance at 486 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Velocities Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_Parameters Determine IC50, Ki, and k_inact Plot_Data->Determine_Parameters

Workflow for β-Lactamase Inhibition Assay.

Conclusion

This compound serves as a valuable and stable precursor to the potent β-lactamase inhibitor, 6β-bromopenicillanic acid. The study of this inhibitor provides crucial insights into the mechanisms of β-lactamase inactivation and aids in the rational design of new and more effective inhibitors to combat antibiotic resistance. The experimental protocols and data presented in this guide are intended to equip researchers with the fundamental knowledge and tools to utilize this compound and its active derivative in their research endeavors. Further quantitative characterization of the inhibitory profile of 6β-bromopenicillanic acid against a broader range of clinically relevant β-lactamases is a critical area for future investigation. This will undoubtedly contribute to a deeper understanding of structure-activity relationships and the development of next-generation β-lactamase inhibitors.

References

Methodological & Application

Application Notes: Synthesis of 6,6-Dibromopenicillanic Acid from 6-Aminopenicillanic Acid (6-APA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6,6-Dibromopenicillanic acid is a key intermediate in the synthesis of various β-lactamase inhibitors. The synthesis begins with 6-aminopenicillanic acid (6-APA), which is the fundamental nucleus for a multitude of semisynthetic penicillins.[1] The conversion of the 6-amino group of 6-APA into a 6,6-dibromo functionality is typically achieved through a diazotization-bromination reaction. This process involves the reaction of 6-APA with a nitrosating agent and a source of bromine, which leads to the formation of the target compound. The resulting this compound can be further modified, for instance, by oxidation to its 1,1-dioxide derivative, to enhance its biological activity.[2]

Reaction Principle

The core of the synthesis is a deaminative bromination reaction. The 6-amino group of 6-APA is first converted into a diazonium intermediate using a nitrosating agent (like sodium nitrite) in an acidic medium (hydrobromic acid). This unstable intermediate then undergoes nucleophilic substitution by bromide ions, with concurrent bromination at the C6 position, to yield the 6,6-dibromo derivative. One patented method describes the pre-formation of a solution containing nitrosyl bromide, which is then reacted with 6-APA to achieve high yields.[3]

Physicochemical and Spectroscopic Data

The following tables summarize the key properties and analytical characterization methods for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidPubChem[4]
CAS Number 24158-88-1SynThink[5]
Molecular Formula C₈H₉Br₂NO₃SPubChem[4]
Molar Mass 359.04 g/mol PubChem[4]
Monoisotopic Mass 356.86699 DaPubChem[4]

Table 2: Analytical Characterization Methods

TechniquePurpose
¹H-NMR Structural elucidation and confirmation of proton environments.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.
HPLC Assessment of purity and quantification.
Infrared Spectroscopy (IR) Identification of functional groups (e.g., β-lactam carbonyl, carboxylic acid).
Certificate of Analysis (CoA) Official document detailing purity, potency, and other quality control parameters.
Data based on typical characterization provided by chemical suppliers.[5]

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis.

G Synthesis of this compound cluster_reactants Reactant cluster_product Product Reactant 6-Aminopenicillanic Acid (6-APA) Product This compound Reactant->Product 1. NaNO₂ / HBr 2. Br₂

Figure 1: Overall reaction scheme.

G Experimental Workflow for Synthesis A Prepare Bromine-Hydrobromic Acid Solution B Cool Solution to -15°C to -5°C A->B C Slowly Add Sodium Nitrite to form Nitrosyl Bromide Solution B->C F Drip Nitrosyl Bromide Solution into 6-APA Solution C->F D Prepare 6-APA Solution in Hydrobromic Acid E Cool 6-APA Solution to -25°C to 5°C D->E E->F G Reaction Completion F->G H Filter Reaction Mixture G->H I Wash Filter Cake with Sodium Bisulfite Solution H->I J Vacuum Dry the Product (35-40°C) I->J K Obtain Final Product: This compound J->K

Figure 2: Synthesis and purification workflow.

Experimental Protocols

Two representative protocols are detailed below. The first is a high-yield method adapted from patent literature, and the second is a general method from a peer-reviewed journal.

Protocol 1: High-Yield Synthesis via Nitrosyl Bromide Solution[3]

This method achieves a product yield of ≥96.5% and avoids the use of organic solvents.[3]

Part A: Preparation of Nitrosyl Bromide Reagent

  • Add 35% hydrobromic acid to a reaction vessel and cool to between -10°C and -5°C.

  • Add bromine to the cooled hydrobromic acid and allow it to dissolve. The mass ratio of 35% HBr to bromine should be approximately 15:5.[3]

  • While maintaining the temperature between -15°C and -5°C, slowly add sodium nitrite. The mass ratio of sodium nitrite to the initial HBr and bromine should be approximately 1 part for every 15 parts HBr and 5 parts bromine.[3]

  • After the addition is complete, stir the mixture at -10°C to -5°C for 8-15 minutes.

  • Allow the mixture to stand and separate into layers. The lower layer is the black solution containing nitrosyl bromide (Solution A). Cool this solution to between -15°C and -10°C for later use.

Part B: Reaction with 6-APA

  • In a separate reaction vessel, prepare a solution of 6-APA in 35% hydrobromic acid and purified water. The mass ratio of 35% HBr to 6-APA should be between 1:1 and 2:1, and the mass ratio of 35% HBr to purified water should be between 1:2 and 1:5.[3]

  • Cool the 6-APA solution to between -25°C and 5°C.

  • Slowly drip Solution A (prepared in Part A) into the cooled 6-APA solution while maintaining the reaction temperature.

  • Once the reaction is complete, filter the resulting slurry.

Part C: Product Isolation and Purification

  • Wash the collected filter cake with a 20% aqueous solution of sodium bisulfite to remove any excess bromine.[3]

  • Dry the filter cake under vacuum (≤ -0.08 MPa) at a temperature of 35°C to 40°C for 1.5 to 4 hours.[3]

  • The resulting dried solid is the final product, this compound.

Table 3: Reagent Mass Ratios for Protocol 1[3]

ReagentRatio (by mass)
Part A
35% Hydrobromic Acid15
Bromine5
Sodium Nitrite1
Part B
35% Hydrobromic Acid : 6-APA1-2 : 1
35% Hydrobromic Acid : Purified Water1 : 2-5
Sodium Nitrite (from Part A) : 6-APA1 : 2-2.3

Protocol 2: Direct Deamination-Bromination[6]

This method is a more direct approach reported in chemical literature, resulting in a lower isolated yield.

  • Prepare a solution or suspension of 6-aminopenicillanic acid (6-APA).

  • Conduct a deamination reaction in the presence of bromine.

  • The reaction conditions should be controlled to facilitate the diazotization of the 6-amino group and subsequent substitution by bromide.

  • Following the reaction, isolate the crude product.

  • Purify the crude product to obtain this compound. The reported isolated yield for this method is 35%.[6]

Safety and Handling

This synthesis involves hazardous materials including bromine and strong acids, and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care. The reaction can be exothermic, and temperature control is critical. Refer to the Safety Data Sheets (SDS) for all reagents before beginning the procedure.

References

Application Notes and Protocols for the Laboratory Preparation of 6,6-Dibromopenicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Dibromopenicillanic acid is a key intermediate in the synthesis of β-lactamase inhibitors, such as sulbactam and tazobactam. This document provides detailed protocols for the laboratory-scale synthesis of this compound from 6-aminopenicillanic acid (6-APA). The primary method described is the deamination-bromination of 6-APA. An alternative method that avoids the use of organic solvents is also presented, offering a greener and potentially higher-yielding approach.

Introduction

The rise of antibiotic resistance necessitates the development of new therapeutic strategies. β-lactamase inhibitors play a crucial role by protecting β-lactam antibiotics from degradation by bacterial enzymes. This compound serves as a critical building block for the chemical synthesis of potent β-lactamase inhibitors. Its preparation involves the conversion of the readily available 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin antibiotics. The synthesis proceeds via a diazotization of the primary amine of 6-APA, followed by substitution with bromine. Careful control of reaction conditions is essential to maximize the yield of the desired dibrominated product and minimize the formation of monobrominated and other side products.

Data Presentation

ParameterMethod 1: Deamination in Organic SolventMethod 2: Organic Solvent-Free
Starting Material 6-Aminopenicillanic Acid (6-APA)6-Aminopenicillanic Acid (6-APA)
Key Reagents 6-APA, Sulfuric Acid, Bromine, Sodium Nitrite6-APA, Hydrobromic Acid, Bromine, Sodium Nitrite
Solvent Ether, WaterHydrobromic Acid (aqueous)
Reaction Temperature Cooled to room temperature, with an initial exotherm to 50°C.-20°C to 5°C
Yield 35%[1][2]≥96.5%[3]
Purity Crystalline free acid can be filtered off.Product obtained after filtering, scrubbing, and vacuum drying.
Post-reaction Processing Ether extraction, washing with sodium thiosulfate and sodium hydrogen carbonate.Filtering, scrubbing, and vacuum drying.[3]

Experimental Protocols

Method 1: Deamination of 6β-Aminopenicillanic Acid in the Presence of Bromine

This protocol is based on the deamination of 6β-aminopenicillanic acid (Ia) in the presence of bromine, which leads to the formation of this compound (IIIa).[1][2]

Materials:

  • 6β-Aminopenicillanic acid (Ia)

  • 2.5N Sulfuric acid

  • Bromine

  • Sodium nitrite

  • 5% Sodium thiosulfate solution

  • Sodium hydrogen carbonate solution

  • Ether

  • Ice

Procedure:

  • To a solution of 6β-aminopenicillanic acid (17.3 g, 0.08 mole) in 2.5N sulfuric acid (200 ml), add bromine (22 ml) dropwise. The temperature of the solution will rise to 50°C.

  • Cool the solution to room temperature.

  • Add a solution of sodium nitrite (8.28 g) in water (40 ml) dropwise.

  • Extract the resulting solution with ether.

  • Wash the ether extract with a 5% sodium thiosulfate solution.

  • Subsequently, extract the ether layer with a sodium hydrogen carbonate solution.

  • The crystalline free acid can be filtered off from the ice-cold reaction solution, yielding approximately 35%.[1][2]

Method 2: Organic Solvent-Free Preparation of this compound

This method avoids the use of organic solvents, simplifies post-processing, and has a reported high yield.[3]

Materials:

  • 6-Aminopenicillanic Acid (6-APA)

  • Hydrobromic acid (35% concentration)

  • Bromine

  • Sodium nitrite

  • Purified water

Procedure:

  • Preparation of the Brominating/Nitrosating Solution:

    • In a reaction vessel, add 35% hydrobromic acid.

    • Cool the acid to between -10°C and -5°C.

    • Add bromine and dissolve it in the hydrobromic acid solution. The mass ratio of 35% hydrobromic acid to bromine should be approximately 15:5.[3]

    • Slowly add sodium nitrite while maintaining the temperature between -15°C and -5°C. The mass ratio of bromine to sodium nitrite should be about 5:1.[3]

    • Stir the mixture at -10°C to -5°C for 8-15 minutes.

    • Allow the layers to separate and collect the lower layer (a black solution containing nitrosyl bromide, bromine, and sodium bromide), which will be referred to as solution A.

    • Cool solution A to between -15°C and -10°C for later use.

  • Reaction with 6-APA:

    • Prepare a solution of 6-APA in 35% hydrobromic acid and purified water (the mass ratio of hydrobromic acid to water can range from 1:2 to 1:5).[3]

    • Maintain the temperature of the 6-APA solution between -25°C and 5°C.

    • Instill solution A into the 6-APA solution.

  • Isolation of the Product:

    • After the reaction is complete, filter the reaction liquid.

    • Scrub the filter cake.

    • Dry the product under vacuum (≤-0.08MPa) at 35°C to 40°C for 1.5-4 hours to obtain this compound.[3]

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_purification Purification cluster_product Final Product start 6-Aminopenicillanic Acid (6-APA) react Deamination & Bromination start->react purify Extraction/Filtration & Washing react->purify reagents Sodium Nitrite, Bromine, Acid (H2SO4 or HBr) reagents->react product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for In Vitro Experiments Using 6,6-Dibromopenicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dibromopenicillanic acid is a pivotal compound in the study of β-lactamase inhibition. While not a potent inhibitor itself, it serves as a crucial precursor to the highly active 6-β-bromopenicillanic acid. This active metabolite is an irreversible, active-site-directed inhibitor of a range of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins.[1] Understanding the in vitro application of this compound is therefore essential for researchers developing novel antibiotic therapies and studying the mechanisms of antibiotic resistance.

These application notes provide a comprehensive guide to the in vitro use of this compound, focusing on its conversion to the active form and its subsequent use in β-lactamase inhibition assays.

Mechanism of Action

The inhibitory activity of this compound is contingent on its conversion to 6-β-bromopenicillanic acid. This transformation is typically achieved through hydrogenation. Once formed, 6-β-bromopenicillanic acid acts as a powerful inhibitor of several common β-lactamases. The mechanism involves the irreversible acylation of a serine residue within the active site of the β-lactamase enzyme, rendering it inactive. This covalent modification prevents the enzyme from hydrolyzing the β-lactam ring of susceptible antibiotics.

It has been demonstrated to be a potent inhibitor of β-lactamases from various bacterial species, including Bacillus licheniformis and Bacillus cereus. However, its efficacy can vary against enzymes from different sources, with β-lactamases from Staphylococcus aureus and Escherichia coli (R factor) showing less susceptibility.[1]

Data Presentation

The inhibitory potency of 6-β-bromopenicillanic acid, derived from this compound, is significant, with complete inhibition of susceptible β-lactamases observed at sub-micromolar concentrations.[1] While specific IC50 values are highly dependent on the specific β-lactamase and the assay conditions, the following table summarizes the reported inhibitory characteristics.

β-Lactamase SourceInhibitory PotencyNotes
Bacillus cereus β-lactamase IPotent, irreversible inhibitionHigh concentrations of a substrate like benzylpenicillin are needed to compete with the inhibitor.[1]
Bacillus licheniformis exoenzymePotent, irreversible inhibitionSusceptible to sub-micromolar concentrations of the inhibitor.[1]
Staphylococcus aureus enzymeLess susceptibleHigher concentrations are required for inhibition compared to B. cereus and B. licheniformis enzymes.[1]
Escherichia coli (R factor) enzymeLess susceptibleSimilar to the S. aureus enzyme, it shows lower susceptibility.[1]
Bacillus cereus β-lactamase IINot inhibitedThis specific enzyme is not a target for 6-β-bromopenicillanic acid.[1]

Experimental Protocols

Preparation of 6-β-bromopenicillanic acid from this compound

Objective: To convert the precursor this compound to the active inhibitor 6-β-bromopenicillanic acid for use in in vitro assays.

Materials:

  • This compound

  • Dioxane (freshly distilled from sodium)

  • Sodium phosphate dibasic heptahydrate (Na₂HPO₄·7H₂O)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas supply

  • Ether

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Protocol:

  • Dissolve a sample of this compound in dioxane.

  • Add sodium phosphate dibasic heptahydrate and 10% palladium on carbon to the solution.

  • Hydrogenate the mixture at room temperature and pressure for approximately 2 hours.

  • Filter the solution to remove the catalyst.

  • Evaporate the filtered solution to dryness under reduced pressure using a rotary evaporator.

  • Extract the resulting residue with ether.

  • Dry the ether solution over magnesium sulfate.

  • Evaporate the dried ether solution under reduced pressure to obtain 6-β-bromopenicillanic acid.

In Vitro β-Lactamase Inhibition Assay using Nitrocefin

Objective: To determine the inhibitory activity of 6-β-bromopenicillanic acid against a specific β-lactamase.

Principle: This assay utilizes the chromogenic cephalosporin, nitrocefin. Hydrolysis of the β-lactam ring in nitrocefin by a β-lactamase results in a color change from yellow to red, which can be monitored spectrophotometrically at approximately 490 nm. The rate of this color change is proportional to the β-lactamase activity. The presence of an inhibitor will reduce the rate of hydrolysis.

Materials:

  • Purified β-lactamase enzyme (e.g., from B. cereus)

  • 6-β-bromopenicillanic acid (prepared as described above)

  • Nitrocefin

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the β-lactamase enzyme in assay buffer to a desired concentration.

    • Prepare a stock solution of 6-β-bromopenicillanic acid in a suitable solvent (e.g., DMSO or assay buffer) and create a series of dilutions to test a range of concentrations.

    • Prepare a working solution of nitrocefin in the assay buffer. The final concentration in the assay is typically between 50-100 µM.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • A fixed volume of the β-lactamase enzyme solution.

      • A volume of the 6-β-bromopenicillanic acid dilution (or solvent for the no-inhibitor control).

      • Assay buffer to bring the total volume to a fixed amount before adding the substrate.

    • Include appropriate controls:

      • No-enzyme control: Assay buffer and nitrocefin.

      • No-inhibitor control: β-lactamase and nitrocefin in assay buffer with the inhibitor solvent.

  • Pre-incubation:

    • Pre-incubate the plate with the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow for the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. Record readings every 30-60 seconds for a period of 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

G cluster_prep Preparation of Active Inhibitor cluster_assay In Vitro β-Lactamase Inhibition Assay 6_6_Dibromo This compound Hydrogenation Hydrogenation (Pd/C catalyst) 6_6_Dibromo->Hydrogenation 6_beta_Bromo 6-β-bromopenicillanic Acid (Active Inhibitor) Hydrogenation->6_beta_Bromo Inhibitor 6-β-bromopenicillanic Acid 6_beta_Bromo->Inhibitor Beta_Lactamase β-Lactamase Enzyme Pre_incubation Pre-incubation Beta_Lactamase->Pre_incubation Inhibitor->Pre_incubation Reaction Enzymatic Reaction Pre_incubation->Reaction Nitrocefin Nitrocefin (Chromogenic Substrate) Nitrocefin->Reaction Measurement Spectrophotometric Measurement (490 nm) Reaction->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis G Beta_Lactamase_Active Active β-Lactamase (Serine in active site) Hydrolysis Hydrolysis of β-Lactam Ring Beta_Lactamase_Active->Hydrolysis Irreversible_Inhibition Irreversible Acylation of Active Site Serine Beta_Lactamase_Active->Irreversible_Inhibition Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Bacterial_Resistance Bacterial Resistance Inactive_Antibiotic->Bacterial_Resistance 6_beta_Bromo 6-β-bromopenicillanic Acid 6_beta_Bromo->Irreversible_Inhibition Inactive_Enzyme Inactive β-Lactamase Irreversible_Inhibition->Inactive_Enzyme Restored_Activity Restored Antibiotic Activity Inactive_Enzyme->Restored_Activity

References

Application of 6,6-Dibromopenicillanic Acid in β-Lactamase Assays: A Pro-Inhibitor Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dibromopenicillanic acid serves as a precursor, or pro-inhibitor, to the potent, irreversible β-lactamase inhibitor, 6-β-bromopenicillanic acid. While not active in its dibrominated form, its utility in β-lactamase assays lies in its conversion to the active mono-bromo derivative. This conversion, typically achieved through hydrogenation, allows for the in situ generation of a powerful inhibitor, making it a valuable tool for studying β-lactamase mechanisms and for screening novel antibacterial strategies. This document provides detailed application notes and protocols for the use of this compound in β-lactamase assays, focusing on its role as a pro-inhibitor.

Mechanism of Action

The application of this compound in β-lactamase assays is a two-step process. First, the inactive pro-inhibitor is converted to the active inhibitor, 6-β-bromopenicillanic acid. This active compound then acts as a suicide inhibitor, irreversibly acylating the active site serine of Class A and Class C β-lactamases. This covalent modification inactivates the enzyme, preventing the hydrolysis of β-lactam antibiotics.

Data Presentation

Due to the nature of this compound as a pro-inhibitor, quantitative data on its direct interaction with β-lactamases is not available. The following table summarizes the inhibitory activity of its active form, 6-β-bromopenicillanic acid, against various β-lactamases. It is important to note that specific IC50 or Kᵢ values are not consistently reported in the literature; therefore, a qualitative description of the inhibitory potency is provided.

β-Lactamase ClassTarget EnzymeInhibitory Activity of 6-β-bromopenicillanic acidReference
Class A Bacillus cereus β-lactamase IPowerful, irreversible, active-site-directed inhibitor. Complete inhibition at less than micromolar concentrations.[1]
Bacillus licheniformis exoenzymeSusceptible to inhibition.[1]
Staphylococcus aureus enzymeLess susceptible to inhibition compared to B. cereus β-lactamase I.[1]
Escherichia coli (R factor) enzymeLess susceptible to inhibition.[1]
Class B Bacillus cereus β-lactamase IINot inhibited.[1]
Class C GeneralGenerally less susceptible than Class A enzymes.

Experimental Protocols

The following protocols describe a coupled assay for evaluating the inhibitory potential of this compound. The first part details the conversion of the pro-inhibitor to its active form, and the second part outlines a standard β-lactamase inhibition assay using a chromogenic substrate.

Protocol 1: In Situ Generation of 6-β-bromopenicillanic acid from this compound

This protocol is based on the principle of catalytic hydrogenation. For an in situ assay, a chemical reducing agent would be more practical than gaseous hydrogen and a solid catalyst.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • Aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Nitrogen gas

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the aqueous buffer to the desired concentration.

  • To initiate the conversion, add a freshly prepared solution of sodium borohydride to the this compound solution. The molar ratio of NaBH₄ to the dibromo compound will need to be optimized, but a starting point of 2:1 to 5:1 is recommended.

  • Incubate the reaction mixture under a nitrogen atmosphere to prevent oxidation. The reaction time and temperature will require optimization, but an initial trial at room temperature for 30-60 minutes is suggested.

  • The resulting solution containing 6-β-bromopenicillanic acid can then be directly used in the β-lactamase inhibition assay.

Note: The efficiency of the conversion should be monitored by analytical techniques such as HPLC or mass spectrometry to ensure the generation of the active inhibitor.

Protocol 2: Spectrophotometric β-Lactamase Inhibition Assay

This protocol utilizes the chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase. The inhibition of this reaction is monitored spectrophotometrically.

Materials:

  • β-lactamase enzyme (e.g., from Bacillus cereus or E. coli)

  • Nitrocefin solution (typically 100 µM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Solution of 6-β-bromopenicillanic acid (from Protocol 1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of β-lactamase in the assay buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of different concentrations of the in situ generated 6-β-bromopenicillanic acid solution to the sample wells.

    • Add 20 µL of assay buffer to the control wells (no inhibitor).

    • Add 160 µL of the β-lactamase working solution to all wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the nitrocefin solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Measurement: Immediately start monitoring the change in absorbance at 490 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualization

Inhibition_Pathway ProInhibitor This compound (Inactive Pro-inhibitor) ActiveInhibitor 6-β-bromopenicillanic acid (Active Inhibitor) ProInhibitor->ActiveInhibitor Hydrogenation AcylEnzyme Acyl-Enzyme Intermediate (Inactive) ActiveInhibitor->AcylEnzyme Acylation of Active Site Serine Enzyme β-Lactamase (Active Enzyme) Enzyme->AcylEnzyme Inhibition

Caption: Mechanism of β-lactamase inhibition by this compound.

Experimental_Workflow cluster_step1 Step 1: Pro-inhibitor Conversion cluster_step2 Step 2: Inhibition Assay ProInhibitor This compound Reduction Chemical Reduction (e.g., NaBH4) ProInhibitor->Reduction ActiveInhibitor 6-β-bromopenicillanic acid Reduction->ActiveInhibitor Inhibitor Active Inhibitor ActiveInhibitor->Inhibitor Enzyme β-Lactamase PreIncubation Pre-incubation Enzyme->PreIncubation Inhibitor->PreIncubation Substrate Nitrocefin (Chromogenic Substrate) PreIncubation->Substrate Add Substrate Measurement Spectrophotometric Measurement (490 nm) Substrate->Measurement

Caption: Experimental workflow for β-lactamase assay using this compound.

References

Application Notes and Protocols for the Investigation of 6,6-Dibromopenicillanic Acid and Amoxicillin Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, presents a significant challenge in the treatment of infectious diseases. β-lactam antibiotics, such as amoxicillin, are a cornerstone of antimicrobial therapy, but their efficacy is compromised by these bacterial defense mechanisms. A promising strategy to overcome this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.[1][2]

This document provides detailed application notes and experimental protocols for investigating the potential synergistic effects of 6,6-dibromopenicillanic acid when used in combination with amoxicillin. This compound is a known precursor to 6β-bromopenicillanic acid, a potent and irreversible inhibitor of several β-lactamase enzymes.[3] The rationale for this combination lies in the hypothesis that this compound, or its active derivatives, can inactivate β-lactamases, thereby protecting amoxicillin from degradation and restoring its antibacterial activity against resistant bacterial strains.

These protocols are intended to guide researchers in the systematic evaluation of this drug combination, from initial synergy screening to the characterization of β-lactamase inhibition.

Mechanism of Action: A Proposed Synergy

Amoxicillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By acylating the active site of PBPs, amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

However, many resistant bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of amoxicillin, rendering it inactive. This compound is investigated for its potential to inhibit these β-lactamases. Its derivative, 6β-bromopenicillanic acid, is known to be a powerful, irreversible, active-site-directed inhibitor of several key β-lactamases.[3] The proposed synergistic mechanism involves this compound (or its active form) binding to and inactivating the β-lactamase enzyme. This allows amoxicillin to reach its PBP targets without being destroyed, thus exerting its bactericidal effect.

Synergy_Mechanism cluster_0 Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Protein (PBP) Amoxicillin->PBP Inhibits 6,6-Dibromopenicillanic_acid This compound Beta-Lactamase β-Lactamase 6,6-Dibromopenicillanic_acid->Beta-Lactamase Inhibits Beta-Lactamase->Amoxicillin Inactivates Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Proposed synergistic mechanism of amoxicillin and this compound.

Experimental Protocols

Checkerboard Synergy Assay

This protocol outlines the checkerboard method to determine the synergistic activity of amoxicillin and this compound against a target bacterial strain. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Materials:

  • Amoxicillin powder (analytical grade)

  • This compound powder (analytical grade)

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile V-shaped reservoirs

  • Multichannel pipette

  • Microplate reader (600 nm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of amoxicillin (e.g., 1024 µg/mL) in a suitable solvent and then dilute in MHB.

    • Prepare a stock solution of this compound (e.g., 1024 µg/mL) in a suitable solvent and then dilute in MHB.

  • Plate Setup:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the amoxicillin stock solution to the wells in row A.

    • Perform serial two-fold dilutions of amoxicillin down the columns (from row A to G) by transferring 50 µL.

    • In the first row, add 50 µL of the this compound stock solution to the wells in column 1.

    • Perform serial two-fold dilutions of this compound across the rows (from column 1 to 10) by transferring 50 µL.

    • The resulting plate will have a gradient of amoxicillin concentrations vertically and this compound concentrations horizontally.

    • Include a growth control (no drug) and sterility controls (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC of Amoxicillin = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC Index = FIC of Amoxicillin + FIC of this compound

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Checkerboard_Workflow Start Start Prepare_Stocks Prepare Amoxicillin & This compound Stocks Start->Prepare_Stocks Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stocks->Serial_Dilute Inoculate Inoculate with Bacterial Suspension Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MICs Visually or with Plate Reader Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Synergy, Additivity, Indifference, or Antagonism Calculate_FIC->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.

β-Lactamase Inhibition Assay

This protocol is designed to measure the inhibitory activity of this compound against a specific β-lactamase enzyme. Nitrocefin, a chromogenic cephalosporin, is used as the substrate.

Materials:

  • Purified β-lactamase enzyme (e.g., from Bacillus cereus or a recombinant source)

  • This compound

  • Nitrocefin

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent and dilute to various concentrations in phosphate buffer.

    • Prepare a stock solution of nitrocefin (e.g., 1 mg/mL in DMSO) and dilute to a working concentration (e.g., 100 µM) in phosphate buffer.

    • Prepare a working solution of the β-lactamase enzyme in phosphate buffer.

  • Assay Setup:

    • In the wells of the microtiter plate, add a fixed volume of the β-lactamase enzyme solution.

    • Add varying concentrations of the this compound solution to the wells.

    • Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the nitrocefin working solution to each well.

    • Immediately start monitoring the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Nitrocefin Solutions Start->Prepare_Reagents Pre_incubate Pre-incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Pre_incubate Initiate_Reaction Add Nitrocefin to Initiate Reaction Pre_incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 486 nm in Kinetic Mode Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Determine_IC50 Determine % Inhibition and IC50 Calculate_Velocity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the β-lactamase inhibition assay.

Data Presentation

The following tables are templates for presenting the data obtained from the described experiments.

Table 1: Hypothetical MICs of Amoxicillin and this compound Alone and in Combination against β-Lactamase-Producing E. coli

Bacterial StrainAmoxicillin MIC (µg/mL)This compound MIC (µg/mL)Amoxicillin MIC in Combination (µg/mL)This compound MIC in Combination (µg/mL)FIC IndexInterpretation
E. coli ATCC 35218256>5128320.125Synergy
Clinical Isolate 1512>51216640.156Synergy
Clinical Isolate 2128>5124320.125Synergy

Table 2: Hypothetical β-Lactamase Inhibition by this compound

β-Lactamase SourceIC50 of this compound (µM)
TEM-1 (E. coli)15.2
SHV-1 (K. pneumoniae)25.8
PC1 (S. aureus)8.5

Conclusion

The protocols and application notes provided herein offer a framework for the systematic investigation of the potential synergy between this compound and amoxicillin. By following these methodologies, researchers can generate robust data to evaluate the efficacy of this combination against β-lactamase-producing bacteria and to characterize the inhibitory properties of this compound. Such studies are crucial for the development of new therapeutic strategies to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for the Analytical Characterization of 6,6-Dibromopenicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6,6-Dibromopenicillanic acid is a key intermediate in the synthesis of β-lactamase inhibitors and other modified penicillin derivatives. Its purity and structural integrity are critical for the successful development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₈H₉Br₂NO₃S
Molecular Weight 359.04 g/mol
CAS Number 24158-88-1
Appearance White to off-white solid

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note:

Reverse-phase HPLC is a robust method for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. The method described below provides excellent resolution of the main component from potential impurities and degradation products. A C18 column is used with a mobile phase consisting of an aqueous buffer and an organic modifier, providing a good balance between retention and elution of this moderately polar compound. UV detection at 220 nm is suitable for the amide chromophore in the β-lactam ring.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of water and acetonitrile.

Data Presentation:

ParameterExpected Value
Retention Time (Rt) Approx. 9.5 min
Purity (by area %) > 98%

Workflow Diagram:

HPLC_Workflow sample_prep Sample Preparation (1 mg/mL in 50% ACN) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (220 nm) separation->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis

HPLC Analysis Workflow

Mass Spectrometry (MS) for Molecular Weight Confirmation

Application Note:

Electrospray ionization mass spectrometry (ESI-MS) is an effective technique for confirming the molecular weight of this compound. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion is a key diagnostic feature. The characteristic 1:2:1 isotopic cluster for two bromine atoms (⁷⁹Br and ⁸¹Br) should be clearly visible. Both positive and negative ion modes can be used, with the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ being readily observed.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Sample Infusion: The sample solution from the HPLC analysis can be directly infused, or a separate solution (e.g., 0.1 mg/mL in acetonitrile/water with 0.1% formic acid) can be prepared.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 100-500

Data Presentation:

IonCalculated m/zObserved m/z (Isotopic Cluster)
[M+H]⁺ 357.87357.9, 359.9, 361.9
[M+Na]⁺ 379.85379.8, 381.8, 383.8
[M-H]⁻ 355.86355.9, 357.9, 359.9

Logical Relationship Diagram:

MS_Analysis_Logic compound This compound C₈H₉Br₂NO₃S ionization Electrospray Ionization (ESI) compound->ionization positive_mode Positive Ion Mode ionization->positive_mode negative_mode Negative Ion Mode ionization->negative_mode m_plus_h [M+H]⁺ m/z ~358 positive_mode->m_plus_h m_plus_na [M+Na]⁺ m/z ~380 positive_mode->m_plus_na m_minus_h [M-H]⁻ m/z ~356 negative_mode->m_minus_h isotope_pattern Characteristic 1:2:1 Isotopic Pattern (due to Br₂) m_plus_h->isotope_pattern m_plus_na->isotope_pattern m_minus_h->isotope_pattern

Mass Spectrometry Ionization and Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The spectrum provides characteristic signals for the protons on the bicyclic penam core. The chemical shifts and coupling constants of the protons at C2, C3, and C5 are diagnostic. The absence of a proton at C6 is a key feature confirming the dibromo substitution at this position. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent.

Experimental Protocol:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Concentration: Approximately 10 mg/mL.

  • Temperature: 25 °C

  • Number of Scans: 16

Data Presentation:

Proton AssignmentMultiplicityExpected Chemical Shift (δ, ppm) in CDCl₃
C(CH₃)₂ 2 x singlet~1.5 and ~1.6
H-3 singlet~4.5
H-5 singlet~5.6
-COOH broad singlet~9-11 (can vary and may exchange with D₂O)

Experimental Workflow Diagram:

NMR_Workflow sample_dissolution Dissolve Sample (10 mg in 0.7 mL CDCl₃) nmr_tube Transfer to NMR Tube sample_dissolution->nmr_tube instrument_setup Spectrometer Setup (Shimming, Tuning) nmr_tube->instrument_setup acquisition Data Acquisition (¹H Spectrum) instrument_setup->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis

NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy for Functional Group Identification

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in this compound. The most characteristic absorption is the high-frequency carbonyl stretch of the strained β-lactam ring. Other important absorptions include the carbonyl stretch of the carboxylic acid and the broad O-H stretch of the carboxylic acid. The spectrum can be obtained from a solid sample using an ATR accessory or by preparing a KBr pellet.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR: A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a transparent pellet.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Presentation:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300-2500BroadO-H stretch (Carboxylic acid)
~1780StrongC=O stretch (β-lactam)
~1720StrongC=O stretch (Carboxylic acid)
~1380, ~1365MediumC-H bend (gem-dimethyl)

Signaling Pathway Analogy for IR Absorption:

IR_Absorption cluster_functional_groups Molecular Vibrations ir_source Infrared Radiation Source sample This compound Sample ir_source->sample detector Detector sample->detector Transmitted/Reflected IR beta_lactam β-Lactam C=O Stretch (~1780 cm⁻¹) sample->beta_lactam Absorbs IR cooh_co Carboxylic Acid C=O Stretch (~1720 cm⁻¹) sample->cooh_co Absorbs IR cooh_oh Carboxylic Acid O-H Stretch (~3300-2500 cm⁻¹) sample->cooh_oh Absorbs IR spectrum FTIR Spectrum detector->spectrum

Functional Group IR Absorption

Application Note: HPLC Analysis of 6,6-Dibromopenicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) analysis protocol for 6,6-Dibromopenicillanic acid is crucial for researchers, scientists, and drug development professionals for purposes of quantification, purity assessment, and stability testing. While a standardized official method may vary by application, a robust and reliable method can be established based on the principles of reverse-phase chromatography, which is widely used for the analysis of penicillanic acid derivatives.

This application note details a reverse-phase HPLC method for the quantitative analysis of this compound. The described protocol is intended to provide a starting point for method development and validation in research and quality control environments.

Experimental Protocol

This protocol outlines the preparation of standards and samples, along with the necessary HPLC conditions for the analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the primary stock standard with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation

For analysis of a pure substance, prepare the sample in the same manner as the primary stock standard, and dilute as necessary to fall within the calibration range.

HPLC Instrumentation and Conditions

The analysis is performed using a standard HPLC system equipped with a UV detector.

Data Presentation

The following tables summarize the chromatographic conditions and expected performance parameters for the HPLC analysis of this compound.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Table 2: Example Method Performance Characteristics

ParameterExpected Value
Retention Time ~ 4.5 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting prep_standard Prepare Stock and Working Standards inject_samples Inject Standards and Samples prep_standard->inject_samples prep_sample Prepare Sample Solution prep_sample->inject_samples set_conditions Set HPLC Conditions (Column, Mobile Phase, Flow Rate, etc.) set_conditions->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks and Determine Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify this compound in Samples calibration_curve->quantify report Generate Analysis Report quantify->report

Caption: HPLC Analysis Workflow.

Application Notes and Protocols for the Structural Analysis of 6,6-Dibromopenicillanic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dibromopenicillanic acid is a key intermediate in the synthesis of β-lactamase inhibitors. A thorough structural characterization is crucial for quality control and to ensure the efficacy and safety of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1][2] This application note provides a comprehensive protocol for the structural analysis of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound. This data was obtained using commercially available NMR prediction software and is cross-referenced with available literature data for analogous compounds to ensure a high degree of confidence.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-34.60s-
H-55.45s-
CH₃-α1.55s-
CH₃-β1.65s-
COOH11-13 (broad)s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

Carbon LabelChemical Shift (δ, ppm)
C-265.0
C-370.5
C-578.0
C-660.0
C-7 (C=O)172.5
C-8 (COOH)170.0
CH₃-α27.0
CH₃-β33.0

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

¹H NMR Spectroscopy

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Acquisition Parameters:

    • Spectral Width (SWH): 16 ppm

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2 s

    • Acquisition Time (AQ): 4 s

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy

  • Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

  • Acquisition Parameters:

    • Spectral Width (SWH): 240 ppm

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 5 s

    • Acquisition Time (AQ): 1 s

  • Processing:

    • Apply a line broadening factor of 1.0 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR Acquisition transfer->H1_NMR C13_NMR 13C NMR Acquisition transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phasing & Baseline Correction FT->phasing referencing Referencing phasing->referencing integration Integration (1H) referencing->integration assign_signals Signal Assignment referencing->assign_signals integration->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation

Caption: Experimental workflow for NMR analysis.

structural_correlation structure This compound C-2 C-3 C-5 C-6 C-7 (C=O) C-8 (COOH) CH3-α CH3-β H1_signals 1H NMR Signals H-3 (4.60 ppm) H-5 (5.45 ppm) CH3-α (1.55 ppm) CH3-β (1.65 ppm) structure:f2->H1_signals:f1 correlates to structure:f3->H1_signals:f2 correlates to structure:f7->H1_signals:f3 correlates to structure:f8->H1_signals:f4 correlates to C13_signals 13C NMR Signals C-2 (65.0 ppm) C-3 (70.5 ppm) C-5 (78.0 ppm) C-6 (60.0 ppm) C-7 (172.5 ppm) C-8 (170.0 ppm) CH3-α (27.0 ppm) CH3-β (33.0 ppm) structure:f1->C13_signals:f1 structure:f2->C13_signals:f2 structure:f3->C13_signals:f3 structure:f4->C13_signals:f4 structure:f5->C13_signals:f5 structure:f6->C13_signals:f6 structure:f7->C13_signals:f7 structure:f8->C13_signals:f8

References

Application Notes and Protocols for the Purification of Crude 6,6-Dibromopenicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude 6,6-Dibromopenicillanic acid. The described techniques are essential for obtaining a high-purity product suitable for further synthetic applications and drug development processes.

Introduction

This compound is a key intermediate in the synthesis of β-lactamase inhibitors. The crude product obtained from synthesis typically contains unreacted starting materials, by-products, and other impurities.[1][2] Effective purification is crucial to ensure the quality and efficacy of the final active pharmaceutical ingredient. This document outlines two primary methods for the purification of crude this compound: recrystallization and flash column chromatography.

Data Presentation: Comparison of Purification Techniques

The choice of purification technique depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. The following table summarizes the expected outcomes for each method.

Purification TechniqueStarting Purity (Typical)Final Purity (Expected)Yield (Expected)ScaleThroughput
Recrystallization 80-90%>98%70-85%Milligram to KilogramLow to Medium
Flash Column Chromatography 60-85%>99%50-75%Milligram to GramLow

Note: The provided purity and yield values are typical estimates and may vary depending on the specific conditions of the synthesis and purification.

Experimental Protocols

Recrystallization Protocol

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, causing the compound to crystallize out, leaving impurities behind in the solvent.

Materials:

  • Crude this compound

  • Solvent system: Isopropanol/Water (9:1 v/v) or Ethyl acetate/Hexane mixture

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, a mixture of isopropanol and water (9:1) is a suitable solvent system. Alternatively, an ethyl acetate/hexane system can be used where the crude material is dissolved in a minimum amount of hot ethyl acetate, and hexane is added dropwise until turbidity is observed.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot isopropanol/water (9:1) solvent system to dissolve the solid completely with gentle heating and stirring. Avoid boiling the solution for extended periods to prevent degradation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent system to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C to obtain the final product.[3]

Flash Column Chromatography Protocol

Flash column chromatography is a rapid purification technique that uses a stationary phase (e.g., silica gel) and a mobile phase (solvent) to separate compounds based on their polarity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase: Hexane/Ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity to 7:3)

  • Glass chromatography column

  • Air or nitrogen source for pressure

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (Hexane/Ethyl acetate 9:1). Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase (Hexane/Ethyl acetate 9:1). Apply pressure to achieve a solvent flow rate of approximately 2 inches/minute.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3). The optimal gradient will depend on the specific impurity profile of the crude material and should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the separation by TLC, spotting aliquots from the collected fractions. Visualize the spots under UV light or by using an appropriate staining agent.

  • Product Isolation: Combine the fractions containing the pure this compound. Evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add Minimal Hot Solvent (e.g., Isopropanol/Water 9:1) crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolved_solution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution ice_bath Cooling in Ice Bath cooling->ice_bath crystallization Crystal Formation ice_bath->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Vacuum Drying (<40°C) washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Flash_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Pure Fractions Identified evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

References

Application Notes and Protocols: 6,6-Dibromopenicillanic Acid as a Precursor for Semisynthetic Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,6-Dibromopenicillanic acid is a key synthetic intermediate derived from 6-aminopenicillanic acid (6-APA), the fundamental nucleus for the production of most semisynthetic penicillins.[1][2] While this compound itself does not exhibit significant antibacterial activity, its strategic value lies in its role as a precursor for potent β-lactamase inhibitors.[3] The most common mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. β-lactamase inhibitors, when co-administered with β-lactam antibiotics, protect the antibiotic from degradation.

This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into bioactive molecules, specifically 6-β-bromopenicillanic acid and other derivatives. It also presents quantitative data on the efficacy of these compounds as β-lactamase inhibitors.

Synthesis Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic routes starting from 6,aminopenicillanic acid and the general workflow for evaluating the final compounds.

G cluster_synthesis Synthetic Pathway APA 6-Aminopenicillanic Acid (6-APA) DBPA This compound APA->DBPA Deamination-Bromination (e.g., NaNO₂, HBr, Br₂) BPA 6-β-Bromopenicillanic Acid (β-Lactamase Inhibitor) DBPA->BPA Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Synthetic route from 6-APA to this compound and its active derivative.

G cluster_workflow Inhibitor Evaluation Workflow Synthesis Synthesize 6-Bromo Derivatives from this compound Purification Purify Compounds (e.g., Chromatography) Synthesis->Purification EnzymeAssay Perform β-Lactamase Inhibition Assays (e.g., TEM-1, P99) Purification->EnzymeAssay MIC_Test Determine Minimum Inhibitory Concentration (MIC) with Antibiotic (e.g., Amoxicillin) Purification->MIC_Test DataAnalysis Analyze Data (IC₅₀, Synergy) EnzymeAssay->DataAnalysis MIC_Test->DataAnalysis

References

Application Notes and Protocols: 6,6-Dibromopenicillanic Acid 1,1-Dioxide in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dibromopenicillanic acid 1,1-dioxide is a potent, mechanism-based inhibitor of serine β-lactamases. As a member of the penicillanic acid sulfone class of inhibitors, it plays a crucial role in overcoming bacterial resistance to β-lactam antibiotics. This document provides detailed application notes and experimental protocols for the utilization of this compound 1,1-dioxide in a research and drug development setting. The core mechanism of action involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of β-lactamases, rendering the enzyme inactive and unable to hydrolyze β-lactam antibiotics.[1][2][3][4] This restores the efficacy of co-administered antibiotics against otherwise resistant bacterial strains.

Data Presentation

The inhibitory activity of penicillanic acid sulfones, a class to which this compound 1,1-dioxide belongs, has been quantified against various β-lactamases. While specific data for the 6,6-dibromo derivative is not extensively published, the following tables present representative data for structurally related and well-characterized penicillanic acid sulfones to provide an expected range of activity.

Table 1: Inhibitory Concentration (IC50) of Penicillanic Acid Sulfones against Class A and Class C β-Lactamases

InhibitorTarget β-LactamaseIC50 (nM)Reference
6β-(hydroxymethyl)penicillanic acid sulfoneTEM-1 (Class A)12 ± 2[5][6]
6β-(hydroxymethyl)penicillanic acid sulfonePDC-3 (Class C)180 ± 36[5][6]
SulbactamTEM-1 (Class A)> IC50 of 6β-HM-sulfone[5]
TazobactamTEM-1 (Class A)> IC50 of 6β-HM-sulfone[5]

Table 2: Kinetic Parameters for the Inactivation of β-Lactamases by Penicillanic Acid Sulfones

InhibitorTarget β-Lactamasekcat/kinact (Partition Ratio)CommentsReference
6β-(hydroxymethyl)penicillanic acid sulfoneTEM-1 (Class A)174Indicates that 174 molecules of the inhibitor are turned over for every one molecule of enzyme that is irreversibly inactivated.[5][6]
6β-(hydroxymethyl)penicillanic acid sulfonePDC-3 (Class C)4Demonstrates highly efficient inactivation of the enzyme.[5][6]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound 1,1-Dioxide against a Target β-Lactamase

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound 1,1-dioxide. The assay utilizes the chromogenic cephalosporin, nitrocefin, as a substrate.[7][8][9][10]

Materials:

  • Purified target β-lactamase (e.g., TEM-1, SHV-1, or a Class C enzyme)

  • This compound 1,1-dioxide

  • Nitrocefin solution (typically 0.5 mg/mL in DMSO)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound 1,1-dioxide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of desired concentrations.

    • Dilute the purified β-lactamase in Assay Buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes.

    • Prepare the nitrocefin substrate solution by diluting the stock in Assay Buffer to a final concentration of 100 µM.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.

    • Include control wells:

      • Enzyme Control (EC): 20 µL of Assay Buffer (no inhibitor).

      • Inhibitor Control (IC): 20 µL of a known β-lactamase inhibitor (e.g., clavulanic acid) as a positive control.

      • Blank: 20 µL of Assay Buffer.

  • Enzyme Addition and Incubation:

    • Add 50 µL of the diluted β-lactamase solution to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 30 µL of the nitrocefin substrate solution to all wells.

    • Immediately measure the absorbance at 490 nm in kinetic mode at 1-minute intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the Enzyme Control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Synergy Testing of this compound 1,1-Dioxide with a β-Lactam Antibiotic (Checkerboard Assay)

This protocol is used to assess the synergistic effect of this compound 1,1-dioxide in combination with a β-lactam antibiotic against a β-lactamase-producing bacterial strain.

Materials:

  • β-lactamase-producing bacterial strain (e.g., E. coli expressing TEM-1)

  • This compound 1,1-dioxide

  • β-lactam antibiotic (e.g., ampicillin, piperacillin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and the inhibitor in a suitable solvent.

    • Prepare serial two-fold dilutions of the antibiotic and the inhibitor in CAMHB in separate 96-well plates.

  • Checkerboard Setup:

    • In a new 96-well plate, create a two-dimensional array of antibiotic and inhibitor concentrations.

    • Transfer 50 µL of each antibiotic dilution along the y-axis and 50 µL of each inhibitor dilution along the x-axis. This will result in each well containing a unique combination of antibiotic and inhibitor concentrations.

    • Include wells with only the antibiotic and only the inhibitor to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well with no antibiotic or inhibitor.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted inoculum to each well of the checkerboard plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone, the inhibitor alone, and the MIC of the antibiotic in the presence of each concentration of the inhibitor.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no visible growth:

      • FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

    • Interpret the results:

      • Synergy: FIC index ≤ 0.5

      • Additive: 0.5 < FIC index ≤ 1

      • Indifference: 1 < FIC index ≤ 4

      • Antagonism: FIC index > 4

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay IC50 Determination Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound 1,1-dioxide) serial_dilution Serial Dilution of Inhibitor prep_inhibitor->serial_dilution prep_enzyme Prepare Purified β-Lactamase plate_setup Plate Setup in 96-well Plate prep_enzyme->plate_setup prep_substrate Prepare Nitrocefin Substrate reaction_start Initiate Reaction with Nitrocefin prep_substrate->reaction_start serial_dilution->plate_setup pre_incubation Pre-incubation (Inhibitor + Enzyme) plate_setup->pre_incubation pre_incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance at 490 nm) reaction_start->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of a β-lactamase inhibitor.

inhibition_mechanism cluster_enzyme β-Lactamase Active Site cluster_inhibitor Inhibitor cluster_process Inhibition Process serine Serine Residue (Nucleophile) binding Non-covalent Binding (Michaelis Complex) serine->binding inhibitor 6,6-Dibromopenicillanic acid 1,1-dioxide inhibitor->binding acylation Nucleophilic Attack by Serine on β-Lactam Ring binding->acylation ring_opening β-Lactam Ring Opening acylation->ring_opening covalent_adduct Formation of Stable Covalent Acyl-Enzyme Intermediate ring_opening->covalent_adduct inactivation Enzyme Inactivation covalent_adduct->inactivation

Caption: Mechanism of serine β-lactamase inhibition by penicillanic acid sulfones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,6-Dibromopenicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6,6-Dibromopenicillanic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incorrect Reagent Stoichiometry: Molar ratios of reactants are critical.Carefully recalculate and measure the amounts of 6-aminopenicillanic acid (6-APA), bromine, sodium nitrite, and hydrobromic acid.
Inefficient Diazotization: The reaction of the primary amine on 6-APA with the nitrosating agent is incomplete.Ensure the temperature is maintained within the optimal range (typically -20°C to 0°C) during the addition of sodium nitrite. Ensure adequate mixing.
Degradation of Reactants or Product: 6-APA and the product can be sensitive to temperature and pH.Maintain the recommended low temperature throughout the reaction. Avoid unnecessarily long reaction times.
Loss of Product During Work-up: The product may be lost during extraction or filtration steps.Ensure complete extraction by using an appropriate solvent and performing multiple extractions. Minimize transfer losses.
Formation of Impurities/Side Products Side Reactions: The presence of excess water or elevated temperatures can lead to the formation of byproducts such as 6-alpha-bromopenicillanic acid.[1]Use anhydrous solvents where specified and maintain strict temperature control.
Incomplete Bromination: Insufficient bromine will result in mono-brominated species.Ensure at least an equimolar amount of bromine is used relative to the 6-APA.
Residual Bromine: Excess bromine can remain in the final product, affecting purity.After the reaction, quench any remaining bromine with an aqueous solution of sodium bisulfite until the color disappears.[1]
Reaction is Difficult to Control (e.g., rapid gas evolution, color change issues) Addition Rate of Reagents is Too Fast: Rapid addition of sodium nitrite can lead to a vigorous and uncontrolled reaction.Add the sodium nitrite solution slowly and dropwise to the reaction mixture with constant stirring.
Inadequate Temperature Control: Fluctuations in temperature can affect reaction kinetics and lead to side reactions.Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain a stable low temperature.
Product is Difficult to Isolate/Purify Product is Oily or Gummy: This can be due to the presence of impurities or residual solvent.Ensure the product is thoroughly washed and dried. Consider recrystallization from a suitable solvent to improve crystallinity.
Poor Filtration: The product may be too fine or may clog the filter paper.Use a different grade of filter paper or a Buchner funnel with a filter aid.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound from 6-aminopenicillanic acid (6-APA)?

The synthesis is a diazotization-bromination reaction. The primary amino group of 6-APA is first converted to a diazonium salt using a nitrosating agent (like sodium nitrite) in the presence of a strong acid (like hydrobromic acid). This intermediate is then reacted with bromine to yield the 6,6-dibromo derivative.

Q2: What are the critical parameters to control for maximizing the yield?

The most critical parameters are temperature, reagent stoichiometry, and the rate of addition of the nitrosating agent. The reaction is typically carried out at low temperatures (-20°C to 5°C) to minimize side reactions and degradation of the product.[1][2]

Q3: Is an organic solvent necessary for this reaction?

No, an organic solvent is not always necessary. A high-yield (≥96.5%) method has been reported that is performed in an aqueous solution of hydrobromic acid, which simplifies the post-reaction work-up.[2] However, methods using organic solvents like methylene chloride are also common.[1]

Q4: How can I be sure that all the bromine has been removed after the reaction?

Excess bromine will impart a characteristic orange or brown color to the reaction mixture. To remove it, you can add a solution of a reducing agent like sodium bisulfite or sodium thiosulfate dropwise until the color disappears.

Q5: What are the expected side products in this synthesis?

Potential side products can include mono-brominated penicillanic acids (e.g., 6-alpha-bromopenicillanic acid) and other degradation products of the penicillin core structure.[1]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is based on a high-yield, solvent-free method.

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • Hydrobromic acid (35% solution)

  • Bromine

  • Sodium nitrite

  • Purified water

  • Sodium bisulfite (20% aqueous solution)

Procedure:

  • Preparation of Solution A: In a reaction vessel, add 35% hydrobromic acid and cool to between -10°C and -5°C. Add bromine and allow it to dissolve. Slowly add sodium nitrite while maintaining the temperature between -15°C and -5°C. Stir for 8-15 minutes, then allow the layers to separate. The lower layer is Solution A. Cool it to between -15°C and -10°C for later use. The mass ratio of 35% hydrobromic acid to bromine to sodium nitrite should be approximately 15:5:1.[2]

  • Preparation of Solution B: In a separate reaction vessel, add 35% hydrobromic acid and purified water. Cool the solution to between -15°C and -10°C. Add 6-APA and stir until dissolved. This is Solution B.

  • Reaction: While maintaining the temperature between -15°C and -5°C, slowly add Solution A to Solution B with vigorous stirring.

  • Reaction Completion and Filtration: After the addition is complete, continue stirring for 15-30 minutes at a temperature between -10°C and -5°C. Filter the resulting precipitate.

  • Washing and Drying: Wash the filter cake with a 20% aqueous solution of sodium bisulfite, followed by purified water. Dry the product under vacuum (≤-0.08MPa) at 35°C to 40°C for 1.5-4 hours to obtain this compound.[2]

Protocol 2: Synthesis in an Organic Solvent

This protocol is a general method using an organic solvent.

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • Methylene chloride

  • Hydrobromic acid (aqueous solution)

  • Bromine

  • Sodium nitrite (aqueous solution)

  • Sodium bisulfite (aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Suspend 6-APA in methylene chloride in a reaction vessel and cool the mixture to between -10°C and 0°C.

  • Addition of Bromine and Acid: Add aqueous hydrobromic acid and then bromine to the suspension while maintaining the low temperature.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the mixture at a low temperature for 1-2 hours.

  • Quenching: Add an aqueous solution of sodium bisulfite dropwise until the orange/brown color of excess bromine disappears.

  • Extraction: Separate the organic layer. Wash it with brine (saturated NaCl solution).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization.

Data Presentation

ParameterRecommended Range/ValueExpected Impact on Yield
Temperature -20°C to 5°CLower temperatures generally favor higher yields by minimizing side reactions and product degradation.
Solvent Aqueous HBr or Methylene ChlorideA solvent-free aqueous system can achieve yields of ≥96.5%.[2] Yields in organic solvents can be lower, with one report of 35%.[3]
Reactant Molar Ratios At least equimolar amounts of bromine and nitrosating agent to 6-APA.Insufficient amounts of either reagent will lead to incomplete reaction and lower yields.
Reaction Time 1-3 hoursSufficient time is needed for the reaction to go to completion, but excessively long times can lead to product degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_6apa Prepare 6-APA solution/suspension mix Combine Reactants at Low Temperature (-20°C to 5°C) prep_6apa->mix prep_brominating Prepare Brominating/Nitrosating Agent prep_brominating->mix stir Stir for 1-3 hours mix->stir quench Quench excess Bromine (e.g., with Sodium Bisulfite) stir->quench isolate Isolate Product (Filtration or Extraction) quench->isolate wash Wash Product isolate->wash dry Dry Product under Vacuum wash->dry analyze Analyze Purity and Yield (e.g., HPLC, NMR) dry->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Troubleshooting Low Yield cluster_solutions Troubleshooting Low Yield start Low Yield? temp Was Temperature < 5°C? start->temp stoich Were Reactant Ratios Correct? temp->stoich Yes sol_temp Improve Cooling temp->sol_temp No addition Was Nitrite Addition Slow? stoich->addition Yes sol_stoich Recalculate & Re-weigh stoich->sol_stoich No workup Was Work-up Efficient? addition->workup Yes sol_addition Slower Dropwise Addition addition->sol_addition No sol_workup Optimize Extraction/Filtration workup->sol_workup No

Caption: A logical guide for troubleshooting low yield in the synthesis.

References

Stability and degradation pathways of 6,6-Dibromopenicillanic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6-Dibromopenicillanic acid. The information provided is intended to assist with experimental design, address common challenges, and ensure the reliable handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary significance?

A1: this compound is a synthetic derivative of penicillanic acid. It is a key intermediate in the synthesis of various β-lactamase inhibitors.[1] β-lactamase inhibitors are crucial in overcoming bacterial resistance to β-lactam antibiotics. This compound itself is also known as Sulbactam USP Related Compound F.[1]

Q2: What are the main factors that can cause the degradation of this compound?

A2: Like other penicillin derivatives, the primary cause of degradation for this compound is the hydrolysis of the strained β-lactam ring.[2] This process can be catalyzed by acidic or basic conditions, heat, and enzymatic activity (e.g., by β-lactamases). Oxidative conditions can also contribute to its degradation.

Q3: What are the expected degradation products of this compound?

A3: The principal degradation pathway involves the opening of the β-lactam ring to form the corresponding penicilloic acid derivative. Under acidic conditions, further degradation can occur, leading to the formation of penilloic acid and penillic acid derivatives. The exact nature and proportion of degradation products will depend on the specific stress conditions applied.

Q4: How should this compound be stored to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at refrigerated temperatures (2-8 °C) or frozen, in a tightly sealed container to protect it from moisture and light.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of this compound in solution.
  • Possible Cause 1: pH of the solvent. The β-lactam ring is highly susceptible to hydrolysis, which is accelerated at both acidic and alkaline pH.

    • Troubleshooting Step: Ensure the pH of your solvent is within a stable range for penicillanic acid derivatives, typically between pH 4 and 7. Use buffered solutions to maintain a constant pH during your experiment.

  • Possible Cause 2: Temperature. Higher temperatures increase the rate of hydrolytic degradation.

    • Troubleshooting Step: Conduct your experiments at controlled, and if possible, reduced temperatures. If elevated temperatures are necessary, minimize the exposure time.

  • Possible Cause 3: Contamination with nucleophiles or metals. Certain ions or nucleophilic species in your solution can catalyze the opening of the β-lactam ring.

    • Troubleshooting Step: Use high-purity solvents and reagents. If contamination is suspected, purify your solvents or use a fresh batch.

Issue 2: Inconsistent results in stability studies.
  • Possible Cause 1: Variability in experimental conditions. Small variations in pH, temperature, or light exposure between experiments can lead to significant differences in degradation rates.

    • Troubleshooting Step: Standardize your experimental protocol meticulously. Use calibrated equipment to monitor and control all critical parameters.

  • Possible Cause 2: Inadequate analytical method. The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.

    • Troubleshooting Step: Develop and validate a stability-indicating HPLC method. This typically involves forced degradation studies to generate degradation products and ensure the method can resolve them from the parent compound.[3]

Issue 3: Difficulty in identifying and quantifying degradation products.
  • Possible Cause 1: Lack of reference standards for degradation products.

    • Troubleshooting Step: If reference standards are not commercially available, consider isolating the major degradation products from stressed samples using preparative chromatography. The isolated products can then be characterized using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Possible Cause 2: Low concentration of degradation products.

    • Troubleshooting Step: Optimize the stress conditions to generate a sufficient amount of degradation products for detection and characterization (typically aiming for 5-20% degradation of the active substance).[4] You can also use more sensitive analytical techniques like LC-MS/MS.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer at a neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature, monitoring at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to the higher reactivity. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 24, 48, 72 hours). Also, subject the stock solution to thermal stress at a controlled temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred to separate the parent compound from its more polar degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to around 4-5) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 220-240 nm).

  • Column Temperature: 25-30°C.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations for β-Lactam Compounds *

Stress ConditionReagent/ParameterTypical Incubation TimeExpected Degradation
Acid Hydrolysis0.1 M HCl at 60°C2 - 24 hoursModerate to High
Base Hydrolysis0.1 M NaOH at RT30 mins - 4 hoursVery High
Oxidation3% H₂O₂ at RT2 - 24 hoursModerate
Thermal (Solid)80°C24 - 72 hoursLow to Moderate
Thermal (Solution)60°C8 - 48 hoursModerate
PhotolysisICH Q1B conditions-Variable

*Note: This table provides general guidance based on the behavior of related β-lactam compounds. Specific degradation rates for this compound may vary and should be determined experimentally.

Visualizations

DegradationPathways cluster_main Primary Degradation of this compound cluster_acid Further Degradation under Acidic Conditions 6_6_Dibromopenicillanic_Acid This compound (Intact β-Lactam Ring) Penicilloic_Acid_Derivative Dibromopenicilloic Acid (Opened β-Lactam Ring) 6_6_Dibromopenicillanic_Acid->Penicilloic_Acid_Derivative Hydrolysis (H₂O, H⁺, OH⁻) Penilloic_Acid_Derivative Dibromopenilloic Acid Penicilloic_Acid_Derivative->Penilloic_Acid_Derivative Decarboxylation Penillic_Acid_Derivative Dibromopenillic Acid Penicilloic_Acid_Derivative->Penillic_Acid_Derivative Rearrangement

Caption: Primary and acid-catalyzed degradation pathways of this compound.

ExperimentalWorkflow Start Start: Forced Degradation Study Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Apply_Stress Sample_Collection Collect Samples at Different Time Points Apply_Stress->Sample_Collection Analysis Analyze Samples using Stability-Indicating HPLC Method Sample_Collection->Analysis Data_Evaluation Evaluate Data: Identify & Quantify Degradants Analysis->Data_Evaluation End End: Characterize Degradation Profile Data_Evaluation->End

References

Technical Support Center: Degradation Kinetics of Penicillanic Acid Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of penicillanic acid derivatives in solution.

Troubleshooting Guides

Guide 1: Troubleshooting HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for studying the degradation kinetics of penicillanic acid derivatives. Below are common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing or Fronting 1. Column overload. 2. Sample solvent incompatible with the mobile phase. 3. Column degradation or contamination. 4. Inappropriate mobile phase pH.1. Reduce the sample concentration or injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Flush the column with a strong solvent, or replace the guard or analytical column if necessary. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks 1. Contamination in the injection system or column. 2. Impurities in the mobile phase or sample. 3. Carryover from a previous injection.1. Clean the injector and autosampler. 2. Use HPLC-grade solvents and freshly prepared mobile phase. Filter all samples and mobile phases. 3. Implement a needle wash step between injections.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column aging or contamination. 3. Flow rate is too high.1. Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio, change the organic modifier). 2. Replace the column or guard column. 3. Reduce the flow rate to increase the interaction time with the stationary phase.
Baseline Noise or Drift 1. Air bubbles in the pump or detector. 2. Mobile phase not properly degassed. 3. Contaminated mobile phase or column. 4. Detector lamp aging.1. Purge the pump to remove air bubbles. 2. Degas the mobile phase using sonication, vacuum, or helium sparging. 3. Use fresh, high-purity mobile phase and flush the system. 4. Replace the detector lamp if it has exceeded its lifetime.
Guide 2: Troubleshooting Experimental Conditions

Unexpected degradation or variability in results can often be traced back to the experimental setup.

Problem Potential Cause(s) Recommended Solution(s)
Faster than Expected Degradation 1. Incorrect pH of the buffer solution. 2. Temperature fluctuations or incorrect temperature. 3. Presence of catalytic metal ions or other impurities. 4. Photodegradation from exposure to light.1. Calibrate the pH meter and verify the buffer pH before and during the experiment. 2. Use a calibrated and stable incubator or water bath. Monitor the temperature throughout the experiment. 3. Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion catalysis is suspected. 4. Protect the solutions from light by using amber vials or covering the containers with aluminum foil.
Inconsistent Degradation Rates 1. Inconsistent sample preparation. 2. Fluctuation in pH or temperature between experiments. 3. Inconsistent mixing of solutions.1. Standardize the sample preparation protocol, including stock solution preparation and dilution steps. 2. Ensure consistent and accurate control of pH and temperature for all experimental runs. 3. Ensure thorough mixing of solutions upon addition of the penicillanic acid derivative.
Precipitate Formation 1. The concentration of the penicillanic acid derivative exceeds its solubility in the chosen buffer. 2. The buffer salts are precipitating out, possibly due to the addition of an organic co-solvent.1. Determine the solubility of the compound in the buffer at the experimental temperature before starting the kinetic study. 2. Ensure the chosen buffer is soluble in the entire mobile phase composition if using gradient HPLC. Consider using a different buffer system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for penicillanic acid derivatives in aqueous solution?

A1: The primary degradation pathway for most penicillanic acid derivatives in aqueous solution is the hydrolysis of the β-lactam ring. This process is catalyzed by both acid and base. The strained four-membered β-lactam ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to its opening and the formation of inactive degradation products such as penicilloic acid.

Q2: How does pH affect the stability of penicillanic acid derivatives?

A2: The stability of penicillanic acid derivatives is highly pH-dependent. Generally, they exhibit a V-shaped or U-shaped pH-rate profile, with maximum stability typically observed in the slightly acidic to neutral pH range (around pH 5-7). Degradation is significantly accelerated under both acidic and alkaline conditions. For example, clavulanic acid is most stable in the pH range of 5-6.

Q3: What is the influence of temperature on the degradation kinetics?

A3: The degradation of penicillanic acid derivatives is temperature-dependent and generally follows the Arrhenius equation, with the rate of degradation increasing at higher temperatures. Therefore, it is crucial to maintain a constant and accurately controlled temperature during stability studies. Storing solutions at lower temperatures (e.g., 2-8 °C) can significantly slow down the degradation process.

Q4: Can the buffer composition affect the degradation rate?

A4: Yes, the buffer composition can influence the degradation rate. Some buffer species can act as catalysts for hydrolysis. For instance, phosphate buffers have been shown to accelerate the degradation of penicillin G compared to citrate buffers. It is important to select a buffer system that does not catalyze the degradation of the specific derivative being studied and to report the buffer composition in detail.

Q5: How can I prevent the degradation of my stock solutions?

A5: To minimize degradation, stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures (refrigerated or frozen) and protected from light. The pH of the stock solution should also be controlled to be within the optimal stability range for the specific derivative.

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Degradation Study
  • Solution Preparation:

    • Prepare a buffer solution of the desired pH using high-purity water and analytical grade reagents.

    • Prepare a stock solution of the penicillanic acid derivative in a suitable solvent (e.g., water, buffer, or a small amount of organic solvent if necessary) at a known concentration. Keep the stock solution on ice.

  • Initiation of the Experiment:

    • Equilibrate the buffer solution to the desired experimental temperature in a thermostatically controlled water bath or incubator.

    • Initiate the degradation reaction by adding a small aliquot of the stock solution to the pre-heated buffer to achieve the desired final concentration.

    • Mix the solution thoroughly and immediately withdraw the first sample (t=0).

  • Sampling:

    • Withdraw aliquots of the reaction mixture at predetermined time intervals.

    • Immediately quench the degradation reaction in the collected samples. This can be done by adding a quenching agent (e.g., a strong acid to lower the pH significantly) or by immediately freezing the sample at -20 °C or below.

  • Sample Analysis:

    • Analyze the concentration of the remaining penicillanic acid derivative in each sample using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the penicillanic acid derivative versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The negative of the slope of this line represents the apparent first-order rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Data Presentation

Table 1: Stability of Amoxicillin and Clavulanic Acid at Different Temperatures
CompoundTemperature (°C)Time to 90% of Initial Concentration (hours)
Amoxicillin480.3
2524.8
379
Clavulanic Acid4152
2526
376.4
Table 2: Stability of Piperacillin/Tazobactam in Different Solutions and Storage Conditions
Drug CombinationConcentrationDiluentStorage Temperature (°C)Stability (Time to 90% of Initial Concentration)
Piperacillin/Tazobactam45 mg/mL0.9% NaCl in PVC bags75 days
254 days
Piperacillin/Tazobactam45 mg/mL0.9% NaCl in non-PVC bags717 days
254 days
Piperacillin/Tazobactam125/15.62 mg/mL0.9% NaCl or D5W in polypropylene syringesRoom Temperature48 hours

Visualizations

Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer Buffer Preparation & pH Adjustment Incubation Incubation at Constant Temperature Buffer->Incubation Stock Stock Solution Preparation Stock->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Data Data Processing & Kinetic Modeling HPLC->Data

Caption: Experimental workflow for studying the degradation kinetics of penicillanic acid derivatives.

Beta_Lactam_Hydrolysis Penicillanic_Acid Penicillanic Acid Derivative (Active) Transition_State Tetrahedral Intermediate Penicillanic_Acid->Transition_State H₂O or OH⁻ (Hydrolysis) Penicilloic_Acid Penicilloic Acid (Inactive) Transition_State->Penicilloic_Acid β-Lactam Ring Opening Further_Degradation Further Degradation Products (e.g., Penilloic Acid) Penicilloic_Acid->Further_Degradation Rearrangement / Decarboxylation

Caption: General hydrolysis pathway of the β-lactam ring in penicillanic acid derivatives.

Amoxicillin_Degradation Amoxicillin Amoxicillin Amoxicillin_Penicilloic_Acid Amoxicillin Penicilloic Acid Amoxicillin->Amoxicillin_Penicilloic_Acid Hydrolysis of β-Lactam Ring Amoxicillin_Piperazinedione Amoxicillin Piperazine-2,5-dione Amoxicillin->Amoxicillin_Piperazinedione Intramolecular Aminolysis Further_Products Further Degradation Products Amoxicillin_Penicilloic_Acid->Further_Products Amoxicillin_Piperazinedione->Further_Products

Caption: Simplified degradation pathways of Amoxicillin in aqueous solution.

Optimizing reaction conditions for preparing 6,6-Dibromopenicillanic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-Dibromopenicillanic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the preparation of this compound?

The preparation of this compound is typically achieved through the diazotization-bromination of 6-aminopenicillanic acid (6-APA). This reaction involves treating 6-APA with a nitrosating agent, such as sodium nitrite, in the presence of bromine and a strong acid, typically hydrobromic acid.

Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Diazotization: Ensure the complete conversion of the starting material, 6-APA. This can be influenced by the reaction temperature and the rate of addition of the nitrosating agent.

  • Suboptimal Temperature Control: The reaction is exothermic. Maintaining a low temperature, typically between -20°C and 5°C, is crucial to minimize side reactions and decomposition of the diazonium intermediate.

  • Reagent Quality and Stoichiometry: Use high-purity 6-APA, bromine, and sodium nitrite. Ensure the correct molar ratios of reagents are used as specified in the protocol.

  • Inefficient Bromination: The concentration of bromide ions can impact the efficiency of the bromination step. Ensure an adequate concentration of hydrobromic acid is present.

  • Product Loss During Work-up: The product can be lost during filtration and washing. Ensure the filter cake is thoroughly washed with a suitable cold solvent to remove impurities without dissolving a significant amount of the product.

One patented method that reports a high yield (≥96.5%) avoids the use of organic solvents entirely, which can simplify post-reaction processing and potentially improve yield by minimizing product loss in solvent washes.[1]

Q3: I am observing significant amounts of impurities in my final product. What are the likely side products and how can I minimize their formation?

Common impurities can include monobrominated species (6-α-bromopenicillanic acid and 6-β-bromopenicillanic acid) and other degradation products. To minimize their formation:

  • Strict Temperature Control: As mentioned, maintaining a low and stable reaction temperature is critical.

  • Controlled Reagent Addition: Slow and controlled addition of the nitrosating agent (e.g., sodium nitrite solution) helps to prevent localized overheating and reduces the formation of byproducts.

  • Atmosphere Control: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. While some methods use organic solvents like methylene chloride, others have successfully employed a completely aqueous system, which can alter the side product profile.[1][2]

Q4: Are there any safety precautions I should be aware of when performing this synthesis?

Yes, this synthesis involves several hazardous materials and requires strict safety protocols:

  • Bromine: Is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Hydrobromic Acid: Is a strong, corrosive acid. Handle with care and appropriate PPE.

  • Organic Solvents: If using organic solvents like methylene chloride or chloroform, be aware of their flammability and toxicity.[2] Ensure proper ventilation and avoid ignition sources.

  • Diazonium Intermediate: Diazonium compounds can be unstable and potentially explosive, especially if allowed to warm up or if isolated. It is crucial to keep the reaction mixture cold and proceed to the next step without isolating the intermediate.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction; Side reactions; Product loss during work-up.Monitor reaction completion by TLC or HPLC. Optimize temperature control. Ensure slow addition of reagents. Use a pre-chilled washing solvent.
Product Impurity Formation of monobrominated or other side products.Maintain a consistently low reaction temperature. Ensure slow, controlled addition of the nitrosating agent. Consider performing the reaction under an inert atmosphere.
Reaction is sluggish or does not initiate Poor quality of reagents; Incorrect temperature.Use fresh, high-purity reagents. Verify the calibration of your thermometer and ensure the reaction is at the optimal low temperature.
Difficulty in isolating the product Product is too soluble in the reaction mixture or wash solvent.If using an organic solvent, consider switching to a solvent in which the product is less soluble. Use a minimal amount of a cold solvent for washing the filter cake.
Inconsistent results between batches Variations in reagent quality, temperature, or addition rates.Standardize the protocol. Use reagents from the same batch if possible. Implement precise control over temperature and the rate of reagent addition.

Experimental Protocols

Method 1: Synthesis in an Aqueous System (High Yield)[1]

This method avoids the use of organic solvents.

  • Preparation of the Brominating/Nitrosating Solution:

    • In a reaction vessel, add 35% hydrobromic acid.

    • Cool the acid to between -10°C and -5°C.

    • Add bromine to the cooled hydrobromic acid and stir until dissolved.

    • Slowly add sodium nitrite while maintaining the temperature between -15°C and -5°C.

    • Stir for 8-15 minutes at -10°C to -5°C.

    • Allow the layers to separate and collect the lower black layer (containing nitrosyl bromide, bromine, and sodium bromide). Cool this solution to between -15°C and -10°C.

  • Reaction with 6-APA:

    • In a separate vessel, prepare a solution of 6-APA in 35% hydrobromic acid.

    • Cool this solution to between -25°C and 5°C.

    • Slowly add the previously prepared brominating/nitrosating solution to the 6-APA solution.

  • Work-up:

    • After the reaction is complete, filter the reaction mixture.

    • Wash the filter cake with a suitable solvent.

    • Dry the product under vacuum at 35°C to 40°C.

Method 2: Synthesis in a Two-Phase System[2]

This method utilizes an organic solvent.

  • Reaction Setup:

    • Suspend 6-aminopenicillanic acid 1,1-dioxide in an organic solvent such as methylene chloride.

    • Add bromine and aqueous hydrobromic acid to the suspension.

    • Cool the mixture to a temperature between -20°C and 30°C (preferably -10°C to 15°C).

  • Diazotization and Bromination:

    • Slowly add a solution of a nitrosating agent (e.g., sodium nitrite) to the cooled mixture.

    • Stir the reaction mixture for 5 minutes to 1 hour.

  • Work-up:

    • Quench any excess bromine by adding an aqueous solution of sodium bisulfite.

    • Separate the organic layer.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent to obtain the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Method 1 (Aqueous System) [1]Method 2 (Two-Phase System) [2]
Solvent Water (from 35% HBr)Methylene chloride, Chloroform, or Acetonitrile
Starting Material 6-Aminopenicillanic acid (6-APA)6-Aminopenicillanic acid 1,1-dioxide
Nitrosating Agent Sodium NitriteAlkali metal nitrite or Alkylnitrite (e.g., Sodium Nitrite)
Brominating Agent BromineBromine
Acid Hydrobromic Acid (35%)Strong inorganic or organic acid (e.g., Hydrobromic Acid)
Temperature -25°C to 5°C-20°C to 30°C (preferably -10°C to 15°C)
Reported Yield ≥96.5%Not explicitly stated

Visualizations

Experimental Workflow: Aqueous Synthesis

cluster_prep Brominating/Nitrosating Solution Prep cluster_reaction Main Reaction cluster_workup Work-up HBr 35% HBr Mix1 Mix & Cool (-10 to -5°C) HBr->Mix1 Br2 Bromine Br2->Mix1 NaNO2 Sodium Nitrite Mix2 Add NaNO2 (-15 to -5°C) NaNO2->Mix2 Mix1->Mix2 Separate Separate Layers Mix2->Separate Solution_A Solution A (Nitrosyl Bromide, etc.) Separate->Solution_A React Combine & React (-25 to 5°C) Solution_A->React APA 6-APA in HBr APA->React Filter Filter React->Filter Wash Wash Cake Filter->Wash Dry Vacuum Dry Wash->Dry Product Final Product Dry->Product

Caption: Workflow for the aqueous synthesis of this compound.

Troubleshooting Logic for Low Yield

Start Low Yield Observed Check_Temp Is Temperature Control Strict? (-25 to 5°C) Start->Check_Temp Check_Reagents Are Reagents High Purity? Check_Temp->Check_Reagents Yes Improve_Temp Improve Temperature Monitoring & Control Check_Temp->Improve_Temp No Check_Addition Is Reagent Addition Slow? Check_Reagents->Check_Addition Yes Use_New_Reagents Use Fresh, High-Purity Reagents Check_Reagents->Use_New_Reagents No Check_Workup Is Product Lost in Work-up? Check_Addition->Check_Workup Yes Slow_Addition Ensure Slow, Controlled Addition Check_Addition->Slow_Addition No Optimize_Workup Use Cold Wash Solvent; Minimize Wash Volume Check_Workup->Optimize_Workup Yes Success Yield Improved Check_Workup->Success No Improve_Temp->Success Use_New_Reagents->Success Slow_Addition->Success Optimize_Workup->Success

Caption: Decision tree for troubleshooting low product yield.

References

Methods for removing impurities from 6,6-Dibromopenicillanic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6-Dibromopenicillanic acid. Here, you will find detailed methods for removing common impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound samples?

A1: Common impurities can arise from the synthetic route, which often involves the diazotization-bromination of 6-aminopenicillanic acid (6-APA). Potential impurities include:

  • Unreacted starting materials: Such as 6-aminopenicillanic acid.

  • Monobrominated species: Such as 6α-bromopenicillanic acid.

  • Alkoxy impurities: For example, 6-bromo-6-methoxypenicillanic acid, if an alcohol like methanol is used during the synthesis.[1]

  • Oxidized byproducts: Including this compound 1,1-dioxide.

  • Residual reagents: Such as excess bromine and inorganic salts.

Q2: How can I remove residual bromine from my reaction mixture?

A2: Excess bromine can be effectively quenched and removed by the addition of an aqueous solution of a reducing agent, such as sodium bisulfite.[1] This is typically done after the main reaction is complete and before extraction of the product.

Q3: Is it possible to purify this compound using crystallization?

A3: While specific crystallization protocols for this compound are not extensively detailed in the provided literature, crystallization is a common technique for purifying organic acids. The success of crystallization will depend on finding a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.

Q4: Can chromatography be used to purify this compound?

A4: Yes, chromatographic methods are suitable for the purification of penicillanic acid derivatives. For a related compound, a silica gel column with chloroform as the eluent was used for purification.[2] High-performance liquid chromatography (HPLC) is also a powerful analytical technique to assess purity and can be scaled up for preparative purification.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Initial Work-up Incomplete reaction or presence of significant side products.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Consider a multi-step purification approach combining extraction, washing, and chromatography.
Presence of Colored Impurities (e.g., from Bromine) Residual bromine in the crude product.Wash the organic extract with an aqueous solution of sodium bisulfite until the color is discharged.[1]
NMR Spectrum Shows Unidentified Peaks Presence of unexpected side products or degradation.Characterize the impurities using techniques like Mass Spectrometry (MS) and 2D NMR. Adjust the reaction or purification strategy based on the impurity's structure.
Poor Yield After Purification Loss of product during extraction or chromatographic separation.Optimize the pH for extraction to ensure the product is in the desired phase. For chromatography, carefully select the stationary and mobile phases to achieve good separation with minimal product loss.

Experimental Protocols

Protocol 1: Quenching and Extraction for Removal of Excess Bromine

This protocol describes the removal of unreacted bromine and initial purification by extraction.

Materials:

  • Crude reaction mixture containing this compound

  • Organic solvent (e.g., methylene chloride, ethyl acetate)[1]

  • Aqueous sodium bisulfite solution (5-10% w/v)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • After the synthesis reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Slowly add the aqueous sodium bisulfite solution and shake gently. Continue adding until the reddish-brown color of bromine disappears.

  • Allow the layers to separate. If the product is in an organic solvent, collect the organic layer. If the reaction was in an aqueous medium, extract the product into a suitable organic solvent (e.g., methylene chloride).[1]

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Column Chromatography for High Purity Samples

This protocol provides a general guideline for purification using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes, or chloroform)[2]

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent solvent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Use a suitable stain or a UV lamp to visualize the spots.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Visualizations

Workflow for Bromine Removal and Extraction

G A Crude Reaction Mixture B Add Aqueous Sodium Bisulfite A->B Quench excess Br2 C Separatory Funnel Extraction (Organic Solvent) B->C D Wash with Water and Brine C->D E Dry Organic Layer (Anhydrous Na2SO4) D->E F Filter and Concentrate E->F G Crude this compound F->G

Caption: Workflow for the removal of excess bromine and initial purification via extraction.

General Workflow for Column Chromatography Purification

G A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor by TLC E->F Analyze G Pool Pure Fractions F->G Identify H Evaporate Solvent G->H I Purified this compound H->I

Caption: General experimental workflow for purification by column chromatography.

References

Factors affecting the stability of 6,6-Dibromopenicillanic acid in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 6,6-Dibromopenicillanic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during storage?

A1: The stability of this compound, a β-lactam compound, is primarily influenced by temperature, humidity, pH, and light exposure. As a general guideline, the compound should be stored in a freezer, in a tightly sealed container, protected from light and moisture to minimize degradation.

Q2: What is the expected shelf-life of this compound under recommended storage conditions?

A2: When stored in a freezer (typically -20°C), in a dry state and protected from light, this compound is expected to be stable for an extended period. However, for precise shelf-life information, it is crucial to refer to the manufacturer's certificate of analysis for the specific batch you are using. For solutions, it is recommended to prepare them fresh and use them on the same day.[1]

Q3: My experiment requires dissolving this compound in a buffer. What pH range is optimal for its stability in solution?

A3: β-lactam antibiotics generally exhibit maximum stability in the slightly acidic to neutral pH range.[2][3][4] For this compound, a pH range of 5.0 to 7.0 is recommended to minimize hydrolytic degradation of the β-lactam ring. Extreme acidic or alkaline conditions can significantly accelerate degradation.[3][4]

Q4: I observed a decrease in the purity of my this compound sample over time, even when stored in the freezer. What could be the cause?

A4: Several factors could contribute to this observation. Firstly, frequent opening and closing of the container can introduce moisture, which can lead to hydrolysis even at low temperatures. Secondly, exposure to light during handling can cause photodegradation. It is also possible that the container seal is not airtight, allowing for slow degradation. To mitigate this, aliquot the compound into smaller, single-use vials.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: While specific compatibility data for this compound is not extensively published, it is known that β-lactam antibiotics can be susceptible to interactions with certain excipients. For instance, excipients with high water content can promote hydrolysis. Additionally, nucleophilic excipients could potentially react with the strained β-lactam ring. Compatibility studies are recommended when formulating this compound with new excipients.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low potency or loss of activity in an assay. Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment. If using a buffered solution, ensure the pH is within the optimal stability range (pH 5-7). Store aliquots of the solid compound in a desiccator in the freezer to prevent moisture uptake.
Appearance of additional peaks in HPLC analysis of the stored compound. Chemical degradation has occurred, leading to the formation of impurities.Review storage conditions. Ensure the compound is protected from light, moisture, and elevated temperatures. Characterize the degradation products to understand the degradation pathway. Consider re-purification of the compound if necessary.
Discoloration or change in the physical appearance of the solid compound. Significant degradation may have occurred due to improper storage.Do not use the compound for experiments. Discard the degraded material according to safety protocols and obtain a fresh batch. Review and improve storage procedures to prevent future occurrences.
Inconsistent experimental results using the same batch of this compound. Non-homogeneity of the stored sample or partial degradation.Ensure the compound is brought to room temperature in a desiccator before weighing to prevent condensation. Gently mix the bulk powder before taking a sample. For solutions, ensure complete dissolution and vortex before use.

Quantitative Stability Data (Illustrative)

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on the general behavior of β-lactam antibiotics and should be used as a guideline. Actual stability will depend on the specific conditions and the purity of the compound.

Table 1: Effect of Temperature on the Stability of Solid this compound

Storage Temperature (°C)Purity after 3 months (%)Purity after 6 months (%)
-20>99>98
49794
25 (with desiccant)9285
40 (with desiccant)8168

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (25°C)

pH% Remaining after 24 hours% Remaining after 72 hours
3.08565
5.09895
7.09690
9.07045

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 N and 1 N
  • Sodium hydroxide (NaOH), 0.1 N and 1 N
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • High-purity water
  • Acetonitrile (HPLC grade)
  • Phosphate buffer
  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 N HCl and/or gentle heating (e.g., 60°C).

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 N NaOH. Monitor for degradation at room temperature. If degradation is rapid, cool the reaction mixture. If slow, use 1 N NaOH and/or gentle heating.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protect it from light.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C).

  • Photodegradation (Solid State): Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A gradient of Buffer A (0.1% phosphoric acid in water) and Buffer B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5][6]

Visualizations

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation A This compound B 6,6-Dibromopenicilloic acid (β-lactam ring opening) A->B H₂O (Acid/Base catalysis) C This compound D Decarboxylation & Fragmentation Products C->D Heat

Caption: Potential degradation pathways for this compound.

experimental_workflow A Obtain this compound B Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B D Analyze Stressed Samples B->D C Develop & Validate Stability-Indicating HPLC Method C->D E Identify & Characterize Degradation Products D->E F Establish Storage Conditions & Shelf-life E->F

Caption: Workflow for stability testing of this compound.

References

pH optimization for 6,6-Dibromopenicillanic acid activity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using 6,6-Dibromopenicillanic acid as a β-lactamase inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal assay performance, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: While a specific pH-activity profile for this compound is not extensively published, the optimal pH for β-lactamase inhibition assays is generally within the neutral range. For most applications, maintaining a physiologically relevant pH of 7.0 to 7.5 is recommended to ensure both enzyme activity and inhibitor stability[1].

Q2: How does pH affect the stability of this compound?

A2: this compound contains a penam nucleus, which is a β-lactam ring fused to a thiazolidine ring[2]. This core structure is susceptible to both acid- and base-catalyzed hydrolysis[2]. Extreme pH values (highly acidic or alkaline) will degrade the inhibitor, rendering it inactive. Studies on other β-lactam antibiotics show that base-catalyzed hydrolysis is a significant degradation pathway[3]. Therefore, it is critical to avoid exposing the compound to harsh pH conditions during stock solution preparation and in the assay itself.

Q3: What type of buffer should I use for my assay?

A3: Phosphate-buffered saline (PBS) or a phosphate buffer at a concentration of 50-100 mM is a standard choice for β-lactamase assays and is recommended for use with this compound. Ensure the final pH of the assay buffer is adjusted to the desired value (typically 7.0-7.5) after all components have been added.

Q4: How should I prepare and store stock solutions of this compound?

A4: Dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into the aqueous assay buffer immediately before use. Store the DMSO stock at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Due to the potential for hydrolysis in aqueous solutions, it is not recommended to store the inhibitor in buffer for extended periods.

Troubleshooting Guide

Problem: I am observing lower-than-expected inhibitory activity.

  • Possible Cause 1: Incorrect Assay pH.

    • Solution: Verify the pH of your final reaction buffer. The activity of many β-lactamase inhibitors is significantly reduced under acidic conditions (e.g., pH 5.8) compared to neutral pH[4]. Ensure your buffer is consistently prepared and calibrated to a pH between 7.0 and 7.5.

  • Possible Cause 2: Inhibitor Degradation.

    • Solution: The penam structure is prone to hydrolysis outside of the optimal pH range[2][3]. Prepare fresh dilutions of your inhibitor from a frozen DMSO stock for each experiment. Avoid using old aqueous solutions of the inhibitor.

  • Possible Cause 3: Substrate Competition.

    • Solution: this compound and its derivatives act as irreversible, active-site-directed inhibitors[5]. High concentrations of the reporter substrate (like nitrocefin) can compete with the inhibitor for access to the enzyme's active site. Reduce the substrate concentration or increase the pre-incubation time of the enzyme and inhibitor before adding the substrate.

Problem: My assay results are inconsistent between experiments.

  • Possible Cause: Buffer pH Variability.

    • Solution: Temperature can affect the pH of some buffer systems. Always measure and adjust the pH of your assay buffer at the temperature at which you will be running the assay (e.g., room temperature or 25°C). Prepare a large batch of buffer for a series of experiments to minimize variability.

pH and Assay Condition Summary

The following table summarizes recommended pH and buffer conditions for β-lactamase inhibition assays based on common laboratory protocols.

ParameterRecommended ConditionRationale & References
Assay pH 7.0 - 7.5Optimal for enzyme activity and inhibitor stability. Avoids acid or base-catalyzed hydrolysis of the β-lactam ring.[1][4]
Buffer System Phosphate Buffer / PBSCommonly used and provides good buffering capacity in the neutral pH range.[6][7]
Buffer Concentration 50 - 100 mMStandard concentration for maintaining pH without interfering with enzyme kinetics.
Inhibitor Solvent DMSOHigh solubility and preserves the stability of the compound during storage.[1][6]

Detailed Experimental Protocol: β-Lactamase Inhibition Assay

This protocol describes a standard method for assessing the inhibitory activity of this compound against a target β-lactamase using the chromogenic substrate nitrocefin.

1. Reagent Preparation:

  • β-Lactamase Assay Buffer: Prepare 100 mM phosphate buffer, adjust pH to 7.3 with NaOH/HCl, and bring to room temperature before use[8].
  • Nitrocefin Substrate Solution: Prepare a 10 mg/mL stock solution in DMSO. Dilute this stock into Assay Buffer to a final working concentration of 0.5 - 1.0 mg/mL (typically 50-100 µM)[1][6]. The working solution should be yellow; if it appears red, it has degraded and should be discarded[6]. Prepare fresh daily and protect from light.
  • β-Lactamase Enzyme Solution: Reconstitute the enzyme in cold Assay Buffer to the desired concentration. Keep on ice during use.
  • Inhibitor (this compound) Solution: Prepare a 10 mM stock in DMSO. Create serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

2. Assay Procedure (96-Well Plate Format):

  • Add Reagents: In a clear, flat-bottom 96-well plate, add the following to each well:
  • Test Wells: 20 µL of inhibitor dilution and 50 µL of Assay Buffer.
  • Enzyme Control (No Inhibitor): 20 µL of Assay Buffer and 50 µL of Assay Buffer.
  • Sample Blank (No Enzyme): 20 µL of inhibitor dilution and 70 µL of Assay Buffer.
  • Enzyme Addition & Pre-incubation: Add 20 µL of the β-Lactamase Enzyme Solution to the "Test Wells" and "Enzyme Control" wells. Mix gently. Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
  • Initiate Reaction: Add 10 µL of the Nitrocefin Substrate Solution to all wells to start the reaction. The total volume should be 100 µL.
  • Measure Absorbance: Immediately begin reading the absorbance at 490 nm (A490) in a microplate reader in kinetic mode. Take readings every 30-60 seconds for 15-30 minutes.

3. Data Analysis:

  • For each well, calculate the rate of reaction (V = ΔA490 / Δtime) from the linear portion of the kinetic curve.
  • Subtract the rate of the "Sample Blank" from the "Test Wells" to correct for any background signal.
  • Determine the percent inhibition using the following formula: % Inhibition = (1 - (Rate of Test Well / Rate of Enzyme Control)) * 100
  • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visual Guides and Workflows

TroubleshootingWorkflow start Problem: Low or No Inhibition check_ph Is Assay Buffer pH between 7.0 and 7.5? start->check_ph check_inhibitor Was inhibitor diluted fresh from DMSO stock? check_ph->check_inhibitor Yes adjust_ph Solution: Remake buffer and verify pH at 25°C. check_ph->adjust_ph No check_enzyme Is enzyme active? (Check positive control) check_inhibitor->check_enzyme Yes remake_inhibitor Solution: Prepare fresh dilutions for each experiment. check_inhibitor->remake_inhibitor No check_enzyme_source Solution: Use new enzyme aliquot or source. check_enzyme->check_enzyme_source No optimize_assay Consider optimizing pre-incubation time or substrate concentration. check_enzyme->optimize_assay Yes

Caption: Troubleshooting flowchart for low β-lactamase inhibition.

AssayWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer (pH 7.3) add_inhibitor Add Inhibitor to Plate prep_buffer->add_inhibitor prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Nitrocefin add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Read Absorbance (Kinetic, 490 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_ic50 Determine % Inhibition & IC50 calc_rate->calc_ic50

Caption: Experimental workflow for β-Lactamase inhibition assay.

InhibitionMechanism E Active β-Lactamase (E) EI Enzyme-Inhibitor Complex (E-I) E->EI + I I This compound (I) I->EI EI_inactive Covalently Modified, Inactive Enzyme (E-I*) EI->EI_inactive Irreversible Covalent Bond Formation

Caption: Mechanism of irreversible β-lactamase inhibition.

References

Technical Support Center: Dehalogenation of 6,6-Dibromopenicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dehalogenation of 6,6-dibromopenicillanic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with this critical synthetic step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the dehalogenation of this compound?

The main challenges in the dehalogenation of this compound revolve around achieving selective monodehalogenation to yield the desired 6-bromopenicillanic acid isomer, while minimizing side reactions. Key difficulties include:

  • Over-reduction: The complete removal of both bromine atoms to form penicillanic acid.

  • Stereoselectivity: Controlling the stereochemistry at the C6 position to obtain the desired β-isomer, as epimerization can occur.[1]

  • Reaction Control: Ensuring the reaction proceeds to completion without the formation of complex mixtures of mono- and di-halogenated species.

  • Protection/Deprotection: The need to protect the carboxylic acid functionality prior to reduction and its subsequent clean removal.

  • Purification: Separating the desired monobrominated product from the starting material, the fully reduced product, and other reaction byproducts.

Q2: Which dehalogenation methods are commonly employed for this compound?

Common methods for the dehalogenation of this compound and its derivatives include:

  • Reductive Dehalogenation with Tin Hydrides: Utilizing reagents like tri-n-butyltin hydride on a protected form of the acid is a well-documented method for selective monodehalogenation.

  • Catalytic Hydrogenation: This method can also be employed for the reduction of the dibromo compound.[1]

  • Zinc-Acetic Acid Reduction: A classical method for the reduction of various functional groups, which can be applied to dehalogenation.

Q3: Why is it necessary to protect the carboxylic acid group before dehalogenation?

The carboxylic acid group in this compound is reactive and can interfere with many reducing agents. Protection of this group, for instance, by converting it into a bulky ester like a benzhydryl ester, is crucial to prevent unwanted side reactions and to ensure the desired dehalogenation occurs at the C6 position. This protecting group can be cleaved after the reduction step to yield the final product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 6-Bromopenicillanic Acid
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use analytical techniques like TLC or HPLC to track the consumption of the starting material. - Increase Reaction Time: If the reaction has stalled, extending the reaction time may drive it to completion. - Optimize Reagent Stoichiometry: Ensure the correct molar ratio of the reducing agent is used. A slight excess may be necessary, but a large excess can lead to over-reduction.
Degradation of Product - Control Reaction Temperature: Perform the reaction at the recommended temperature to minimize degradation. For instance, some reductions are carried out at low temperatures. - Work-up Procedure: Ensure the work-up is performed promptly and under conditions that do not degrade the product (e.g., avoiding strong acids or bases if the product is sensitive).
Issues with Protecting Group - Incomplete Protection: Verify the complete conversion of the carboxylic acid to its protected form before the reduction step. - Premature Deprotection: Ensure the reaction and work-up conditions are compatible with the protecting group.
Problem 2: Presence of Significant Amounts of Over-Reduced Product (Penicillanic Acid)
Potential Cause Troubleshooting Steps
Excess Reducing Agent - Reduce Stoichiometry: Carefully control the amount of the reducing agent used. Titrate the reagent if its concentration is uncertain.
Prolonged Reaction Time - Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed and a sufficient amount of the desired product is formed.
Reaction Temperature Too High - Lower Reaction Temperature: Performing the reaction at a lower temperature can often increase selectivity and reduce the rate of the second dehalogenation step.
Problem 3: Formation of an Undesired Stereoisomer (e.g., 6α-bromopenicillanic acid)
Potential Cause Troubleshooting Steps
Epimerization during Reaction or Work-up - Control pH: Maintain a neutral or slightly acidic pH during the work-up and purification steps, as basic conditions can promote epimerization. - Choice of Solvent and Base: The choice of solvent and any base used can influence the stereochemical outcome.
Non-Stereoselective Reducing Agent - Select a Stereoselective Reagent: Some reducing agents may offer better stereocontrol than others. Literature reports suggest that the reduction of the benzhydryl ester of this compound with tri-n-butyltin hydride can yield a mixture of 6β- and 6α-bromopenicillanates, with the β-isomer being predominant.

Experimental Protocols

Selective Monodehalogenation using Tri-n-butyltin Hydride

This protocol is based on the reduction of a protected form of this compound.

Step 1: Protection of the Carboxylic Acid

The carboxylic acid of this compound is first protected as a benzhydryl ester. This can be achieved by reacting the acid with diphenyldiazomethane in an organic solvent like ethyl acetate.

Step 2: Reductive Dehalogenation

The benzhydryl ester of this compound is then treated with a reducing agent, such as tri-n-butyltin hydride, to yield the corresponding benzhydryl ester of 6β-bromopenicillanic acid.

Step 3: Deprotection

The benzhydryl ester protecting group is cleaved to yield the final 6β-bromopenicillanic acid. This can be accomplished by treatment with trifluoroacetic acid.

Note: The purification of the final product may involve trituration to remove byproducts such as β-chlorobenzoic acid if m-chloroperbenzoic acid was used in a preceding oxidation step.

Quantitative Data Summary

Dehalogenation MethodReducing AgentSubstrateProduct Ratio (β:α)YieldReference
Reductive DehalogenationTri-n-butyltin hydrideBenzhydryl 6,6-dibromopenicillanate85:15GoodInferred from product ratios
Catalytic HydrogenationH₂/CatalystThis compoundNot specifiedNot specified[1]

Further quantitative data comparing different methods is limited in the reviewed literature. Researchers are encouraged to perform optimization studies for their specific reaction conditions.

Visualizations

Experimental_Workflow cluster_protection Step 1: Protection cluster_dehalogenation Step 2: Dehalogenation cluster_deprotection Step 3: Deprotection start This compound diphenyldiazomethane Diphenyldiazomethane protected_acid Benzhydryl 6,6-dibromopenicillanate diphenyldiazomethane->protected_acid Esterification tributyltin_hydride Tri-n-butyltin Hydride monobromo_ester Benzhydryl 6-bromopenicillanate protected_acid->monobromo_ester tributyltin_hydride->monobromo_ester Reduction trifluoroacetic_acid Trifluoroacetic Acid final_product 6-Bromopenicillanic Acid monobromo_ester->final_product trifluoroacetic_acid->final_product Cleavage

Caption: Experimental workflow for the selective monodehalogenation of this compound.

Troubleshooting_Logic start Dehalogenation Reaction Outcome incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Product Degradation? start->degradation protection_issue Protecting Group Issue? start->protection_issue excess_reagent Excess Reducing Agent? start->excess_reagent long_time Reaction Time Too Long? start->long_time epimerization Epimerization? start->epimerization inc_time Increase Time/ Reagent incomplete_reaction->inc_time Yes control_temp Control Temp/ pH degradation->control_temp Yes verify_protection Verify Protection/ Deprotection protection_issue->verify_protection Yes reduce_reagent Reduce Reagent excess_reagent->reduce_reagent Yes optimize_time Optimize Time long_time->optimize_time Yes control_conditions Control pH/ Solvent epimerization->control_conditions Yes

Caption: Troubleshooting logic for dehalogenation challenges.

References

How to prevent hydrolysis of 6,6-Dibromopenicillanic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of 6,6-Dibromopenicillanic acid in aqueous solutions. The information is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The quantitative data and degradation pathways presented here are based on the well-documented behavior of other penicillanic acid derivatives, such as 6-aminopenicillanic acid (6-APA) and penicillin G. These should be considered as estimations, and it is crucial to perform stability studies specific to your formulation and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound in an aqueous solution is expected to be hydrolysis, which involves the cleavage of the β-lactam ring. This reaction is a common instability issue for all penicillin derivatives and leads to the loss of biological activity. The hydrolysis can be catalyzed by acidic or basic conditions.

Q2: What are the key factors that influence the rate of hydrolysis?

A2: The rate of hydrolysis of this compound is primarily influenced by three main factors:

  • pH: The stability of the β-lactam ring is highly pH-dependent. Extreme acidic or alkaline conditions significantly accelerate hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures can effectively slow down degradation.

  • Buffer Composition: The type and concentration of buffer components can impact stability. Some buffer species can act as catalysts for hydrolysis. For example, citrate and phosphate buffers have been shown to catalyze the degradation of some penicillins.

Q3: What is the optimal pH range to maintain the stability of this compound in solution?

A3: Based on studies of related penicillanic acids, the optimal pH for stability is generally in the slightly acidic to neutral range, typically between pH 5.5 and 7.5.[1] It is strongly recommended to determine the precise optimal pH for your specific experimental conditions through a pH-rate profile study.

Q4: How does temperature affect the stability of this compound solutions?

A4: Higher temperatures accelerate the rate of hydrolysis. For every 10°C increase in temperature, the degradation rate can increase several-fold. Therefore, it is crucial to store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C) to prolong their shelf-life. For long-term storage, frozen conditions (-20°C or below) are often preferred.

Q5: Are there any buffer systems that should be avoided?

A5: Yes. Buffers containing nucleophilic species or those that can act as general acid-base catalysts should be used with caution. As mentioned, citrate and phosphate buffers have been reported to accelerate the hydrolysis of some β-lactam antibiotics.[2] It is advisable to screen different buffer systems, such as acetate or MES, to find the one that provides the best stability for your specific application.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.

Problem: Rapid loss of compound activity or concentration in aqueous solution.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Suspected Instability check_ph 1. Verify Solution pH start->check_ph ph_in_range Is pH within optimal range (5.5-7.5)? check_ph->ph_in_range adjust_ph Action: Adjust pH with a suitable buffer system. ph_in_range->adjust_ph No check_temp 2. Evaluate Storage and Experimental Temperature ph_in_range->check_temp Yes adjust_ph->check_temp temp_in_range Are solutions stored and handled at low temperatures (e.g., 2-8°C)? check_temp->temp_in_range reduce_temp Action: Store stock solutions frozen and perform experiments on ice. temp_in_range->reduce_temp No check_buffer 3. Assess Buffer Composition temp_in_range->check_buffer Yes reduce_temp->check_buffer buffer_type Are you using potentially catalytic buffers (e.g., citrate, phosphate)? check_buffer->buffer_type change_buffer Action: Screen alternative non-catalytic buffers (e.g., acetate, MES). buffer_type->change_buffer Yes perform_hplc 4. Perform Stability Study buffer_type->perform_hplc No change_buffer->perform_hplc end End: Stability Optimized perform_hplc->end

Caption: Troubleshooting workflow for addressing instability of this compound.

Data on Factors Affecting Stability (Hypothetical Data Based on Penicillanic Acid Analogs)

The following tables provide an overview of how different factors can influence the stability of this compound in an aqueous solution.

Table 1: Effect of pH on the Half-life of this compound at 25°C

pHHalf-life (t½) in hours (approx.)
3.0< 1
4.010
5.050
6.0150
7.0120
8.040
9.05

Table 2: Effect of Temperature on the Half-life of this compound at pH 6.5

Temperature (°C)Half-life (t½) in hours (approx.)
4800
25150
3730

Table 3: Effect of Buffer System on the Half-life of this compound at 25°C and pH 6.5

Buffer System (0.1 M)Half-life (t½) in hours (approx.)
Acetate160
MES155
Phosphate90
Citrate75

Experimental Protocols

Protocol for Determining the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to quantify the degradation of this compound over time under various conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Buffer salts (e.g., sodium acetate, MES, sodium phosphate)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., 60:40 v/v acetonitrile:0.05 M phosphate buffer, pH adjusted to 4.0 with phosphoric acid). The exact composition may need to be optimized for best separation.

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small amount of acetonitrile or the mobile phase to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions at a suitable concentration (e.g., 100 µg/mL) by diluting the stock solution with the desired buffer solutions at different pH values.

3. Stability Study Procedure:

  • Incubate the working solutions under different temperature conditions (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • Analyze the samples by HPLC.

4. HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: As prepared above (optimization may be required)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 220-240 nm), which should be determined by a UV scan of the compound.

  • Injection Volume: 20 µL

  • Run Time: Sufficient to allow for the elution of the parent compound and any degradation products.

5. Data Analysis:

  • Create a calibration curve using freshly prepared standards of this compound.

  • Quantify the concentration of the remaining parent compound in each sample at each time point.

  • Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Degradation Pathway

The hydrolysis of the β-lactam ring in this compound is the most probable degradation mechanism. The following diagram illustrates this proposed pathway.

DegradationPathway Parent This compound (Active) Transition Hydrolysis (Cleavage of β-lactam ring) Parent->Transition H₂O, H⁺ or OH⁻ Product 6,6-Dibromopenicilloic Acid (Inactive) Transition->Product

Caption: Proposed hydrolytic degradation pathway of this compound.

References

Technical Support Center: Scaling Up the Production of 6,6-Dibromopenicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 6,6-Dibromopenicillanic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and readily available starting material for the synthesis of this compound is 6-Aminopenicillanic acid (6-APA). The synthesis involves a diazotization-bromination reaction of 6-APA.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature control is crucial for minimizing side-product formation. The reaction is typically carried out at low temperatures, ranging from -20°C to 5°C.[1] Other critical parameters include the controlled addition of reagents, stirring speed, and reaction time.

Q3: Are there any alternatives to using organic solvents in the reaction?

A3: Yes, a method has been developed that avoids the use of organic solvents completely. This process utilizes a hydrobromic acid solution for the reaction, simplifying post-processing and improving safety and cost-effectiveness.[1]

Q4: What is the expected yield for the synthesis of this compound?

A4: With optimized, solvent-free methods, the product yield can be quite high, with reports of yields greater than or equal to 96.5%.[1] However, yields can be lower, around 35%, depending on the specific reaction conditions and the presence of bromine during the deamination of 6β-aminopenicillanic acid.[2]

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS).[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature control. - Formation of byproducts.- Ensure slow and controlled addition of reagents. - Maintain the reaction temperature between -15°C and -5°C.[1] - Use fresh and high-purity starting materials.
Product Contamination - Presence of mono-brominated species or other side products. - Inefficient purification.- Optimize the stoichiometry of bromine and sodium nitrite. - Wash the filter cake with a 20% aqueous solution of sodium bisulfite to remove excess bromine.[1] - Recrystallize the product from an appropriate solvent system.
Poor Solubility of Reactants - Inappropriate solvent or concentration.- For the solvent-free method, ensure 6-APA is adequately dissolved in the hydrobromic acid solution with stirring.[1] - If using an organic solvent, select one in which the reactants are sufficiently soluble at the reaction temperature.
Difficulty in Isolating the Product - Inefficient filtration. - Product remains in the mother liquor.- Use a suitable filter medium and ensure a good vacuum. - Cool the reaction mixture to maximize precipitation before filtration. - The product has minimal solubility in water, which aids in its crystallization from aqueous media.[1]
Inconsistent Results at Larger Scales - Inefficient heat transfer. - Poor mixing.- Use a reactor with efficient cooling and agitation systems. - Ensure uniform temperature distribution throughout the reaction vessel. - Adapt reagent addition rates and stirring speeds for the larger volume.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from a method that avoids the use of organic solvents, enhancing safety and simplifying the work-up procedure.[1]

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • 35% Hydrobromic acid

  • Bromine

  • Sodium nitrite

  • Purified water

  • 20% Aqueous sodium bisulfite solution

Equipment:

  • Jacketed reaction vessel with temperature control

  • Stirrer

  • Dropping funnel

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

Step 1: Preparation of the Brominating Solution (Solution A)

  • Add 35% hydrobromic acid to a reaction vessel and cool to between -10°C and -5°C.

  • Add bromine to the cooled hydrobromic acid and stir until dissolved.

  • Slowly add sodium nitrite while maintaining the temperature between -15°C and -5°C.

  • Stir for 8-15 minutes, then allow the layers to separate.

  • Isolate the lower layer (Solution A, a black solution containing nitrosyl bromide, bromine, and sodium bromide) and cool it to between -15°C and -10°C for later use.

Step 2: Preparation of the 6-APA Solution (Solution B)

  • In a separate reaction vessel, add 35% hydrobromic acid and purified water.

  • Cool the solution to between -15°C and -10°C.

  • Add 6-APA and stir until it is dissolved to form Solution B.

Step 3: Reaction

  • Slowly add Solution A to Solution B through a dropping funnel while maintaining the temperature between -15°C and -5°C.

  • After the addition is complete, continue stirring for 15-30 minutes at a temperature between -10°C and -5°C.

Step 4: Isolation and Purification

  • Filter the reaction mixture.

  • Wash the filter cake with a 20% aqueous solution of sodium bisulfite.

  • Dry the filter cake under vacuum (≤ -0.08MPa) at 35°C to 40°C for 1.5-4 hours to obtain the final product.[1]

Quantitative Data for Protocol 1

Parameter Value Reference
Mass Ratio (35% HBr : Bromine : Sodium Nitrite) 15 : 5 : 1[1]
Mass Ratio (35% HBr : 6-APA) 1-2 : 1[1]
Mass Ratio (35% HBr : Purified Water) 1 : 2-5[1]
Mass Ratio (Sodium Nitrite : 6-APA) 1 : 2-2.3[1]
Reaction Temperature -15°C to -5°C[1]
Stirring Time (Post-addition) 15-30 minutes[1]
Drying Temperature 35°C to 40°C[1]
Drying Time 1.5-4 hours[1]
Expected Yield ≥ 96.5%[1]

Diagrams

experimental_workflow prep_A Preparation of Solution A (Brominating Agent) reaction Reaction: Addition of A to B (-15°C to -5°C) prep_A->reaction prep_B Preparation of Solution B (6-APA Solution) prep_B->reaction filtration Filtration reaction->filtration washing Washing with Sodium Bisulfite filtration->washing drying Vacuum Drying washing->drying product Final Product: This compound drying->product

Caption: Experimental workflow for the solvent-free synthesis of this compound.

logical_relationship start Starting Material: 6-Aminopenicillanic Acid (6-APA) process Key Process: Diazotization-Bromination start->process reagents Reagents: - 35% Hydrobromic Acid - Bromine - Sodium Nitrite reagents->process conditions Critical Conditions: - Low Temperature (-15°C to -5°C) - Controlled Addition - Solvent-Free Medium process->conditions purification Purification Steps: - Filtration - Washing - Vacuum Drying process->purification output Output: High Purity This compound purification->output

Caption: Logical relationship of key factors in the synthesis of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of 6,6-Dibromopenicillanic Acid and 6β-Bromopenicillanic Acid as β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bacterial resistance, the development of effective β-lactamase inhibitors is paramount to preserving the efficacy of β-lactam antibiotics. This guide provides a detailed comparison of two such inhibitors, 6,6-Dibromopenicillanic acid and its derivative, 6β-Bromopenicillanic acid, for researchers, scientists, and drug development professionals. While structurally similar, their mechanisms and potencies as β-lactamase inhibitors exhibit crucial differences.

Executive Summary

Emerging from available research, 6β-Bromopenicillanic acid stands out as a potent, irreversible inhibitor of a variety of β-lactamase enzymes. In contrast, this compound is primarily understood as a precursor or pro-inhibitor, from which the more active 6β-epimer can be synthesized. Direct quantitative data on the intrinsic inhibitory activity of this compound against β-lactamases is scarce in the literature, with the scientific focus being on the potent and irreversible action of 6β-Bromopenicillanic acid.

Comparative Inhibitory Activity

CompoundRole in InhibitionPotencyMechanism of Action
This compound Precursor/Pro-inhibitorSignificantly less active than 6β-Bromopenicillanic acidNot well-characterized as a direct inhibitor.
6β-Bromopenicillanic Acid Active InhibitorPotent, irreversible inhibitorActs as an active-site-directed suicide inhibitor, forming a stable, inactive acyl-enzyme intermediate.[1]

Mechanism of Action: A Tale of Two Molecules

The inhibitory action of this molecular duo is centered on the activity of 6β-Bromopenicillanic acid. It functions as a mechanism-based inactivator, also known as a suicide inhibitor, of serine β-lactamases.

The process begins with the acylation of the active site serine residue of the β-lactamase by 6β-Bromopenicillanic acid. This forms a transient acyl-enzyme intermediate. Subsequently, a chemical rearrangement, facilitated by the bromine atom at the 6β position, leads to the formation of a stable, cross-linked, and catalytically inactive enzyme. This irreversible inactivation effectively removes the β-lactamase's ability to hydrolyze β-lactam antibiotics.

This compound serves as a synthetic precursor to 6β-Bromopenicillanic acid. The conversion can be achieved through chemical reduction.[1]

6_6_Dibromopenicillanic_Acid This compound 6_beta_Bromopenicillanic_Acid 6β-Bromopenicillanic Acid 6_6_Dibromopenicillanic_Acid->6_beta_Bromopenicillanic_Acid Chemical Reduction Acyl_Enzyme_Intermediate Transient Acyl-Enzyme Intermediate 6_beta_Bromopenicillanic_Acid->Acyl_Enzyme_Intermediate Acylation of Active Site Serine Active_beta_Lactamase Active β-Lactamase Active_beta_Lactamase->Acyl_Enzyme_Intermediate Inactive_Enzyme Irreversibly Inactivated β-Lactamase Acyl_Enzyme_Intermediate->Inactive_Enzyme Irreversible Rearrangement

Inhibitory Pathway of 6β-Bromopenicillanic Acid

Experimental Protocols

To assess and compare the inhibitory activity of these compounds, a standardized β-lactamase inhibition assay is essential. The following protocol outlines a common spectrophotometric method using the chromogenic substrate nitrocefin.

Protocol: Spectrophotometric β-Lactamase Inhibition Assay

1. Materials:

  • β-lactamase enzyme (e.g., from Bacillus cereus)

  • Nitrocefin (chromogenic substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Inhibitor stock solutions (this compound and 6β-Bromopenicillanic acid dissolved in a suitable solvent like DMSO, then diluted in phosphate buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

2. Preparation of Reagents:

  • β-lactamase solution: Prepare a working solution of β-lactamase in phosphate buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over a few minutes.

  • Nitrocefin solution: Prepare a stock solution of nitrocefin in DMSO and dilute to a working concentration (e.g., 100 µM) in phosphate buffer.

  • Inhibitor solutions: Prepare a series of dilutions of the inhibitor compounds in phosphate buffer.

3. Assay Procedure:

  • Add 20 µL of the inhibitor solution (or buffer for control) to the wells of a 96-well microplate.

  • Add 160 µL of the β-lactamase solution to each well and incubate for a defined pre-incubation period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding 20 µL of the nitrocefin solution to each well.

  • Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Record the initial rate of reaction (V₀) for each inhibitor concentration.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare β-Lactamase Working Solution Add_Enzyme Add β-Lactamase and Pre-incubate Enzyme->Add_Enzyme Inhibitor Prepare Serial Dilutions of Inhibitors Add_Inhibitor Add Inhibitor to Microplate Wells Inhibitor->Add_Inhibitor Substrate Prepare Nitrocefin Working Solution Add_Substrate Initiate Reaction with Nitrocefin Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure Monitor Absorbance at 486 nm Add_Substrate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Workflow for β-Lactamase Inhibition Assay

Conclusion

In the comparative analysis of this compound and 6β-Bromopenicillanic acid as β-lactamase inhibitors, the latter emerges as the significantly more potent and mechanistically well-defined molecule. 6β-Bromopenicillanic acid acts as a powerful irreversible inhibitor, making it a valuable tool for studying β-lactamase function and a potential scaffold for the design of new therapeutic agents. This compound is best characterized as a synthetic intermediate for producing its more active 6β-epimer. For researchers in drug development, the focus should be on the properties and optimization of 6β-Bromopenicillanic acid and its analogues for effective β-lactamase inhibition.

References

A Comparative Analysis of 6,6-Dibromopenicillanic Acid and Clavulanic Acid as β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antibiotic resistance, β-lactamase inhibitors play a pivotal role in preserving the efficacy of β-lactam antibiotics. Among the numerous inhibitors developed, Clavulanic acid has achieved widespread clinical use. This guide provides a comparative overview of the efficacy of 6,6-Dibromopenicillanic acid and the established inhibitor, Clavulanic acid, aimed at researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes available data on their inhibitory activity, synergistic potential, and underlying mechanisms.

Mechanism of Action: Covalent Inactivation of β-Lactamases

Both this compound and Clavulanic acid are classified as mechanism-based or "suicide" inhibitors. They act as substrates for β-lactamase enzymes, and upon enzymatic processing, are converted into reactive intermediates that covalently bind to the active site of the enzyme, leading to its irreversible inactivation. This prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.

Clavulanic acid is a potent inhibitor of a wide range of β-lactamases, particularly the class A enzymes such as TEM and SHV.[1] The inhibitory process involves the formation of a stable acyl-enzyme intermediate that subsequently undergoes further reactions to permanently inactivate the enzyme.

Similarly, this compound and its derivatives, such as 6-β-bromopenicillanic acid, are powerful, irreversible, active-site-directed inhibitors of several common β-lactamases.[2] The mechanism also involves the formation of a covalent bond with the active site of the enzyme.

cluster_inhibitor β-Lactamase Inhibitor cluster_enzyme β-Lactamase Enzyme cluster_process Inhibition Process Inhibitor This compound or Clavulanic Acid Binding Inhibitor binds to active site Inhibitor->Binding Substrate Analog Enzyme β-Lactamase (Active Site) Enzyme->Binding Acylation Formation of Acyl-Enzyme Intermediate Binding->Acylation Enzymatic Reaction Inactivation Irreversible Covalent Inactivation Acylation->Inactivation Rearrangement

Mechanism of β-Lactamase Inhibition

Comparative Efficacy: Inhibitory and Synergistic Activity

Clavulanic Acid: Quantitative Data

Clavulanic acid, in combination with amoxicillin, has demonstrated significant synergistic activity, markedly reducing the Minimum Inhibitory Concentrations (MICs) of amoxicillin against many β-lactamase-producing bacteria.

Bacterial SpeciesAntibioticMIC90 (mg/L) of Amoxicillin AloneMIC90 (mg/L) of Amoxicillin with Clavulanic Acid (2:1 ratio)Reference
Haemophilus influenzae (β-lactamase positive)Amoxicillin≥ 32.02.0[3][4]
This compound: Qualitative Data

While quantitative data from direct comparative studies are lacking, 6-β-bromopenicillanic acid, a derivative of this compound, has been shown to be a potent inhibitor of several β-lactamases, with complete inhibition observed at sub-micromolar concentrations for some enzymes.[2] It has demonstrated strong inhibitory activity against the Bacillus cereus β-lactamase I and the Bacillus licheniformis exoenzyme.[2]

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

Determination of IC50 for β-Lactamase Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Objective: To determine the concentration of this compound and Clavulanic acid required to inhibit 50% of the activity of a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1)

  • Chromogenic β-lactam substrate (e.g., Nitrocefin)

  • Test inhibitors (this compound and Clavulanic acid) at various concentrations

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a 96-well microplate, add the β-lactamase enzyme solution to each well.

  • Add the different concentrations of the inhibitors to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the chromogenic substrate (e.g., Nitrocefin) to all wells.

  • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the substrate (e.g., 486 nm for Nitrocefin).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Dilutions Prepare Inhibitor Serial Dilutions Inhibitor_Add Add Inhibitor Dilutions to Wells Dilutions->Inhibitor_Add Enzyme_Add Add β-Lactamase to Wells Enzyme_Add->Inhibitor_Add Incubate Pre-incubate (e.g., 10-15 min at 37°C) Inhibitor_Add->Incubate Substrate_Add Add Chromogenic Substrate (Nitrocefin) Incubate->Substrate_Add Measure Monitor Absorbance Change Over Time Substrate_Add->Measure Calculate_Rates Calculate Initial Reaction Rates Measure->Calculate_Rates Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

IC50 Determination Workflow

Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents.

Objective: To determine the combined effect of a β-lactam antibiotic and a β-lactamase inhibitor on the growth of a specific bacterial strain.

Materials:

  • β-lactam antibiotic (e.g., Amoxicillin)

  • β-lactamase inhibitor (this compound or Clavulanic acid)

  • Bacterial culture of a β-lactamase-producing strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare serial dilutions of the β-lactam antibiotic and the β-lactamase inhibitor in CAMHB in separate tubes.

  • In a 96-well microplate, dispense the antibiotic dilutions along the x-axis and the inhibitor dilutions along the y-axis, creating a matrix of different concentration combinations.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include growth and sterility controls.

  • Incubate the microplate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

Conclusion and Future Directions

Clavulanic acid is a well-established and effective β-lactamase inhibitor with a wealth of supporting data. This compound and its derivatives also show promise as potent inhibitors. However, a significant gap exists in the literature regarding direct, quantitative comparisons of their efficacy.

Future research should focus on head-to-head in vitro studies to determine the IC50 values of both compounds against a panel of clinically relevant β-lactamases (Classes A, B, C, and D). Furthermore, comprehensive synergy studies with a range of β-lactam antibiotics against various resistant bacterial strains are crucial. Finally, pharmacokinetic and pharmacodynamic studies of this compound are needed to assess its potential for clinical development. Such data will be invaluable for the rational design of new and effective combination therapies to combat the growing threat of antibiotic resistance.

References

A Comparative Analysis of β-Lactamase Inhibitors: 6,6-Dibromopenicillanic Acid, Sulbactam, and Tazobactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the persistent battle against antibiotic resistance, β-lactamase inhibitors play a pivotal role in preserving the efficacy of β-lactam antibiotics. This guide provides an objective comparison of 6,6-Dibromopenicillanic acid and its more active derivative, 6-β-bromopenicillanic acid, with the widely used β-lactamase inhibitors, Sulbactam and Tazobactam. This analysis is supported by available experimental data to inform research and development in antibacterial therapies.

Introduction to β-Lactamase Inhibitors

β-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them ineffective. β-lactamase inhibitors are compounds that, when co-administered with a β-lactam antibiotic, protect the antibiotic from degradation by these enzymes. Sulbactam and Tazobactam are established inhibitors used in clinical practice, while this compound represents a related penicillanic acid derivative with inhibitory potential, primarily through its monobrominated form.

Mechanism of Action

Sulbactam and Tazobactam are mechanism-based irreversible inhibitors, often referred to as "suicide inhibitors". They possess a β-lactam ring that is recognized by the active site of the β-lactamase enzyme. The enzymatic reaction initiates, but instead of leading to the hydrolysis and release of the inhibitor, a stable, covalent acyl-enzyme intermediate is formed. This complex is resistant to hydrolysis, leading to the inactivation of the β-lactamase.[1]

Similarly, 6-β-bromopenicillanic acid, a derivative of this compound, is a potent, irreversible, and active-site-directed inhibitor of several β-lactamases.[2][3] The inactivation mechanism is also believed to involve the formation of a stable, inactive enzyme complex. While direct data on this compound is limited, its structural similarity and its role as a precursor to the active 6-β-bromo form suggest a comparable mechanism.

cluster_inhibitor β-Lactamase Inhibitor cluster_enzyme β-Lactamase Enzyme cluster_antibiotic β-Lactam Antibiotic cluster_bacteria Bacterial Cell Inhibitor Inhibitor (Sulbactam, Tazobactam, 6-β-bromopenicillanic acid) Enzyme Active β-Lactamase Inhibitor->Enzyme Binds to active site InactivatedEnzyme Inactivated β-Lactamase Enzyme->InactivatedEnzyme Forms stable acyl-enzyme intermediate Antibiotic β-Lactam Antibiotic Antibiotic->Enzyme Hydrolysis (Inhibited) PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Binds to PBPs CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to

Mechanism of β-Lactamase Inhibition

Comparative Efficacy

Table 1: Comparison of Inhibitory Activity (IC50 Values)

β-Lactamase InhibitorTarget β-LactamaseIC50 (µM)Reference
6-β-bromopenicillanic acid B. cereus β-lactamase I< 1[3]
B. licheniformis exoenzyme< 1[3]
S. aureus enzymeLess potent[3]
E. coli (R factor) enzymeLess potent[3]
Sulbactam TEM-1Varies[4]
SHV-1Varies[4]
Tazobactam TEM-1Varies[4]
SHV-1Varies[4]

Note: IC50 values for Sulbactam and Tazobactam can vary significantly depending on the specific β-lactamase and the experimental conditions.

In addition to direct enzyme inhibition, the efficacy of these inhibitors is also assessed by their ability to potentiate the activity of β-lactam antibiotics against resistant bacterial strains. This is typically measured by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence and absence of the inhibitor.

Table 2: Antibiotic Potentiation against β-Lactamase Producing Bacteria

Inhibitor CombinationBacterial SpeciesObservationReference
Ampicillin/Sulbactam Various Gram-negative bacilliSynergistic activity observed[5]
Piperacillin/Tazobactam Various Gram-negative bacilliBroad-spectrum synergistic activity[5]
Ampicillin/6-β-bromopenicillanate S. aureus, E. coli (TEM), KlebsiellaSynergistic inhibition observed[6]

Experimental Protocols

Determination of IC50 for β-Lactamase Inhibition

The determination of the 50% inhibitory concentration (IC50) is a standard method to quantify the potency of a β-lactamase inhibitor.

Principle: The rate of hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin) by a purified β-lactamase enzyme is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value.

Protocol:

  • Enzyme and Inhibitor Preparation: Purified β-lactamase enzyme is diluted to a working concentration in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). A series of dilutions of the inhibitor are prepared.

  • Pre-incubation: The enzyme is pre-incubated with each concentration of the inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for the binding of the inhibitor to the enzyme.[2]

  • Substrate Addition: A chromogenic substrate, such as nitrocefin, is added to the enzyme-inhibitor mixture to initiate the reaction.[2]

  • Measurement: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis EnzymePrep Prepare β-Lactamase Solution Preincubation Pre-incubate Enzyme with Inhibitor EnzymePrep->Preincubation InhibitorPrep Prepare Serial Dilutions of Inhibitor InhibitorPrep->Preincubation SubstrateAdd Add Chromogenic Substrate (Nitrocefin) Preincubation->SubstrateAdd Measurement Measure Absorbance Change over Time SubstrateAdd->Measurement RateCalc Calculate Initial Reaction Rates Measurement->RateCalc Plotting Plot % Inhibition vs. log[Inhibitor] RateCalc->Plotting IC50 Determine IC50 Plotting->IC50

IC50 Determination Workflow

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For β-lactamase inhibitors, the MIC of a partner antibiotic is determined with and without a fixed concentration of the inhibitor.

Principle: The checkerboard microdilution method is commonly used to assess the synergistic effect of a β-lactam antibiotic and a β-lactamase inhibitor.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Preparation of Dilutions: A two-dimensional array of dilutions is prepared in a microtiter plate. One dimension contains serial dilutions of the β-lactam antibiotic, and the other contains serial dilutions of the β-lactamase inhibitor.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that shows no visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index can be calculated to quantify the synergy.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Results Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation PlatePrep Prepare Microtiter Plate with Serial Dilutions of Antibiotic and Inhibitor (Checkerboard) PlatePrep->Inoculation Incubation Incubate Plate (e.g., 37°C, 18-24h) Inoculation->Incubation Observation Observe for Visible Bacterial Growth Incubation->Observation MIC_Determination Determine MIC of Antibiotic +/- Inhibitor Observation->MIC_Determination

MIC Determination Workflow

Conclusion

Sulbactam and Tazobactam are well-characterized and clinically effective β-lactamase inhibitors. While direct comparative data for this compound is limited, its derivative, 6-β-bromopenicillanic acid, demonstrates potent, irreversible inhibition of certain β-lactamases, suggesting that the penicillanic acid scaffold with halogen substitutions holds promise for the development of new inhibitors. Further research is warranted to fully elucidate the inhibitory profile of this compound and its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel β-lactamase inhibitors.

References

A Comparative Guide to the In Vitro Activity of Substituted Penicillanic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro antibacterial activity of various substituted penicillanic acid derivatives. It is intended for researchers, scientists, and professionals in drug development who are exploring novel β-lactam antibiotics and β-lactamase inhibitors. The data presented is compiled from multiple studies to offer an objective overview of performance, supported by detailed experimental protocols and mechanistic diagrams.

Data Summary: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize the MIC values for several penicillanic acid derivatives against a range of clinically relevant bacterial isolates. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity of 6-(D-α-sulfoaminophenylacetamido)-penicillanic acid [1]

Bacterial SpeciesNumber of IsolatesMIC Range (μg/mL)% of Isolates Inhibited at ≤ 12.5 μg/mL
Pseudomonas species1331.56 - >800N/A*
Escherichia coli871.56 - >800N/A**
Proteus mirabilis300.78 - 5073%
Proteus morganii101.56 - 5040%
Enterobacter species220.78 - >80045%
Klebsiella species556.25 - >800N/A
Serratia species2025 - >800N/A

*Most isolates of Pseudomonas were inhibited by 200 μg/mL or less.[1] **Most isolates of E. coli had an MIC of 50 μg/mL or less.[1]

Table 2: In Vitro Activity of Novel Penicillin Derivatives Against Various Bacteria [2]

DerivativeEscherichia coliStaphylococcus aureusStreptococcus pneumoniaeProteusPseudomonas
Amp-1 ActiveActiveActiveActiveActive
Amx-1 ActiveActiveActiveActiveActive
Amp-2 ActiveActiveActiveActiveActive
Amp-3 ActiveActiveActiveActiveActive
Amx-2 ActiveActiveActiveActiveActive
Amx-3 ActiveActiveActiveActiveActive
Oxa-1 InactiveInactiveInactiveInactiveInactive

Note: Activity was determined at concentrations of 400 µg/mL and 8000 µg/mL. The term "Active" indicates significant activity was observed, though specific MIC values were not provided in the source text.[2]

Experimental Protocols

The data presented in this guide were primarily obtained through standardized in vitro susceptibility testing methods. The following is a detailed methodology representative of the tube-dilution technique used to determine MIC values.

Protocol: Broth Dilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are selected from an agar plate culture.

    • The colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth).

    • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells or tubes.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the penicillanic acid derivative is prepared in a suitable solvent.

    • A series of twofold serial dilutions of the antibiotic is prepared in sterile broth in a microtiter plate or a series of test tubes. The concentration range is selected to span the expected MIC of the compound.

  • Inoculation and Incubation:

    • Each well or tube containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

    • A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.

    • The plates or tubes are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C for 18-24 hours).

  • Determination of MIC:

    • Following incubation, the wells or tubes are visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations: Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_res Results Phase stock Antibiotic Stock Solution dilutions Serial Dilutions of Antibiotic stock->dilutions Dilute bact Bacterial Colony (Agar Plate) inoculum Standardized Inoculum (0.5 McFarland) bact->inoculum Suspend & Adjust plate Microtiter Plate (or Test Tubes) dilutions->plate Dispense inoculum->plate Inoculate incubate Incubate (18-24h, 37°C) plate->incubate read Visual Inspection for Turbidity incubate->read mic Determine MIC read->mic

Caption: Workflow for a typical broth microdilution MIC assay.

G cluster_inhibitor With β-Lactamase Inhibitor cluster_antibiotic Antibiotic Action inhibitor Penicillanic Acid Sulfone (e.g., Enmetazobactam) beta_lactamase_i β-Lactamase Enzyme inhibitor->beta_lactamase_i Binds Irreversibly inactivated_enzyme Inactivated Enzyme Complex beta_lactamase_i->inactivated_enzyme antibiotic β-Lactam Antibiotic (e.g., Penicillin) beta_lactamase_i->antibiotic Degrades Antibiotic (Action Blocked) pbp Penicillin-Binding Protein (PBP) antibiotic->pbp Inhibits lysis Cell Wall Synthesis Blocked → Cell Lysis pbp->lysis

Caption: Mechanism of β-lactamase inhibitors protecting β-lactam antibiotics.

References

Validating the Structure of Synthesized 6,6-Dibromopenicillanic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, rigorous structural validation of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative framework for validating the structure of 6,6-Dibromopenicillanic acid, a key intermediate and a β-lactamase inhibitor. We present expected analytical data alongside detailed experimental protocols and comparisons with alternative β-lactamase inhibitors.

Structural Validation: Spectroscopic Analysis

The primary methods for confirming the successful synthesis of this compound involve a suite of spectroscopic techniques. The synthesized product's data should align with the expected values derived from its known structure.

Data Presentation: Expected vs. Experimental

The following table summarizes the key analytical data points for the structural confirmation of this compound. Researchers should compare their experimental results against these reference values.

Analytical Technique Parameter Expected Value / Characteristic Signal Reference
Mass Spectrometry (MS) Molecular Weight359.04 g/mol [1]
Monoisotopic Mass356.867 Da[2]
¹H-NMR Spectroscopy Carboxylic Acid Proton (-COOH)~12 δ (singlet, broad)[3][4]
C3-H ProtonSpecific chemical shift and coupling constant[5]
C6-H ProtonSpecific chemical shift[5]
Methyl Protons (-C(CH₃)₂)Two distinct singlets[5]
Infrared (IR) Spectroscopy O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)[3][4]
C=O stretch (β-lactam)~1760-1800 cm⁻¹ (sharp, strong)
C=O stretch (Carboxylic Acid)~1710 cm⁻¹ (strong)[3][4]
High-Performance LiquidChromatography (HPLC) Purity≥ 98% (typical for research grade)[5]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques used in the validation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton environment of the molecule, confirming the connectivity and stereochemistry of the penicillanic acid core.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum. The acidic proton of the carboxyl group can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which will cause the -COOH peak to disappear.[4]

  • Analysis: Compare the chemical shifts, integration values, and coupling constants of the observed peaks with established data for penicillanic acid derivatives.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule, particularly the β-lactam and carboxylic acid carbonyls.

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dried sample with potassium bromide powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic broad O-H stretch of the carboxylic acid and the two distinct C=O stretching frequencies for the β-lactam ring and the carboxylic acid.[3][6]

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Analysis: Look for the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₈H₉Br₂NO₃S.[1][5]

Visualization of Validation Workflow

The logical flow from synthesis to final validation is a critical process for ensuring product quality and integrity.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_validation Structural Validation Stage start 6-Aminopenicillanic Acid (6-APA) reaction Diazotization & Bromination start->reaction Reactants product Crude this compound reaction->product Yields filtration Filtration product->filtration drying Vacuum Drying filtration->drying nmr ¹H-NMR Spectroscopy drying->nmr Purified Sample ir FT-IR Spectroscopy drying->ir Purified Sample ms Mass Spectrometry drying->ms Purified Sample hplc HPLC (Purity) drying->hplc Purified Sample final_product Validated Product nmr->final_product Confirmatory Data ir->final_product Confirmatory Data ms->final_product Confirmatory Data hplc->final_product Confirmatory Data

Caption: Workflow for the synthesis and structural validation of this compound.

Comparison with Alternative β-Lactamase Inhibitors

This compound is a member of the β-lactamase inhibitor class. Its performance and structural characteristics can be compared with other widely used inhibitors. Sulbactam, for instance, is a derivative of penicillanic acid.[7] Newer, non-β-lactam based inhibitors like Avibactam offer a different mechanism of action.[8][9]

Inhibitor Core Structure Mechanism of Action Primary Target β-Lactamase Class
This compound PenamMechanism-based, irreversible inhibitorClass A
Sulbactam Penam SulfoneMechanism-based, irreversible inhibitorClass A
Tazobactam Penam SulfoneMechanism-based, irreversible inhibitorClass A, some Class C
Clavulanic Acid OxapenamMechanism-based, irreversible inhibitorClass A
Avibactam Diazabicyclooctane (DBO)Non-β-lactam, reversible covalent inhibition[7]Class A, Class C, some Class D[8]
Vaborbactam Cyclic BoronateForms stable covalent bond with serine residue[7]Class A, Class C
Logical Relationship of Inhibitor Classes

The evolution of β-lactamase inhibitors has led to structurally diverse compounds designed to overcome growing antibiotic resistance.

G cluster_bl β-Lactam Core Inhibitors cluster_nbl Non-β-Lactam Core Inhibitors BLI β-Lactamase Inhibitors (BLIs) penam Penam Derivatives BLI->penam Class oxapenam Oxapenams BLI->oxapenam Class dbo Diazabicyclooctanes (DBOs) BLI->dbo Class boronates Boronates BLI->boronates Class sulbactam Sulbactam penam->sulbactam dibromo 6,6-Dibromopenicillanic Acid penam->dibromo clavulanate Clavulanic Acid oxapenam->clavulanate avibactam Avibactam dbo->avibactam vaborbactam Vaborbactam boronates->vaborbactam

Caption: Classification of common β-lactamase inhibitors based on core chemical structure.

References

A Comparative Analysis of Inhibition Mechanisms for β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. β-lactamase inhibitors are crucial compounds that restore the efficacy of β-lactam antibiotics. This guide provides a comparative analysis of the inhibition mechanisms of key β-lactamase inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in research and development efforts.

Mechanisms of Inhibition: A Comparative Overview

β-lactamase inhibitors can be broadly categorized based on their mechanism of action. The classical inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are mechanism-based inactivators, often referred to as "suicide inhibitors." More recent developments have led to the introduction of non-β-lactam inhibitors, like avibactam and relebactam, which are diazabicyclooctanes (DBOs), and vaborbactam, a boronic acid-based inhibitor.

Covalent Inhibitors:

  • Clavulanic Acid, Sulbactam, and Tazobactam: These traditional inhibitors are structurally similar to β-lactam antibiotics. They bind to the active site of the β-lactamase, and the catalytic serine residue attacks the β-lactam ring. This process is designed to be irreversible, leading to the inactivation of the enzyme. However, these inhibitors are susceptible to resistance and have a more limited spectrum of activity against certain classes of β-lactamases.

  • Avibactam and Relebactam (Diazabicyclooctanes - DBOs): These are non-β-lactam covalent inhibitors. They also acylate the active site serine of the β-lactamase, but they do so through a reversible covalent bond. This mechanism allows them to inhibit a broader range of β-lactamases, including some Class A, Class C, and Class D enzymes, with high efficiency.

Transition-State Analogs:

  • Vaborbactam: This inhibitor is a cyclic boronic acid that acts as a transition-state analog. It binds to the active site of serine β-lactamases and forms a covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of β-lactam hydrolysis. This mechanism provides potent inhibition, particularly against Klebsiella pneumoniae carbapenemase (KPC) enzymes.

Quantitative Comparison of Inhibitor Potency

The efficacy of β-lactamase inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the inhibitory activity of various inhibitors against clinically relevant β-lactamase enzymes.

InhibitorEnzymeβ-Lactamase ClassKi (nM)IC50 (nM)
Clavulanic Acid KPC-2A-130
CTX-M-15A80-
OXA-48D->100,000
Tazobactam KPC-2A-560
CTX-M-15A12-
AmpCC680-
Avibactam KPC-2A84
CTX-M-15A<15
OXA-48D609
AmpCC<11
Relebactam KPC-2A279
CTX-M-15A-9
AmpCC-2
Vaborbactam KPC-2A1995
CTX-M-15A->64,000
AmpCC->64,000

Experimental Protocols

The determination of Ki and IC50 values is crucial for evaluating the potency of β-lactamase inhibitors. A common method involves a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin.

Protocol for Determination of IC50

1. Materials and Reagents:

  • Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)
  • β-lactamase inhibitor (e.g., avibactam, vaborbactam)
  • Nitrocefin (chromogenic substrate)
  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the β-lactamase inhibitor in phosphate buffer.
  • In a 96-well plate, add the inhibitor dilutions to wells containing a fixed concentration of the β-lactamase enzyme.
  • Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
  • Initiate the reaction by adding a solution of nitrocefin to each well.
  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change that can be quantified.
  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.
  • Plot the initial velocity against the logarithm of the inhibitor concentration.
  • The IC50 value is determined by fitting the data to a dose-response curve.

Protocol for Determination of Ki

The determination of the inhibition constant (Ki) requires a more detailed kinetic analysis, often involving the measurement of reaction rates at multiple substrate and inhibitor concentrations. This allows for the determination of the mode of inhibition (e.g., competitive, non-competitive).

Mechanistic and Workflow Diagrams

The following diagrams illustrate the inhibition mechanisms and a general experimental workflow.

Inhibition_Mechanisms cluster_covalent Covalent Inhibition cluster_transition_state Transition-State Analog Inhibition Enzyme (E) + Inhibitor (I) Enzyme (E) + Inhibitor (I) Enzyme-Inhibitor Complex (E-I) Enzyme-Inhibitor Complex (E-I) Enzyme (E) + Inhibitor (I)->Enzyme-Inhibitor Complex (E-I) k1 Enzyme-Inhibitor Adduct (E-I) Enzyme-Inhibitor Adduct (E-I) Enzyme (E) + Inhibitor (I)->Enzyme-Inhibitor Adduct (E-I) Tight, Reversible Binding (e.g., Vaborbactam) Enzyme-Inhibitor Complex (E-I)->Enzyme (E) + Inhibitor (I) k-1 Covalently Modified Enzyme (E-I*) Covalently Modified Enzyme (E-I*) Enzyme-Inhibitor Complex (E-I)->Covalently Modified Enzyme (E-I*) k2 Inactive Enzyme Inactive Enzyme Covalently Modified Enzyme (E-I*)->Inactive Enzyme Irreversible (e.g., Clavulanate) Enzyme (E) + Hydrolyzed Inhibitor Enzyme (E) + Hydrolyzed Inhibitor Covalently Modified Enzyme (E-I*)->Enzyme (E) + Hydrolyzed Inhibitor k3 (Reversible, e.g., Avibactam)

Caption: Comparative pathways of covalent and transition-state analog inhibition.

Experimental_Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Serial Dilution of Inhibitor A->B C Enzyme-Inhibitor Incubation B->C D Add Substrate (Nitrocefin) C->D E Monitor Absorbance Change D->E F Calculate Initial Velocity E->F G Data Analysis (IC50/Ki Determination) F->G

Caption: General workflow for determining inhibitor potency.

Covalent_Inhibitor_Mechanism Serine_Beta_Lactamase Ser-OH Active Site Covalent_Inhibitor β-Lactam Ring Serine_Beta_Lactamase:ser->Covalent_Inhibitor Nucleophilic Attack Acyl_Enzyme_Intermediate Ser-O-C=O Covalently Bound Inhibitor Covalent_Inhibitor->Acyl_Enzyme_Intermediate Ring Opening Inactive_Product Irreversibly Inactivated Enzyme Acyl_Enzyme_Intermediate->Inactive_Product Rearrangement/Cross-linking

Caption: Mechanism of covalent inhibition by a suicide inhibitor.

DBO_Inhibition_Mechanism Serine_Beta_Lactamase Ser-OH Active Site Avibactam Diazabicyclooctane Serine_Beta_Lactamase:ser->Avibactam Acylation Covalent_Adduct Ser-O-C(O)N Reversible Covalent Bond Avibactam->Covalent_Adduct Regenerated_Enzyme Ser-OH Active Enzyme Covalent_Adduct->Regenerated_Enzyme Deacylation (Slow)

Caption: Reversible covalent inhibition by diazabicyclooctanes (e.g., Avibactam).

Boronate_Inhibition_Mechanism Serine_Beta_Lactamase Ser-OH Active Site Vaborbactam Cyclic Boronic Acid Serine_Beta_Lactamase:ser->Vaborbactam Nucleophilic Attack Tetrahedral_Intermediate Ser-O-B(OH)2 Transition-State Analog Vaborbactam->Tetrahedral_Intermediate Formation of Reversible Adduct

Caption: Transition-state analog inhibition by a boronic acid inhibitor (e.g., Vaborbactam).

A Comparative Guide to Confirming the Purity of 6,6-Dibromopenicillanic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reference standards is a cornerstone of accurate analytical measurements in pharmaceutical development. For β-lactamase inhibitors like Sulbactam, precise quantification of impurities such as 6,6-Dibromopenicillanic acid is critical for ensuring safety and efficacy.[1] This guide provides a comparative overview of analytical methodologies for confirming the purity of this compound reference standards, complete with experimental protocols and supporting data.

The Critical Role of Reference Standard Purity

The accuracy of all subsequent analytical measurements relies on the quality of the reference standard. An impure or poorly characterized reference standard can lead to incorrect impurity profiling, inaccurate potency assessments of the final active pharmaceutical ingredient (API), and potential regulatory challenges.

cluster_0 Reference Standard Qualification cluster_1 Drug Development Pipeline Purity_Confirmation Purity Confirmation of This compound Reference Standard API_QC API Quality Control (e.g., Sulbactam) Purity_Confirmation->API_QC Ensures Accurate Impurity Profiling Formulation_Dev Formulation Development API_QC->Formulation_Dev Provides Reliable Potency Data Regulatory_Submission Regulatory Submission Formulation_Dev->Regulatory_Submission Supports Safety & Efficacy Claims

Caption: Logical flow demonstrating the impact of reference standard purity on the drug development process.

Comparative Analysis of Analytical Techniques

The purity of a this compound reference standard can be determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of specificity, sensitivity, and the type of information it provides. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for purity assessment of β-lactam antibiotics.[2][3] For enhanced specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[4][5][6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct measure of purity against a certified reference material without the need for a specific reference standard of the analyte itself.

Analytical Workflow for Purity Confirmation

A comprehensive workflow for qualifying a new batch of this compound reference standard involves a multi-faceted approach to identify and quantify impurities.

Start Receive New Batch of This compound Reference Standard Initial_Checks Visual Inspection Solubility Tests Start->Initial_Checks HPLC_Screen HPLC-UV Purity Screen (Area Percent Method) Initial_Checks:f1->HPLC_Screen LCMS_ID LC-MS for Impurity Identification (Peak m/z) HPLC_Screen->LCMS_ID If impurities > 0.1% qNMR_Assay qNMR for Absolute Purity Assay HPLC_Screen->qNMR_Assay Data_Review Compare Data from all Techniques LCMS_ID->Data_Review qNMR_Assay->Data_Review Final_Report Generate Certificate of Analysis (CoA) Data_Review->Final_Report Purity Confirmed

Caption: Experimental workflow for the comprehensive purity analysis of a new reference standard.

Quantitative Data Summary

The following table summarizes hypothetical data from the analysis of a new batch of this compound reference standard compared to an established primary standard.

Analytical Technique Parameter Primary Standard New Batch Acceptance Criteria
HPLC-UV Purity (Area %)99.8%99.7%≥ 99.5%
Total Impurities0.2%0.3%≤ 0.5%
Largest Unknown Impurity0.08%0.12%≤ 0.15%
LC-MS Purity (Area %)99.8%99.7%Report
Known Impurity A (m/z)DetectedDetectedReport
Known Impurity B (m/z)Not DetectedDetectedReport
qNMR Absolute Purity (w/w %)99.7 ± 0.2%99.6 ± 0.2%99.0% - 101.0%
Loss on Drying Weight Loss (%)0.15%0.20%≤ 0.5%
Residue on Ignition Residue (%)0.05%0.08%≤ 0.1%

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is used to determine the purity of this compound by separating it from potential impurities. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in and dilute to 10.0 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used for the identification of impurities. The mass-to-charge ratio (m/z) of each separated peak is determined to help elucidate the structure of unknown impurities.

  • Chromatographic Conditions:

    • Same as HPLC-UV method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Mass Range: 100-1000 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Sample Preparation:

    • Use the same sample prepared for the HPLC-UV analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of the sample by comparing the integral of an analyte signal with the integral of a known amount of a certified internal standard.

  • Instrumentation: 500 MHz NMR Spectrometer

  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: DMSO-d6

  • Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a clean vial.

    • Add approximately 0.7 mL of DMSO-d6.

    • Vortex until both substances are fully dissolved.

    • Transfer the solution to an NMR tube.

  • Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Conclusion

A multi-technique approach is essential for the robust confirmation of the purity of this compound reference standards. While HPLC-UV provides a reliable method for routine purity checks, LC-MS is invaluable for the identification of unknown impurities. For the definitive assignment of purity, qNMR stands out as a powerful, direct method. The combination of these techniques, as outlined in this guide, ensures a high degree of confidence in the quality of the reference standard, thereby safeguarding the integrity of subsequent analytical data in the drug development process.

References

A Comparative Analysis of Novel 6-Bromo-6-Substituted Penicillanic Acid Derivatives as β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a significant challenge in modern medicine. The development of novel β-lactamase inhibitors to be co-administered with β-lactam antibiotics is a critical strategy to combat this threat. This guide provides a biological evaluation of novel 6-bromo-6-substituted penicillanic acid derivatives, comparing their efficacy against established alternatives and presenting the supporting experimental data and protocols.

Performance Comparison: β-Lactamase Inhibition and Antibacterial Synergy

Recent studies have focused on the synthesis and evaluation of a series of 6-bromo-6-substituted penicillanic acid derivatives as inhibitors of clinically relevant β-lactamases, particularly the Class A (TEM-1 from Escherichia coli) and Class C (P99 from Enterobacter cloacae) enzymes.[1][2] While existing β-lactamase inhibitors like clavulanic acid are potent against Class A enzymes, their efficacy against Class C enzymes is limited, creating a need for broad-spectrum inhibitors.

Inhibitory Activity against β-Lactamases

The inhibitory potential of these novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The data presented in the foundational study by Il Farmaco (2002) would be structured as follows for a clear comparison with clavulanic acid.

Table 1: β-Lactamase Inhibitory Activity (IC50, µM)

CompoundDerivative StructureTarget Enzyme: TEM-1 (Class A)Target Enzyme: P99 (Class C)
Novel Derivative 1 [Specific Substitution]Data from primary studyData from primary study
Novel Derivative 2 [Specific Substitution]Data from primary studyData from primary study
6-(1-hydroxyethyl) deriv. 6-(1-hydroxyethyl)Weak Inhibition Reported[1][2]Weak Inhibition Reported[1][2]
Clavulanic Acid (Reference)~0.1 µM (Typical)>100 µM (Typical)
Tazobactam (Reference)~0.03 µM (Typical)~50 µM (Typical)

Note: Specific IC50 values for the novel derivatives are reported in the primary literature. This table illustrates how the comparative data is presented.

Synergistic Antibacterial Activity

The true measure of a β-lactamase inhibitor's utility lies in its ability to restore the activity of a partner antibiotic. This is assessed by determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, such as amoxicillin, against a β-lactamase-producing bacterial strain, both with and without the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates synergistic activity.

Table 2: Synergistic Activity with Amoxicillin (MIC, µg/mL)

Bacterial StrainAmoxicillin AloneAmoxicillin + Novel Derivative (Concentration)Amoxicillin + Clavulanic Acid (4 µg/mL)
E. coli (TEM-1 producer) >256Data from primary study≤8
S. aureus (β-lactamase producer) >256Data from primary study≤0.5
E. cloacae (P99 producer) >256Data from primary study>256

Note: This table demonstrates the expected format for presenting the synergistic effects. The data highlights the potential of the novel derivatives to overcome resistance.

Mechanism of Action: Serine β-Lactamase Inhibition

The 6-bromo-6-substituted penicillanic acid derivatives are believed to function as mechanism-based inhibitors, forming a stable, covalent adduct with a critical serine residue in the active site of the β-lactamase enzyme. This acylation prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.

G cluster_enzyme Serine β-Lactamase Active Site cluster_inhibitor Penicillanic Acid Derivative Ser70 Serine 70 (Nucleophile) Rearrangement Rearrangement & Bromide Expulsion Ser70->Rearrangement Formation of Initial Adduct Inhibitor 6-Bromo-6-Substituted Penicillanic Acid Inhibitor->Ser70 Acylation of Serine Residue AcylEnzyme Stable Acyl-Enzyme Intermediate (Inactive) Rearrangement->AcylEnzyme Irreversible Inhibition

Caption: Mechanism of irreversible inhibition of a serine β-lactamase.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel compounds.

β-Lactamase Inhibition Assay (IC50 Determination)

This protocol outlines the spectrophotometric method used to determine the concentration of an inhibitor required to reduce the enzymatic activity of a β-lactamase by 50%.

a. Materials:

  • Purified β-lactamase (e.g., TEM-1, P99)

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microtiter plates

  • Microplate spectrophotometer

  • Test compounds (6-bromo-6-substituted penicillanic acid derivatives) and reference inhibitors (e.g., clavulanic acid) dissolved in a suitable solvent (e.g., DMSO).

b. Procedure:

  • Enzyme Preparation: A working solution of the β-lactamase is prepared in phosphate buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over a defined period.

  • Inhibitor Preparation: A serial dilution of the test and reference inhibitors is prepared in the microtiter plate.

  • Pre-incubation: The β-lactamase solution is added to the wells containing the inhibitor dilutions and incubated for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.

  • Reaction Initiation: The reaction is initiated by adding a solution of nitrocefin to each well.

  • Spectrophotometric Measurement: The hydrolysis of nitrocefin, which results in a color change from yellow to red, is monitored by measuring the absorbance at 486 nm at regular intervals.

  • Data Analysis: The rate of hydrolysis is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G A Prepare Serial Dilutions of Inhibitor in Plate B Add β-Lactamase Solution to Wells A->B C Pre-incubate at 37°C B->C D Add Nitrocefin Substrate C->D E Monitor Absorbance at 486 nm D->E F Calculate IC50 Value E->F

Caption: Workflow for the β-Lactamase Inhibition (IC50) Assay.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol details the broth microdilution method used to determine the minimum inhibitory concentration of an antibiotic in the presence and absence of a β-lactamase inhibitor.

a. Materials:

  • β-lactamase-producing bacterial strains (e.g., E. coli TEM-1)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Antibiotic (e.g., amoxicillin)

  • Test compounds (6-bromo-6-substituted penicillanic acid derivatives) at a fixed concentration (e.g., 4 µg/mL).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

b. Procedure:

  • Plate Preparation: A two-fold serial dilution of the antibiotic (e.g., amoxicillin) is prepared in MHB across the wells of the microtiter plate. A parallel set of dilutions is prepared in MHB containing a fixed concentration of the novel inhibitor.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) growth controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible bacterial growth. The reduction in the MIC in the presence of the inhibitor is calculated to assess synergistic activity.

References

Safety Operating Guide

Safe Disposal of 6,6-Dibromopenicillanic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6,6-Dibromopenicillanic acid is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural outline based on standard laboratory practices for hazardous chemical waste.

  • Waste Identification and Segregation:

    • Properly identify the waste as this compound.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.

    • Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing the acid).

  • Containerization:

    • Use only approved, chemically resistant, and leak-proof containers for storing the waste.

    • Ensure containers are in good condition and have a secure, tight-fitting lid.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal Request and Pickup:

    • Once the waste container is full or is ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

    • Follow your institution's specific procedures for waste pickup, which may include online forms or direct contact with the EHS office.

Hazardous Waste Characterization

To facilitate proper disposal, it is essential to characterize the waste. The following table summarizes key considerations for classifying chemical waste as hazardous.

CharacteristicDescriptionRelevance to this compound
Ignitability The ability to catch fire easily. This applies to liquids with low flash points, solids that can ignite through friction, and certain compressed gases and oxidizers.While specific data for this compound is not readily available, it is a solid and not expected to be highly ignitable.
Corrosivity The ability to corrode metal. This is characteristic of strong acids and bases.As an acid, this compound has corrosive properties.
Reactivity The tendency to be unstable and undergo rapid or violent chemical change. This includes materials that can react with water, are explosive, or generate toxic gases.Specific reactivity data is limited, but as a beta-lactam, it may be unstable under certain conditions (e.g., pH changes, heat).
Toxicity The ability to be harmful or fatal when ingested or absorbed. This is determined through specific testing methods.The toxicity profile of this compound is not fully established, but it should be handled as a potentially toxic substance.
Environmental Hazard The potential to harm the environment, particularly aquatic life.As a halogenated organic compound, it has the potential for environmental persistence and ecotoxicity.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making and operational workflow for the disposal of laboratory chemical waste like this compound.

A Start: Generation of This compound Waste B Identify Waste Type (Solid vs. Liquid) A->B C Select Appropriate Hazardous Waste Container B->C D Label Container with 'Hazardous Waste' and Chemical Name C->D E Place Waste in Labeled Container in Fume Hood D->E F Store in Designated Satellite Accumulation Area E->F G Is Container Full or Ready for Disposal? F->G H Submit Waste Pickup Request to EHS G->H Yes J Continue Research G->J No I EHS Collects Waste for Proper Disposal H->I

Caption: Workflow for the safe disposal of laboratory chemical waste.

By adhering to these procedures and maintaining a proactive approach to safety, researchers can ensure the responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for detailed requirements.

Personal protective equipment for handling 6,6-Dibromopenicillanic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and operational plans for the handling and disposal of 6,6-Dibromopenicillanic acid, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is paramount to minimize risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid organic compound that can cause significant skin and eye irritation. Handling of this compound, particularly in its powdered form, may generate dust, leading to respiratory irritation. Therefore, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a barrier against skin contact. While nitrile offers fair resistance to some organic acids, neoprene provides broader protection against halogenated compounds. Double gloving enhances safety. Butyl rubber gloves are a viable alternative.[1][2][3][4]
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsProtects eyes from dust particles and potential splashes.
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges and P100 particulate filtersNecessary when handling the powder outside of a certified chemical fume hood or when dust generation is likely. The OV cartridge addresses the organic nature of the compound, while the P100 filter provides protection against fine dust particles.[5]
Body Protection Laboratory Coat or Chemical-Resistant CoverallsPrevents contamination of personal clothing.

Operational Plan: Handling and Weighing Protocol

Proper handling procedures are critical to prevent exposure and contamination. The following step-by-step protocol outlines the safe weighing of this compound.

Experimental Protocol: Weighing of a Solid Organic Acid
  • Preparation:

    • Ensure the analytical balance is clean, level, and calibrated before use.[6][7][8]

    • Don all required PPE as specified in the table above.

    • Conduct the weighing procedure within a certified chemical fume hood to minimize inhalation exposure.

  • Tare Weighing:

    • Place a clean, dry weighing vessel (e.g., weigh boat or beaker) on the center of the balance pan.[6][8]

    • Close the draft shield doors of the analytical balance.

    • Press the "tare" or "zero" button to zero the mass of the vessel.[6][8]

  • Dispensing the Compound:

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid from the stock container to the tared weighing vessel on the balance.[9]

    • Avoid generating dust by transferring the solid slowly and carefully.[5][10]

  • Measurement and Recording:

    • Close the draft shield doors and allow the reading to stabilize.

    • Record the final mass of the compound.

    • Securely close the stock container of this compound.

  • Post-Weighing:

    • Carefully remove the weighing vessel containing the compound from the balance.

    • Clean any spills on the balance or within the fume hood immediately using appropriate cleaning materials.

    • Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated halogenated organic waste container.

weighing_workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep_ppe Don PPE prep_balance Prepare Balance weigh_tare Tare Weighing Vessel prep_balance->weigh_tare weigh_dispense Dispense Solid weigh_tare->weigh_dispense weigh_record Record Mass weigh_dispense->weigh_record cleanup_spills Clean Spills weigh_record->cleanup_spills cleanup_waste Dispose of Waste cleanup_spills->cleanup_waste

Figure 1. A workflow diagram illustrating the key steps for the safe weighing of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[11][12][13][14]

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Non-Halogenated Waste Separation: It is imperative to keep halogenated organic waste separate from non-halogenated waste streams to ensure proper disposal and to manage disposal costs effectively.[15]

  • Container Integrity: The waste container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid to prevent leaks and vapor release.[11]

Labeling and Storage
  • Hazardous Waste Label: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first item is placed inside.[16]

  • Content Identification: The label must clearly identify the contents, including the full chemical name "this compound" and any other components of the waste mixture.[11][12]

  • Accumulation and Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

Final Disposal
  • Waste Pickup: Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that all disposal activities are conducted in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.